Product packaging for ATWLPPR Peptide(Cat. No.:)

ATWLPPR Peptide

Cat. No.: B12392544
M. Wt: 840.0 g/mol
InChI Key: MKSPBYRGLCNGRC-OEMOKZHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATWLPPR Peptide is a useful research compound. Its molecular formula is C40H61N11O9 and its molecular weight is 840.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H61N11O9 B12392544 ATWLPPR Peptide

Properties

Molecular Formula

C40H61N11O9

Molecular Weight

840.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C40H61N11O9/c1-21(2)18-29(48-34(54)28(19-24-20-45-26-11-6-5-10-25(24)26)47-36(56)32(23(4)52)49-33(53)22(3)41)37(57)51-17-9-14-31(51)38(58)50-16-8-13-30(50)35(55)46-27(39(59)60)12-7-15-44-40(42)43/h5-6,10-11,20-23,27-32,45,52H,7-9,12-19,41H2,1-4H3,(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,59,60)(H4,42,43,44)/t22-,23+,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

MKSPBYRGLCNGRC-OEMOKZHXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(C)N

Origin of Product

United States

Foundational & Exploratory

ATWLPPR Peptide: A Technical Guide to its Mechanism of Action as a Neuropilin-1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide ATWLPPR has emerged as a significant anti-angiogenic agent with therapeutic potential in oncology and ophthalmology. This document provides a comprehensive technical overview of the core mechanism of action of ATWLPPR. It details the peptide's interaction with its primary receptor, Neuropilin-1 (NRP-1), its role in modulating the Vascular Endothelial Growth Factor (VEGF) signaling pathway, and the downstream cellular consequences. This guide synthesizes key quantitative data, outlines detailed experimental protocols from foundational studies, and presents visual representations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding for research and development applications.

Core Mechanism of Action: Competitive Antagonism of NRP-1

The primary mechanism of action of the ATWLPPR peptide is its function as a selective antagonist of Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), particularly the VEGF165 isoform.[1][2][3] ATWLPPR, also referred to as A7R, specifically binds to NRP-1 and competitively inhibits the binding of VEGF165 to this receptor.[1][4] This inhibitory action disrupts the formation of the VEGF165/NRP-1/VEGFR-2 ternary complex, which is crucial for amplifying VEGF-induced signaling that leads to angiogenesis, vascular permeability, and cell migration.[2][3][5]

The anti-angiogenic properties of ATWLPPR have been demonstrated in both in vitro and in vivo models, where it has been shown to decrease tumor growth and angiogenesis in breast cancer models and alleviate retinal vascular injury in experimental diabetic retinopathy.[1][2][3][4]

Structural Basis of Interaction

Structure-function analyses have revealed the critical residues within the ATWLPPR sequence for its binding affinity and inhibitory function. The C-terminal sequence "LPPR" is essential for its activity, with the terminal arginine (R) residue playing a pivotal role in the interaction with NRP-1.[1][4] Molecular dynamics simulations suggest that the functional groups of this arginine residue form a network of hydrogen bonds with NRP-1, contributing significantly to the stability of the peptide-receptor complex.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the this compound in various experimental settings.

ParameterValueAssay/ModelReference
IC50 (ATWLPPR) 19 µMCompetitive binding assay with VEGF165 for NRP-1[6]
IC50 (ATWLPPR) 60-84 µMCompetitive binding assay with VEGF165 for NRP-1[4]
IC50 (TPC-Ahx-ATWLPPR) 171 µMCompetitive binding assay with VEGF165 for NRP-1[6]
In Vivo Dosage 400 µg/kg (daily)Mouse model of diabetic retinopathy[3]

Table 1: Binding Affinity and In Vivo Dosage of ATWLPPR.

Experimental ModelKey FindingsQuantitative EndpointReference
Human Umbilical Vein Endothelial Cells (HUVEC)TPC-Ahx-ATWLPPR uptake was 25-fold higher than the unconjugated photosensitizer.Cellular Uptake[6]
HUVECTPC-Ahx-ATWLPPR exhibited a 10.4-fold enhancement in photodynamic activity.Photodynamic Activity[6]
Diabetic Mouse ModelATWLPPR treatment prevented the decrease in b-wave amplitudes and the increase in implicit times in electroretinography.Electroretinography (ERG)[2][3]
Diabetic Mouse ModelATWLPPR treatment reduced occludin degradation and albumin extravasation.Vascular Integrity[2][3]
Diabetic Mouse ModelATWLPPR treatment reduced levels of VEGF, GFAP, and ICAM-1.Protein Expression[2][3]

Table 2: In Vitro and In Vivo Efficacy Data for ATWLPPR and its Conjugates.

Signaling Pathways Modulated by ATWLPPR

ATWLPPR exerts its biological effects by intercepting the VEGF signaling cascade at the level of the NRP-1 co-receptor. The following diagram illustrates the canonical VEGF signaling pathway and the point of intervention by ATWLPPR.

ATWLPPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF165 VEGF165 NRP1 NRP-1 VEGF165->NRP1 Binds ATWLPPR ATWLPPR ATWLPPR->NRP1 Binds & Inhibits VEGFR2 VEGFR-2 NRP1->VEGFR2 Complex Formation Downstream Downstream Signaling (e.g., SRC, ABL, ERK, AKT) VEGFR2->Downstream Activates Angiogenesis Angiogenesis, Permeability, Migration Downstream->Angiogenesis Promotes

Caption: ATWLPPR competitively inhibits VEGF165 binding to NRP-1, blocking downstream signaling.

By preventing VEGF165 from binding to NRP-1, ATWLPPR effectively dampens the activation of VEGFR-2.[3][5] This leads to the downregulation of several downstream signaling pathways implicated in angiogenesis and vascular permeability, including those involving SRC family kinases and ABL kinases.[7][8] In the context of diabetic retinopathy, ATWLPPR treatment has been shown to reduce oxidative stress and the expression of pro-inflammatory and pro-angiogenic factors such as VEGF itself, Glial Fibrillary Acidic Protein (GFAP), and Intercellular Adhesion Molecule 1 (ICAM-1).[2][3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action and efficacy of the this compound.

Competitive Binding Assay

This assay is used to determine the ability of ATWLPPR to compete with VEGF165 for binding to NRP-1.

Competitive_Binding_Assay cluster_workflow Experimental Workflow Plate Immobilize Recombinant NRP-1 on Plate Incubate Incubate with Labeled VEGF165 and varying concentrations of ATWLPPR Plate->Incubate Wash Wash to Remove Unbound Ligands Incubate->Wash Detect Detect Signal from Labeled VEGF165 Wash->Detect Analyze Analyze Data to Determine IC50 Detect->Analyze

Caption: Workflow for a competitive binding assay to determine the IC50 of ATWLPPR.

Protocol:

  • Recombinant NRP-1 protein is coated onto the wells of a microtiter plate.

  • A constant concentration of labeled VEGF165 (e.g., biotinylated or radiolabeled) is added to the wells along with increasing concentrations of the this compound.

  • The plate is incubated to allow for competitive binding to occur.

  • The wells are washed to remove unbound ligands.

  • The amount of labeled VEGF165 bound to the immobilized NRP-1 is quantified using an appropriate detection method (e.g., streptavidin-HRP for biotinylated VEGF165).

  • The data is plotted as the percentage of bound labeled VEGF165 against the concentration of ATWLPPR, and the IC50 value is calculated.

In Vivo Model of Diabetic Retinopathy

This model is used to assess the therapeutic efficacy of ATWLPPR in a disease context.

Protocol:

  • Diabetes is induced in C57BL/6 mice via streptozotocin injection.

  • One week after induction, mice are treated with daily subcutaneous injections of ATWLPPR (400 µg/kg) or saline as a control.[3]

  • After a defined period (e.g., five weeks), various physiological and molecular endpoints are assessed.

  • Electroretinography (ERG): To evaluate retinal function.[2][3]

  • Fundus Fluorescence Angiography (FFA): To observe retinal vasculature in vivo.

  • Western Blotting: To quantify protein levels of occludin (for vascular integrity), albumin extravasation, VEGF, GFAP, and ICAM-1 in retinal tissue.[2][3]

Cell-Based Assays

Human Umbilical Vein Endothelial Cell (HUVEC) Uptake Assay:

  • HUVECs are cultured in appropriate media.

  • Cells are incubated with a fluorescently labeled ATWLPPR conjugate (e.g., TPC-Ahx-ATWLPPR) for various time points.

  • For competition experiments, an excess of unlabeled ATWLPPR is added.

  • After incubation, cells are washed, and the intracellular fluorescence is quantified to determine uptake.[6]

Conclusion

The this compound represents a well-characterized Neuropilin-1 antagonist with a clear mechanism of action. Its ability to selectively disrupt the VEGF165/NRP-1 interaction provides a targeted approach to inhibit pathological angiogenesis and vascular permeability. The quantitative data and established experimental protocols detailed in this guide offer a solid foundation for further research and development of ATWLPPR-based therapeutics. Future investigations may focus on optimizing peptide stability, exploring novel delivery systems, and expanding its therapeutic applications to other NRP-1-dependent pathologies.

References

An In-depth Technical Guide to the ATWLPPR Peptide: A Selective Neuropilin-1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide ATWLPPR has emerged as a significant research tool and potential therapeutic agent due to its selective inhibition of Neuropilin-1 (NRP-1). Identified through phage display technology, this peptide demonstrates potent anti-angiogenic properties by competitively blocking the binding of Vascular Endothelial Growth Factor A (VEGF-A), specifically the VEGF165 isoform, to its co-receptor NRP-1. This targeted action modulates the downstream signaling cascades pivotal in angiogenesis, making ATWLPPR a subject of intensive investigation in oncology and ophthalmology, particularly in the contexts of tumor growth and diabetic retinopathy. This guide provides a comprehensive overview of the ATWLPPR peptide, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols, and a visual representation of its role in cellular signaling pathways.

Introduction

The this compound, with the amino acid sequence Ala-Thr-Trp-Leu-Pro-Pro-Arg, is a synthetically derived heptapeptide.[1] Its discovery stemmed from a phage display library screening designed to identify molecules that could interfere with the VEGF signaling axis.[2] While initially thought to bind to the Kinase Domain Receptor (KDR), also known as VEGFR-2, subsequent research clarified its primary target as Neuropilin-1 (NRP-1).[3] NRP-1 is a non-tyrosine kinase transmembrane glycoprotein that acts as a co-receptor for several growth factors, including VEGF-A. By binding to NRP-1, ATWLPPR allosterically inhibits the interaction between VEGF165 and NRP-1, thereby attenuating the pro-angiogenic signals mediated by the VEGF/VEGFR-2 complex.[4] The C-terminal LPPR sequence, and most critically the final arginine residue, have been identified as essential for the peptide's inhibitory activity.[4]

Mechanism of Action

The primary mechanism of action of the this compound is the competitive inhibition of the VEGF165 binding to Neuropilin-1.[4] In normal angiogenesis, VEGF165 binds to both VEGFR-2 and its co-receptor NRP-1 on the surface of endothelial cells. The formation of this ternary complex significantly enhances the signaling potency of VEGFR-2, leading to increased endothelial cell proliferation, migration, and tube formation.[5]

The this compound mimics the C-terminal region of VEGF165, allowing it to bind to the same site on NRP-1.[4] This binding event physically obstructs the interaction of VEGF165 with NRP-1, effectively uncoupling the co-receptor from the VEGFR-2 signaling complex. While VEGF165 can still bind to VEGFR-2, the absence of the NRP-1-mediated enhancement leads to a significant reduction in the overall pro-angiogenic signal. This targeted inhibition makes ATWLPPR a valuable tool for dissecting the specific role of NRP-1 in angiogenesis and a potential therapeutic candidate for diseases characterized by excessive blood vessel growth.

Signaling Pathway

The following diagram illustrates the inhibitory effect of the this compound on the VEGF-A/NRP-1 signaling pathway.

ATWLPPR_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF-A (VEGF165) NRP1 NRP-1 VEGF->NRP1 Binds VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ATWLPPR This compound ATWLPPR->NRP1 Competitively Inhibits VEGF Binding NRP1->VEGFR2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis Promotes

Caption: ATWLPPR competitively inhibits VEGF-A binding to NRP-1.

Quantitative Data

The biological activity of the this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Inhibition of VEGF165 Binding to Neuropilin-1
Assay TypeSystemIC50 ValueReference
Competitive BindingRecombinant NRP-119 µM[3]
Competitive BindingRecombinant NRP-160-84 µM[1]
Table 2: In Vivo Efficacy in a Diabetic Retinopathy Mouse Model
ParameterTreatment GroupResultReference
DosageATWLPPR (400 µg/kg, s.c. daily)Prevents retinal vascular injury[5]
Oxidative StressATWLPPRDecreased malondialdehyde (MDA) levels[5]
Oxidative StressATWLPPRIncreased superoxide dismutase (SOD) activity[5]
InflammationATWLPPRReduced expression of VEGF, GFAP, and ICAM-1[5]
Table 3: In Vivo Anti-Tumor Activity
Animal ModelTumor TypeTreatmentOutcomeReference
Nude MiceMDA-MB-231 Breast Cancer XenograftATWLPPRInhibited tumor growth and reduced blood vessel density[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide overviews of key experimental protocols used to characterize the this compound.

Competitive VEGF165-NRP-1 Binding Assay (ELISA-based)

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the inhibitory effect of ATWLPPR on the binding of VEGF165 to NRP-1.

Workflow Diagram:

ELISA_Workflow start Start coat Coat plate with recombinant NRP-1 start->coat block Block with BSA or non-fat milk coat->block incubate Incubate with biotinylated VEGF165 and varying concentrations of ATWLPPR block->incubate wash1 Wash incubate->wash1 add_strep Add Streptavidin-HRP wash1->add_strep wash2 Wash add_strep->wash2 add_sub Add TMB substrate wash2->add_sub stop Stop reaction with sulfuric acid add_sub->stop read Read absorbance at 450 nm stop->read end End read->end

Caption: Workflow for a competitive ELISA to measure ATWLPPR activity.

Methodology:

  • Coating: 96-well microplates are coated with recombinant human NRP-1 overnight at 4°C.

  • Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) or non-fat dry milk to prevent non-specific binding.

  • Competition: A constant concentration of biotinylated VEGF165 is mixed with serial dilutions of the this compound. These mixtures are then added to the NRP-1 coated wells and incubated.

  • Detection: After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells, which binds to the biotinylated VEGF165 captured by NRP-1.

  • Substrate Reaction: Following another wash step, a chromogenic substrate such as 3,3',5,5'-Tetramethylbenzidine (TMB) is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.

  • Quantification: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of VEGF165 bound to NRP-1.

  • Data Analysis: The absorbance values are plotted against the concentration of ATWLPPR, and the IC50 value is calculated, representing the concentration of the peptide required to inhibit 50% of the VEGF165 binding.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of ATWLPPR to inhibit the formation of capillary-like structures by endothelial cells in vitro, a hallmark of angiogenesis.

Methodology:

  • Matrix Preparation: A basement membrane extract (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the matrix to polymerize.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the solidified matrix in the presence of a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of the this compound.

  • Incubation: The plate is incubated for several hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: The formation of tubes is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using image analysis software.

In Vivo Diabetic Retinopathy Model

This protocol describes the use of a streptozotocin (STZ)-induced diabetic mouse model to evaluate the in vivo efficacy of ATWLPPR in preventing retinal damage.[5]

Methodology:

  • Induction of Diabetes: Diabetes is induced in mice by intraperitoneal injections of STZ. Blood glucose levels are monitored to confirm the diabetic status.

  • Treatment: A cohort of diabetic mice is treated with daily subcutaneous injections of ATWLPPR (e.g., 400 µg/kg), while a control group receives saline.[5]

  • Evaluation of Retinal Damage: After a defined period, various parameters of retinal health are assessed:

    • Electroretinography (ERG): To measure the electrical responses of the retinal cells to light.

    • Fundus Fluorescein Angiography (FFA): To visualize the retinal vasculature and assess for leakage.

    • Immunohistochemistry and Western Blotting: To quantify the expression of markers for inflammation (e.g., ICAM-1, GFAP), vascular integrity (e.g., occludin), and angiogenesis (e.g., VEGF).

    • Oxidative Stress Markers: Measurement of malondialdehyde (MDA) and superoxide dismutase (SOD) levels in retinal tissue.

Conclusion

The this compound is a well-characterized and potent inhibitor of the VEGF165/NRP-1 interaction. Its specificity for NRP-1 provides a valuable tool for investigating the nuanced roles of this co-receptor in angiogenesis and other biological processes. The compelling in vitro and in vivo data, particularly in the contexts of cancer and diabetic retinopathy, underscore its potential as a lead compound for the development of novel anti-angiogenic therapies. Further research focusing on optimizing its pharmacokinetic properties and exploring its efficacy in a broader range of pathological conditions is warranted. This guide provides a foundational resource for researchers and drug development professionals interested in leveraging the therapeutic and investigational potential of the this compound.

References

ATWLPPR Peptide: A Technical Guide to its Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide ATWLPPR has emerged as a significant modulator of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones. This peptide, identified through phage display technology, selectively targets Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A). By competitively inhibiting the binding of the VEGF₁₆₅ isoform to NRP-1, ATWLPPR effectively attenuates downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This technical guide provides an in-depth overview of the discovery and history of the ATWLPPR peptide, detailed experimental protocols for its characterization, a summary of its quantitative binding affinities, and a visualization of its mechanism of action.

Discovery and History

The discovery of the this compound, also referred to as A7R, was a result of screening a mutated phage display library for peptides that bind to Neuropilin-1 (NRP-1).[1] This technique allows for the presentation of a vast diversity of peptides on the surface of bacteriophages, enabling the selection of those with high affinity for a specific target molecule. The initial screens identified ATWLPPR as a potent and selective ligand for NRP-1.[1][2]

Subsequent studies focused on elucidating its mechanism of action, revealing that ATWLPPR competitively inhibits the binding of VEGF₁₆₅ to NRP-1.[1][3] This is significant because the interaction between VEGF₁₆₅ and NRP-1 enhances the pro-angiogenic signaling mediated by the primary VEGF receptor, VEGFR2. By disrupting this interaction, ATWLPPR demonstrates anti-angiogenic properties.[4] These findings have spurred further research into its therapeutic potential, particularly in disease contexts characterized by pathological angiogenesis, such as cancer and diabetic retinopathy.[1][4]

Quantitative Data Summary

The binding affinity and inhibitory potency of the this compound have been quantified in several studies. The half-maximal inhibitory concentration (IC₅₀) is a common measure of the peptide's effectiveness in displacing the natural ligand (VEGF₁₆₅) from its receptor (NRP-1).

Parameter Value Assay Conditions Reference
IC₅₀19 µMCompetitive binding assay with NRP-1 recombinant chimeric protein.[2]
IC₅₀60-84 µMInhibition of VEGF-A₁₆₅ binding to NRP-1.

Note: Variations in IC₅₀ values can be attributed to different experimental setups, such as the specific cell lines or recombinant proteins used, and the assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound.

Phage Display for Peptide Discovery

This protocol outlines the general steps involved in screening a phage display peptide library to identify peptides that bind to a target protein, such as Neuropilin-1.

Materials:

  • Ph.D.™ Phage Display Peptide Library (e.g., from New England Biolabs)

  • Recombinant Neuropilin-1 (NRP-1) protein

  • 96-well microtiter plates

  • Coating Buffer (0.1 M NaHCO₃, pH 8.6)

  • Blocking Buffer (e.g., 0.5% BSA in TBS)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Elution Buffer (e.g., 0.2 M Glycine-HCl, pH 2.2)

  • Neutralization Buffer (1 M Tris-HCl, pH 9.1)

  • E. coli host strain (e.g., ER2738)

  • LB medium with appropriate antibiotics

  • Agar plates

Procedure:

  • Target Immobilization: Coat the wells of a 96-well plate with 100 µL of NRP-1 solution (10-100 µg/mL in Coating Buffer) and incubate overnight at 4°C.

  • Blocking: Wash the wells three times with TBST. Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Biopanning:

    • Wash the wells again with TBST.

    • Add the phage display library (diluted in TBST) to the coated wells and incubate for 1 hour at room temperature with gentle agitation.

    • Wash the wells extensively (10-20 times) with TBST to remove non-binding phages.

  • Elution: Add 100 µL of Elution Buffer to each well and incubate for 10 minutes to dissociate the bound phages.

  • Neutralization: Transfer the eluted phages to a microcentrifuge tube containing 15 µL of Neutralization Buffer.

  • Amplification: Infect a mid-log phase culture of E. coli with the eluted phages and grow overnight.

  • Phage Precipitation: Precipitate the amplified phages from the culture supernatant using polyethylene glycol (PEG)/NaCl.

  • Subsequent Rounds of Panning: Repeat the panning procedure (steps 3-7) for 3-5 rounds, using the amplified phage pool from the previous round as the input. This enriches the phage population for high-affinity binders.

  • Clone Selection and Sequencing: After the final round of panning, plate the eluted phages on agar with the E. coli host to obtain individual plaques. Pick individual plaques, amplify the phages, and sequence the integrated DNA to identify the peptide sequence.

Competitive ELISA for IC₅₀ Determination

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the IC₅₀ value of ATWLPPR for the inhibition of VEGF₁₆₅ binding to NRP-1.

Materials:

  • Recombinant NRP-1 protein

  • Biotinylated VEGF₁₆₅

  • This compound (and other competitor peptides)

  • 96-well microtiter plates

  • Coating Buffer, Blocking Buffer, TBST (as above)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with NRP-1 as described in the phage display protocol.

  • Blocking: Block the wells with Blocking Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the this compound.

    • In a separate plate or tubes, pre-incubate a constant concentration of biotinylated VEGF₁₆₅ with the various concentrations of ATWLPPR for 30 minutes.

    • Add the pre-incubated mixtures to the NRP-1 coated wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the wells thoroughly with TBST.

    • Add Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well and incubate for 1 hour.

    • Wash the wells again with TBST.

    • Add TMB substrate and incubate in the dark until a blue color develops.

  • Measurement: Stop the reaction by adding Stop Solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the ATWLPPR concentration. The IC₅₀ is the concentration of ATWLPPR that causes a 50% reduction in the binding of biotinylated VEGF₁₆₅.

In Vivo Matrigel Plug Angiogenesis Assay

This protocol details an in vivo assay to evaluate the anti-angiogenic effect of ATWLPPR.[1][5][6][7]

Materials:

  • Matrigel (growth factor reduced)

  • VEGF₁₆₅

  • This compound

  • Anesthetic

  • Syringes and needles

  • Mice (e.g., C57BL/6 or nude mice)

  • Formalin

  • Paraffin

  • Microtome

  • Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)

  • Microscope

Procedure:

  • Preparation of Matrigel Mixtures: On ice, mix Matrigel with VEGF₁₆₅ to induce angiogenesis. For the experimental group, also add the this compound to the mixture. A control group should receive Matrigel with VEGF₁₆₅ but without the peptide.

  • Subcutaneous Injection: Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will solidify at body temperature, forming a plug.

  • Incubation Period: Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.

  • Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.

  • Histological Analysis:

    • Fix the plugs in formalin overnight.

    • Embed the plugs in paraffin and section them using a microtome.

    • Perform immunohistochemistry on the sections using an antibody against an endothelial cell marker (e.g., CD31) to visualize the blood vessels.

  • Quantification: Quantify the extent of angiogenesis by measuring the density of blood vessels within the Matrigel plugs using microscopy and image analysis software. Compare the vessel density between the control and ATWLPPR-treated groups.

Signaling Pathways and Visualizations

ATWLPPR exerts its anti-angiogenic effects by interfering with the VEGF signaling pathway at the level of the NRP-1 co-receptor. The binding of VEGF₁₆₅ to both VEGFR2 and NRP-1 is crucial for a robust angiogenic signal. ATWLPPR's binding to NRP-1 prevents the formation of the ternary VEGF₁₆₅/NRP-1/VEGFR2 complex, thereby dampening the downstream signaling cascade.

ATWLPPR Mechanism of Action

ATWLPPR_Mechanism VEGF165 VEGF₁₆₅ NRP1 NRP-1 VEGF165->NRP1 VEGFR2 VEGFR2 VEGF165->VEGFR2 ATWLPPR ATWLPPR ATWLPPR->NRP1 Inhibits PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Migration Migration Akt->Migration Survival Survival Akt->Survival ERK->Proliferation

Caption: ATWLPPR inhibits VEGF₁₆₅ binding to NRP-1, disrupting downstream signaling.

Experimental Workflow for ATWLPPR Characterization

ATWLPPR_Workflow Discovery Discovery via Phage Display Synthesis Peptide Synthesis & Purification Discovery->Synthesis InVitro In Vitro Characterization Synthesis->InVitro BindingAssay Binding Affinity (ELISA, SPR) InVitro->BindingAssay FunctionalAssay Functional Assays (Migration, Proliferation) InVitro->FunctionalAssay InVivo In Vivo Validation InVitro->InVivo AngiogenesisModel Matrigel Plug Assay InVivo->AngiogenesisModel DiseaseModel Tumor/Retinopathy Models InVivo->DiseaseModel TherapeuticDev Therapeutic Development InVivo->TherapeuticDev

References

An In-depth Technical Guide to the ATWLPPR Peptide: Sequence, Structure, and Anti-Angiogenic Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ATWLPPR peptide, a heptapeptide with significant anti-angiogenic properties. It details its discovery, structure-activity relationship, mechanism of action, and preclinical efficacy. This document is intended to serve as a valuable resource for researchers in the fields of oncology, ophthalmology, and drug development.

Core Concepts: The this compound

The this compound, also known as A7R, is a synthetic heptapeptide with the amino acid sequence Ala-Thr-Trp-Leu-Pro-Pro-Arg. It was identified through the screening of a mutated phage display library for its ability to bind to Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), primarily the VEGF165 isoform.[1][2] ATWLPPR functions as a selective antagonist of the VEGF165/NRP-1 interaction, thereby inhibiting downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels.[1] This inhibitory action confers its anti-angiogenic and anti-tumor properties.[1][2]

Structure and Function

The biological activity of the this compound is intrinsically linked to its primary and secondary structure. In solution, ATWLPPR adopts an extended conformation.[2] The binding to its molecular target, NRP-1, is thought to occur via an "induced fit" mechanism, where the peptide undergoes a conformational change upon interacting with the receptor.[2]

Structure-Activity Relationship

Alanine scanning mutagenesis has been instrumental in elucidating the contribution of each amino acid residue to the peptide's inhibitory activity. The C-terminal tetrapeptide sequence, Leu-Pro-Pro-Arg (LPPR), is critical for its function, accounting for approximately 75% of the total inhibitory effect on VEGF165 binding to NRP-1.[1] The C-terminal arginine residue is particularly crucial for this interaction.[1][2]

Table 1: Quantitative Analysis of ATWLPPR and its Analogs

Peptide SequenceDescriptionIC50 (µM)Inhibition of VEGF165 binding to NRP-1 at 100 µMReference
ATWLPPR Wild-type peptide19 - 8482%[1][3]
LPPR C-terminal tetrapeptide-Responsible for 75% of inhibition[1]

Note: Specific IC50 values for each alanine-substituted analog are not consistently reported in the reviewed literature; however, the qualitative importance of the C-terminal residues is well-established.

Mechanism of Action: The VEGF/NRP-1 Signaling Pathway

VEGF165 is a potent pro-angiogenic factor that exerts its effects by binding to two cell surface receptors: VEGF Receptor 2 (VEGFR2) and Neuropilin-1 (NRP-1). NRP-1 acts as a co-receptor that enhances the binding of VEGF165 to VEGFR2, thereby amplifying downstream signaling. This signaling cascade promotes endothelial cell proliferation, migration, and survival, which are all key processes in angiogenesis.[4][5]

The this compound competitively inhibits the binding of VEGF165 to the b1 domain of NRP-1.[6] This disruption of the VEGF165/NRP-1 complex attenuates the potentiation of VEGFR2 signaling. Consequently, downstream signaling pathways, including the phosphorylation of Akt and Extracellular signal-regulated kinase (ERK), are suppressed.[7][8]

ATWLPPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF165 VEGF165 NRP1 NRP-1 VEGF165->NRP1 ATWLPPR ATWLPPR ATWLPPR->NRP1 Inhibits VEGFR2 VEGFR2 NRP1->VEGFR2 Enhances signaling pVEGFR2 pVEGFR2 VEGFR2->pVEGFR2 Phosphorylation Akt Akt pVEGFR2->Akt Activates ERK ERK pVEGFR2->ERK Activates pAkt pAkt Akt->pAkt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) pAkt->Angiogenesis pERK pERK ERK->pERK pERK->Angiogenesis

ATWLPPR inhibits VEGF165/NRP-1 signaling.

Preclinical Efficacy

The anti-angiogenic properties of ATWLPPR have been demonstrated in various preclinical models, including cancer and diabetic retinopathy.

Oncology

In vivo studies have shown that systemic administration of ATWLPPR can significantly reduce tumor growth and angiogenesis in breast cancer models.[1][2] This is attributed to the inhibition of neovascularization within the tumor microenvironment.

Table 2: In Vivo Efficacy of ATWLPPR in Breast Cancer Models

Animal ModelTreatment RegimenTumor Volume ReductionMicrovessel Density (MVD) ReductionReference
Nude mice with breast cancer xenograftsNot specified in detail in the abstractsStatistically significant decrease in tumor growthStatistically significant decrease in angiogenesis[1][2]

Note: While the source abstracts confirm a significant reduction, specific percentages of tumor volume and MVD reduction are not provided.

Diabetic Retinopathy

ATWLPPR has also shown therapeutic potential in models of diabetic retinopathy, a condition characterized by pathological retinal angiogenesis and vascular leakage. Treatment with ATWLPPR has been shown to preserve vascular integrity and reduce oxidative stress in the retinas of diabetic mice.[9][10]

Table 3: In Vivo Efficacy of ATWLPPR in a Diabetic Retinopathy Mouse Model

Outcome MeasureDiabetic Control GroupATWLPPR-Treated Diabetic Groupp-valueReference
Retinal Vascular Leakage (Extravascular Albumin)Significantly increasedSignificantly suppressed< 0.05[9][11]
Retinal Leukocyte AdhesionSignificantly increasedSignificantly reduced< 0.05[11]
Retinal Reactive Oxygen Species (ROS) FormationSignificantly increasedSignificantly reduced< 0.05[11]
Retinal Occludin Expression (Tight Junction Protein)Significantly decreasedPreserved< 0.05[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of the this compound.

Peptide Discovery: Phage Display

ATWLPPR was identified from a random peptide library displayed on the surface of M13 bacteriophage. The process, known as biopanning, involves the selection of phages that bind to a specific target, in this case, an anti-VEGF165 monoclonal antibody, which led to the isolation of peptides that mimic the NRP-1 binding site of VEGF165.

Phage_Display_Workflow cluster_library 1. Library Construction cluster_panning 2. Biopanning cluster_analysis 3. Analysis start Random Oligonucleotide Library ligation Ligation into Phage Vector start->ligation transformation Transformation into E. coli ligation->transformation amplification Phage Amplification transformation->amplification incubation Incubate Phage Library with Immobilized Target (e.g., anti-VEGF165 mAb) amplification->incubation washing Wash to Remove Non-binding Phages incubation->washing elution Elute Bound Phages washing->elution re_amplification Re-amplify Eluted Phages elution->re_amplification sequencing DNA Sequencing of Enriched Phage Clones elution->sequencing re_amplification->incubation Repeat 3-5 Rounds synthesis Synthesize Peptides sequencing->synthesis binding_assay Binding and Functional Assays synthesis->binding_assay

Workflow for the discovery of ATWLPPR via phage display.

Protocol Outline:

  • Library Construction: A library of random oligonucleotides is synthesized and cloned into a phagemid vector, fusing the encoded peptides to a phage coat protein (e.g., pIII).

  • Biopanning: The phage library is incubated with the immobilized target. Non-binding phages are removed by washing, and bound phages are eluted.

  • Amplification: The eluted phages are amplified by infecting E. coli.

  • Iterative Selection: The biopanning and amplification steps are repeated for several rounds to enrich for high-affinity binders.

  • Analysis: Individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced to identify the peptide sequence.

In Vitro Activity: VEGF165/NRP-1 Competitive Binding ELISA

The inhibitory activity of ATWLPPR on the VEGF165/NRP-1 interaction is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Protocol Outline:

  • Coating: A 96-well microplate is coated with recombinant NRP-1.

  • Blocking: Non-specific binding sites are blocked with a suitable blocking buffer (e.g., BSA or non-fat milk).

  • Competition: A constant concentration of biotinylated VEGF165 is mixed with varying concentrations of the this compound.

  • Incubation: The VEGF165/ATWLPPR mixture is added to the NRP-1 coated wells and incubated.

  • Detection: The plate is washed, and bound biotinylated VEGF165 is detected by adding streptavidin-horseradish peroxidase (HRP) followed by a chromogenic substrate (e.g., TMB).

  • Analysis: The absorbance is read, and the IC50 value (the concentration of ATWLPPR that inhibits 50% of VEGF165 binding) is calculated.

In Vivo Angiogenesis: Matrigel Plug Assay

The Matrigel plug assay is a widely used in vivo model to assess angiogenesis.

Protocol Outline:

  • Preparation: Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors (e.g., VEGF) and, in the test group, the anti-angiogenic compound (ATWLPPR).

  • Implantation: The Matrigel mixture is subcutaneously injected into mice, where it forms a solid plug.

  • Incubation: The plug is left in place for a period of time (e.g., 7-14 days) to allow for blood vessel infiltration.

  • Explantation and Analysis: The Matrigel plug is excised, fixed, and sectioned. Angiogenesis is quantified by staining for endothelial cell markers (e.g., CD31) and measuring the microvessel density.

Conclusion and Future Directions

The this compound is a well-characterized inhibitor of the VEGF165/NRP-1 interaction with demonstrated anti-angiogenic activity in preclinical models of cancer and diabetic retinopathy. Its specific mechanism of action and the detailed understanding of its structure-activity relationship make it an attractive candidate for further drug development. Future research may focus on optimizing its pharmacokinetic properties through medicinal chemistry approaches, such as peptidomimetics or conjugation to nanoparticles, to enhance its therapeutic potential. Furthermore, exploring its efficacy in other angiogenesis-dependent diseases could broaden its clinical applications.

References

ATWLPPR Peptide in Angiogenesis: A Technical Guide to its Mechanism and Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process crucial for embryonic development, wound healing, and tissue repair.[1] However, its dysregulation is a hallmark of numerous pathologies, including cancer, diabetic retinopathy, and rheumatoid arthritis.[2] A key mediator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) family of proteins, particularly VEGF-A.[1] The biological effects of VEGF-A are primarily transduced through its binding to two receptor tyrosine kinases, VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1).[3][4]

VEGFR-2 is considered the principal mediator of the mitogenic, migratory, and survival signals that drive angiogenesis.[4][5] The signaling potential of VEGFR-2 is significantly enhanced by its association with co-receptors, most notably Neuropilin-1 (NRP-1).[5][6] NRP-1, a non-tyrosine kinase transmembrane glycoprotein, functions as a co-receptor for the VEGF165 isoform of VEGF-A, forming a ternary complex with VEGFR-2 that amplifies downstream signaling cascades.[6][7] Given its critical role in potentiating VEGF signaling, NRP-1 has emerged as a promising target for anti-angiogenic therapies.

This guide focuses on the heptapeptide ATWLPPR (also known as A7R), a selective antagonist of NRP-1.[7][8] Identified through phage display library screening, ATWLPPR has demonstrated significant anti-angiogenic properties by specifically inhibiting the VEGF165-NRP-1 interaction.[9][10] This document provides an in-depth overview of the ATWLPPR peptide, its mechanism of action, the signaling pathways it modulates, and the experimental evidence supporting its function in angiogenesis.

Core Mechanism of Action

The this compound functions as a competitive antagonist at the VEGF165 binding site on Neuropilin-1.[7][9] Unlike broad-spectrum VEGF inhibitors, ATWLPPR's action is highly specific. It selectively inhibits the binding of VEGF165 to NRP-1 without affecting the interaction of VEGF with its primary signaling receptors, VEGFR-1 or VEGFR-2.[9]

Structural and functional analyses have revealed that the C-terminal tetrapeptide sequence, LPPR , is crucial for its inhibitory activity, with the terminal arginine residue playing a key role.[7][8] This specific binding prevents the formation of the VEGF165/NRP-1/VEGFR-2 ternary complex, thereby attenuating the amplified downstream signaling that promotes endothelial cell proliferation, migration, and vascular permeability.[5][9]

Signaling Pathway Modulation

The pro-angiogenic signaling cascade initiated by VEGF165 is critically dependent on the formation of the NRP-1/VEGFR-2 complex. This complex formation leads to robust phosphorylation of VEGFR-2, which in turn activates multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, promoting cell proliferation and survival, respectively.[4][11]

ATWLPPR disrupts this initial step. By occupying the VEGF binding site on NRP-1, it prevents the co-receptor from enhancing VEGFR-2 activation. This leads to a significant reduction in VEGF-induced signaling, resulting in decreased endothelial cell proliferation and tube formation, and a reduction in vascular permeability and inflammation.[5][9]

G cluster_0 VEGF-A (VEGF165) cluster_1 Cell Membrane cluster_2 Intracellular Signaling VEGF VEGF165 VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds NRP1 NRP-1 VEGF->NRP1 Binds Downstream PLCγ / PI3K-Akt Pathways VEGFR2->Downstream Activates NRP1->VEGFR2 Forms Complex & Potentiates Signal ATWLPPR ATWLPPR ATWLPPR->NRP1 Competitively Binds & Blocks Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) Downstream->Angiogenesis Promotes

Caption: ATWLPPR's inhibition of the VEGF/NRP-1 signaling pathway.

Quantitative Analysis of ATWLPPR Activity

The inhibitory potency of ATWLPPR has been quantified in various binding assays. The half-maximal inhibitory concentration (IC50) provides a measure of the peptide's effectiveness in disrupting the VEGF165-NRP-1 interaction.

CompoundTargetIC50 ValueAssay ContextReference
ATWLPPR Neuropilin-1 (NRP-1)60-84 µMInhibition of VEGF-A165 binding to NRP-1.[7]
ATWLPPR Neuropilin-1 (NRP-1)19 µMBinding to NRP-1 recombinant chimeric protein.[12]
TPC-Ahx-ATWLPPR Neuropilin-1 (NRP-1)171 µMBinding of a photosensitizer-conjugated peptide to NRP-1.[12]

Experimental Evidence and Protocols

The anti-angiogenic effects of ATWLPPR have been validated through a series of rigorous in vitro and in vivo experiments.

In Vitro Studies

In vitro assays using human endothelial cells are fundamental for assessing the direct effects of compounds on the cellular processes of angiogenesis.

Summary of In Vitro Findings

Assay Cell Type Key Finding Reference
Endothelial Cell Proliferation Human Umbilical Vein Endothelial Cells (HUVEC) ATWLPPR inhibited VEGF-induced proliferation in a dose-dependent manner. [9][10]
Tubulogenesis Assay HUVEC on Matrigel The peptide diminished the formation of capillary-like tubular structures induced by VEGF. [9]
VEGF Binding Assay Cells expressing only NRP-1 ATWLPPR inhibited radiolabeled VEGF165 binding to NRP-1. [9]

| Cellular Uptake | HUVEC | Conjugation of ATWLPPR to a photosensitizer increased its uptake by 25-fold compared to the free drug, an effect that was reversed by adding excess free ATWLPPR. |[12] |

Detailed Experimental Protocol: Endothelial Cell Tube Formation Assay

  • Plate Preparation: A 96-well culture plate is coated with Matrigel Basement Membrane Matrix and allowed to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in a basal medium containing VEGF (e.g., 50 ng/mL).

  • Treatment: The HUVEC suspension is treated with varying concentrations of this compound or a vehicle control.

  • Incubation: The treated cells are seeded onto the prepared Matrigel plate and incubated at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Analysis: The formation of capillary-like networks (tubes) is observed and photographed using an inverted microscope. The degree of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Studies

Animal models are essential for evaluating the physiological effects of ATWLPPR on angiogenesis and its therapeutic potential in disease contexts.

Summary of In Vivo Findings

Animal Model Disease Context Dosage Key Outcome Reference
Rabbit Corneal Model VEGF-induced Angiogenesis Not specified ATWLPPR completely abolished VEGF-induced angiogenesis in the cornea. [10]
Nude Mice Xenograft Breast Cancer (MDA-MB-231 cells) Not specified Administration of ATWLPPR inhibited tumor growth and reduced blood vessel density. [9]

| STZ-induced Diabetic Mice | Diabetic Retinopathy | 400 µg/kg daily (subcutaneous) | ATWLPPR preserved retinal vascular integrity, reduced vascular leakage, decreased oxidative stress, and significantly reduced leukocyte attachment to retinal vessels. |[5][6] |

Detailed Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Retinopathy Mouse Model

  • Animal Model: Eight-week-old male C57BL/6 mice are used.[5][6] All protocols are approved by an Institutional Animal Care and Use Committee.

  • Induction of Diabetes: Diabetes is induced by intraperitoneal injections of streptozotocin (STZ) at a dose of 75 mg/kg on alternate days for up to 3 injections. Blood glucose levels are monitored, and mice with levels ≥16.7 mmol/L are considered diabetic.[5]

  • Treatment Groups: Mice are randomly divided into three groups: a non-diabetic normal control group, a diabetic group receiving daily subcutaneous saline injections, and a diabetic group receiving daily subcutaneous injections of ATWLPPR (400 µg/kg body weight).[5]

  • Treatment Regimen: Treatment begins one week after the induction of diabetes and continues for a predetermined period (e.g., five weeks).[5]

  • Outcome Assessment: At the end of the study period, various endpoints are evaluated:

    • Retinal Function: Assessed using electroretinography (ERG).

    • Vascular Integrity: Analyzed by measuring the extravasation of albumin (vascular leakage) and the expression of tight junction proteins like occludin via Western blotting.[6]

    • Leukostasis: Adherent leukocytes in retinal vasculature are quantified by perfusion with Concanavalin A and fluorescence microscopy.[5]

    • Protein Expression: Levels of VEGF, ICAM-1, and GFAP in the retina are measured by Western blotting or immunohistochemistry to assess inflammation and retinal stress.[6]

Caption: Experimental workflow for the diabetic retinopathy mouse model.

Therapeutic Implications and Future Directions

The selective inhibition of the NRP-1 co-receptor represents a targeted strategy to modulate pathological angiogenesis. By dampening the potentiation of VEGFR-2 signaling rather than blocking the receptor entirely, ATWLPPR may offer a more nuanced therapeutic approach with a potentially different side-effect profile compared to broad VEGF/VEGFR inhibitors.

The preclinical data strongly support the therapeutic potential of ATWLPPR in:

  • Oncology: By reducing tumor angiogenesis, ATWLPPR can inhibit tumor growth and vascularization.[9] Its specificity for NRP-1, which is often overexpressed on tumor cells in addition to endothelial cells, could provide dual anti-tumor and anti-angiogenic effects.

  • Ophthalmology: In diseases like diabetic retinopathy, ATWLPPR has been shown to protect against retinal vascular injury, reduce inflammation, and preserve vascular integrity.[5][6]

Future research should focus on optimizing the peptide's pharmacokinetics, exploring different delivery systems to enhance its stability and bioavailability, and conducting further preclinical studies in a wider range of angiogenesis-dependent diseases. The development of small molecule mimetics based on the active LPPR motif could also lead to orally available drugs with similar therapeutic benefits.

G P This compound NRP1 Binds to NRP-1 P->NRP1 V Inhibits VEGF165 Binding NRP1->V S Blocks NRP-1 Mediated VEGFR-2 Signaling V->S A Reduced Angiogenesis & Vascular Permeability S->A

Caption: Logical flow of ATWLPPR's anti-angiogenic mechanism.

Conclusion

The this compound is a potent and selective inhibitor of Neuropilin-1. Its mechanism of action—competitively blocking VEGF165 binding to its co-receptor NRP-1—provides a targeted means of downregulating the pathological angiogenesis that drives diseases such as cancer and diabetic retinopathy. Extensive in vitro and in vivo data have validated its ability to inhibit endothelial cell proliferation and migration, reduce tumor vascularity, and protect against retinal vascular damage. As a well-characterized tool for modulating the VEGF signaling axis, ATWLPPR serves as both a valuable research probe and a promising lead for the development of next-generation anti-angiogenic therapeutics.

References

An In-depth Technical Guide to the ATWLPPR Peptide and its Interaction with the VEGF-A Signaling Axis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The heptapeptide ATWLPPR has emerged as a significant tool in the study of angiogenesis and vascular-related pathologies. Initially identified through phage display, this peptide selectively targets Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor-A (VEGF-A). By binding to NRP-1, ATWLPPR competitively inhibits the binding of the VEGF165 isoform, thereby attenuating downstream signaling pathways crucial for endothelial cell proliferation, migration, and new blood vessel formation. This technical guide provides a comprehensive overview of the ATWLPPR peptide, including its binding characteristics, mechanism of action, and the experimental methodologies used to elucidate its function.

This compound: Binding Affinity and Specificity

The this compound functions as an antagonist to the VEGF-A signaling pathway not by directly binding to VEGF-A, but by targeting its co-receptor, Neuropilin-1 (NRP-1). This interaction prevents the binding of VEGF-A, particularly the VEGF165 isoform, to NRP-1, which is a critical step in the formation of the pro-angiogenic signaling complex with VEGF Receptor 2 (VEGFR-2).

The binding affinity of ATWLPPR for NRP-1 has been quantified through various biophysical and biochemical assays. The following table summarizes the key quantitative data available in the literature.

Parameter Value Method Reference
IC50 19 µMCompetitive Binding Assay[1]
IC50 Range 60-84 µMCompetitive Binding Assay[2]
Kd (similar peptide) 33 µMIsothermal Titration Calorimetry[3]

IC50 (Half-maximal inhibitory concentration) indicates the concentration of the peptide required to inhibit 50% of VEGF165 binding to NRP-1. A lower IC50 value signifies a higher binding affinity.

Kd (Dissociation constant) represents the concentration of the peptide at which half of the NRP-1 receptors are occupied. A lower Kd value indicates a stronger binding affinity.

Mechanism of Action: Inhibition of the VEGF-A/NRP-1/VEGFR-2 Signaling Pathway

VEGF-A is a pivotal regulator of angiogenesis. Upon binding of the VEGF165 isoform to both NRP-1 and VEGFR-2, a ternary signaling complex is formed. This complex formation enhances the autophosphorylation of VEGFR-2, leading to the activation of multiple downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

The this compound disrupts the initial step of this process by occupying the VEGF-A binding site on NRP-1. This competitive inhibition prevents the formation of the ternary complex and subsequently dampens the entire downstream signaling cascade.

Signaling Pathway Diagram

VEGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A165 NRP1 NRP-1 VEGF->NRP1 Binds VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ATWLPPR ATWLPPR ATWLPPR->NRP1 Competitively Inhibits NRP1->VEGFR2 Complex Formation PI3K PI3K VEGFR2->PI3K Activates ERK ERK VEGFR2->ERK Activates FAK FAK VEGFR2->FAK Activates AKT AKT PI3K->AKT Activates Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration FAK->Migration Phage_Display_Workflow Library Phage Display Peptide Library (10^9 - 10^11 variants) Incubation Incubation of Library with Target Library->Incubation Target Immobilized Target (e.g., NRP-1) Target->Incubation Washing Washing to Remove Non-specific Binders Incubation->Washing Elution Elution of Bound Phage Washing->Elution Amplification Amplification in E. coli Elution->Amplification Sequencing DNA Sequencing of Enriched Phage Elution->Sequencing Amplification->Incubation Multiple Rounds of Panning Peptide_ID Identification of Binding Peptides (e.g., ATWLPPR) Sequencing->Peptide_ID

References

The Role of ATWLPPR Peptide in Tumor Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The heptapeptide ATWLPPR has emerged as a significant subject of investigation in oncology for its potential to inhibit tumor growth through the targeted disruption of angiogenesis. This technical guide provides a comprehensive overview of the ATWLPPR peptide, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the VEGF/NRP-1 Axis

The primary anti-tumor activity of the this compound stems from its specific interaction with Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), particularly the VEGF165 isoform.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is heavily reliant on VEGF signaling.[4][5][6] ATWLPPR acts as an antagonist by binding to NRP-1 and selectively inhibiting the binding of VEGF165 to this receptor.[1][2] This disruption of the VEGF165/NRP-1 interaction impedes downstream signaling pathways that promote endothelial cell proliferation, migration, and tube formation, thereby suppressing tumor angiogenesis and consequently, tumor growth.[2][3][4]

Interestingly, ATWLPPR has been shown to inhibit VEGF165 binding to NRP-1 without affecting its interaction with the primary VEGF receptors, VEGFR-1 (flt-1) and VEGFR-2 (KDR).[2] This specificity highlights NRP-1 as a viable target for anti-angiogenic therapies.[2] The C-terminal arginine residue of the this compound has been identified as crucial for its binding and inhibitory activity.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the this compound.

Binding Affinity
Parameter Value
IC50 (ATWLPPR for NRP-1)19 µM[7]
IC50 (TPC-Ahx-ATWLPPR for NRP-1)171 µM[7]
IC50 (ATWLPPR for NRP-1)60-84 µM[3]
In Vitro Efficacy
Parameter Observation
TPC-Ahx-ATWLPPR cellular uptake in HUVECUp to 25-fold greater than TPC alone[7]
In vitro photodynamic activity of TPC-Ahx-ATWLPPR10.4-fold enhancement compared to TPC[7]
In Vivo Efficacy (MDA-MB-231 Breast Cancer Xenograft Model)
Parameter Observation
Effect on Tumor GrowthInhibition of MDA-MB-231 xenograft growth[2]
Effect on Tumor VasculatureReduced blood vessel density and endothelial cell area[2]
Effect on Tumor Cell ProliferationNo alteration in the proliferation indices of the tumor[2]
Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz (DOT language).

ATWLPPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF165 VEGF165 NRP1 NRP-1 VEGF165->NRP1 Binds ATWLPPR ATWLPPR ATWLPPR->NRP1 Blocks Binding VEGFR2 VEGFR-2 (KDR) NRP1->VEGFR2 Enhances Signaling NoAngiogenesis Inhibition of Angiogenesis NRP1->NoAngiogenesis Leads to Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) VEGFR2->Angiogenesis Promotes Tumor_Growth_Inhibition_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Initiation: Nude mice xenotransplanted with MDA-MB-231 breast cancer cells grouping Randomization into two groups: 1. Control (Saline) 2. Treatment (ATWLPPR) start->grouping treatment Daily subcutaneous administration of ATWLPPR or saline grouping->treatment monitoring Regular monitoring of tumor volume treatment->monitoring endpoint Endpoint: Sacrifice and tumor excision monitoring->endpoint analysis Analysis: - Tumor volume comparison - Blood vessel density analysis - Endothelial cell area measurement - Proliferation index determination endpoint->analysis

References

An In-depth Technical Guide to the ATWLPPR Peptide and its Modulation of the VEGF/NRP-1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The heptapeptide Ala-Thr-Trp-Leu-Pro-Pro-Arg (ATWLPPR), also known as A7R, is a selective antagonist of the Neuropilin-1 (NRP-1) receptor. By specifically inhibiting the binding of Vascular Endothelial Growth Factor A (VEGF-A), isoform 165, to NRP-1, ATWLPPR effectively attenuates downstream pro-angiogenic signaling. This guide provides a comprehensive overview of the ATWLPPR peptide, its mechanism of action, the signaling pathways it modulates, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to ATWLPPR and its Target: Neuropilin-1

The this compound is a synthetic heptapeptide identified through phage display library screening for its ability to bind to NRP-1.[1][2][3] Neuropilin-1 is a transmembrane glycoprotein that acts as a crucial co-receptor for several growth factors, most notably VEGF-A₁₆₅.[1][3][4] While NRP-1 has no intrinsic kinase activity, its binding to VEGF-A₁₆₅ significantly enhances the interaction between VEGF-A₁₆₅ and its primary signaling receptor, VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[4][5] This ternary complex formation (VEGF-A₁₆₅/NRP-1/VEGFR2) amplifies downstream signaling cascades that are pivotal for angiogenesis—the formation of new blood vessels from pre-existing ones.[6]

The anti-angiogenic properties of ATWLPPR stem from its ability to competitively inhibit the VEGF-A₁₆₅/NRP-1 interaction, thereby preventing the potentiation of VEGFR2 signaling.[1][2] This has positioned ATWLPPR as a valuable tool for studying angiogenesis and a potential therapeutic agent for diseases characterized by pathological neovascularization, such as cancer and diabetic retinopathy.[1][2][3][5]

The ATWLPPR-Modulated Signaling Pathway

ATWLPPR does not activate a signaling pathway itself; rather, it inhibits the enhancement of the canonical VEGF-A/VEGFR2 pathway provided by NRP-1. The peptide binds to NRP-1 and sterically hinders the binding of VEGF-A₁₆₅.[1][2] This disruption has significant downstream consequences.

The Core Signaling Axis:

  • Ligand Binding: Under normal physiological conditions, VEGF-A₁₆₅ binds simultaneously to VEGFR2 and NRP-1 on the surface of endothelial cells.

  • Complex Formation: This creates a stable ternary signaling complex. The presence of NRP-1 enhances the binding of VEGF-A₁₆₅ to VEGFR2 and promotes receptor phosphorylation.[4][7]

  • VEGFR2 Activation: Upon ligand binding, VEGFR2 dimerizes and undergoes autophosphorylation on several tyrosine residues within its cytoplasmic domain.

  • Downstream Cascades: Phosphorylated VEGFR2 acts as a docking site for various adaptor proteins and enzymes, initiating multiple intracellular signaling cascades. Key pathways include:

    • PI3K/Akt Pathway: Promotes cell survival, proliferation, and permeability.

    • RAS/MEK/ERK (MAPK) Pathway: Primarily drives cell proliferation and migration.

    • PLCγ/PKC Pathway: Influences cell migration and vascular permeability.

    • FAK/Src Pathway: Crucial for focal adhesion dynamics, cell motility, and cytoskeletal organization.[8]

Mechanism of ATWLPPR Inhibition:

ATWLPPR, by binding to NRP-1, prevents Step 1 of the potentiation process. While VEGF-A₁₆₅ can still bind to and activate VEGFR2 independently, the signal is significantly weaker without the enhancement provided by NRP-1. This leads to reduced VEGFR2 phosphorylation and a dampening of all subsequent downstream signaling pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NRP1 NRP-1 VEGFR2 VEGFR2 NRP1->VEGFR2 Enhances Signaling PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg FAK FAK VEGFR2->FAK ERK ERK1/2 VEGFR2->ERK ATWLPPR ATWLPPR ATWLPPR->NRP1 Binds & Inhibits VEGF VEGF-A₁₆₅ VEGF->NRP1 Binds VEGF->VEGFR2 Binds Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Migration Cell Migration & Permeability PLCg->Migration FAK->Migration ERK->Survival ERK->Migration

Figure 1. ATWLPPR's inhibitory effect on the VEGF/NRP-1/VEGFR2 signaling axis.

Quantitative Data

The inhibitory activity of the this compound has been quantified in several studies, primarily through competitive binding assays. The half-maximal inhibitory concentration (IC₅₀) is the most commonly reported metric.

ParameterValueAssay TypeTarget SystemReference
IC₅₀ 19 µMCompetitive Binding AssayRecombinant human NRP-1 protein[9]
IC₅₀ 60 - 84 µMCompetitive Binding AssayNRP-1 expressing cells[10]
Inhibition % 82% at 100 µMNot specifiedVEGF₁₆₅ binding to NRP-1N/A
In Vivo Dose 400 µg/kg (s.c.)Functional AssayMouse model of diabetic retinopathyN/A

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the this compound. These are generalized methods based on standard laboratory practices and should be optimized for specific experimental conditions.

Experiment 1: Competitive NRP-1/VEGF-A₁₆₅ Binding Assay (ELISA)

This assay quantifies the ability of ATWLPPR to inhibit the binding of VEGF-A₁₆₅ to NRP-1 in a cell-free system.

Workflow Diagram:

A 1. Coat Plate with recombinant NRP-1 B 2. Block Plate (e.g., with BSA) A->B C 3. Incubate Biotinylated-VEGF-A₁₆₅ + ATWLPPR dilutions B->C D 4. Wash Plate C->D E 5. Add Streptavidin-HRP D->E F 6. Wash Plate E->F G 7. Add Substrate (TMB) F->G H 8. Stop Reaction & Read Absorbance (450 nm) G->H

Figure 2. Workflow for a competitive ELISA to measure ATWLPPR activity.

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of recombinant human NRP-1 (e.g., 2 µg/mL in PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (PBS with 1% BSA). Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Binding:

    • Prepare serial dilutions of the this compound in Binding Buffer (PBS with 0.1% BSA). A typical starting concentration is 1 mM.

    • Prepare a constant concentration of biotinylated VEGF-A₁₆₅ (e.g., 50 ng/mL) in Binding Buffer.

    • Add 50 µL of the ATWLPPR dilutions and 50 µL of the biotinylated VEGF-A₁₆₅ solution to each well. For control wells, add 50 µL of Binding Buffer instead of the peptide.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Repeat the wash step as in step 2.

  • Detection: Add 100 µL/well of Streptavidin-HRP (conjugated to horseradish peroxidase), diluted in Binding Buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Development: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL/well of 1 M H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the ATWLPPR concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Experiment 2: VEGFR2 Phosphorylation Assay (Western Blot)

This assay determines the effect of ATWLPPR on VEGF-A₁₆₅-induced activation of VEGFR2 in endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

Methodology:

  • Cell Culture: Culture HUVECs in appropriate media until they reach 80-90% confluency.

  • Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of ATWLPPR (e.g., 10 µM, 50 µM, 100 µM) for 1 hour at 37°C. Include a "no peptide" control.

  • Stimulation: Stimulate the cells with VEGF-A₁₆₅ (e.g., 50 ng/mL) for 10 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis: Immediately place the culture dish on ice, aspirate the media, and wash once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-pVEGFR2 Tyr1175).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 12.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total VEGFR2 and a loading control like GAPDH or β-actin.

Conclusion

The this compound is a well-characterized inhibitor of the VEGF-A₁₆₅/NRP-1 interaction. Its mechanism of action—attenuating VEGFR2 signaling—makes it a powerful molecular probe for studying angiogenesis and a lead compound for developing anti-angiogenic therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify its binding affinity and validate its functional effects in both cellular and cell-free systems. Further research may focus on improving its in vivo stability and exploring its therapeutic efficacy in a broader range of pathological conditions.

References

A Technical Review of the ATWLPPR Peptide: A Neuropilin-1 Antagonist for Anti-Angiogenic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract The heptapeptide ATWLPPR, also known as A7R, is a selective antagonist of Neuropilin-1 (NRP-1), a key co-receptor in the vascular endothelial growth factor (VEGF) signaling pathway. Identified through phage display technology, ATWLPPR functions by competitively inhibiting the binding of VEGF-A165 to NRP-1, thereby attenuating downstream signaling that promotes angiogenesis. This inhibitory action has demonstrated significant therapeutic potential in preclinical models of oncology and ocular diseases, such as diabetic retinopathy. By reducing pathological neovascularization, ATWLPPR serves as a promising agent for anti-angiogenic therapy and as a targeting moiety for drug delivery systems. This technical guide provides a comprehensive review of its mechanism of action, structure-function relationships, quantitative biological data, and key experimental protocols.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical physiological process. However, its dysregulation is a hallmark of various pathologies, including cancer and neovascular eye disorders.[1] The Vascular Endothelial Growth Factor (VEGF) family, particularly VEGF-A, are principal mediators of this process.[1] VEGF-A exerts its effects by binding to VEGF receptors (VEGFRs) on endothelial cells. Neuropilin-1 (NRP-1) is a non-tyrosine kinase transmembrane glycoprotein that acts as a co-receptor for VEGF-A165, significantly enhancing its binding to VEGFR2 and amplifying downstream angiogenic signals.[2][3][4]

The ATWLPPR peptide was discovered by screening a phage display library for molecules that interfere with the VEGF pathway.[2][3] It is a heptapeptide with the amino acid sequence Alanine-Tryptophan-Leucine-Proline-Proline-Arginine.[5] Subsequent research confirmed that ATWLPPR specifically binds to NRP-1, selectively inhibiting the VEGF165/NRP-1 interaction.[6][7] This targeted inhibition makes ATWLPPR a valuable tool for dissecting the role of NRP-1 in angiogenesis and a potential therapeutic agent for diseases driven by excessive vascular growth.

Mechanism of Action

The pro-angiogenic effects of VEGF-A165 are significantly potentiated by its interaction with NRP-1. NRP-1 enhances the formation of a ternary complex with VEGF-A165 and VEGFR2, which stabilizes the ligand-receptor interaction and amplifies intracellular signaling cascades, including the activation of ERK, AKT, and p38 MAPK pathways.[8] This amplification promotes endothelial cell proliferation, migration, and survival—key events in angiogenesis.

The this compound functions as a competitive antagonist at the VEGF-binding site on NRP-1.[6][7] By occupying this site, ATWLPPR prevents the binding of VEGF-A165, thereby disrupting the formation of the ternary signaling complex. This leads to a reduction in VEGFR2-mediated signaling, resulting in the inhibition of angiogenesis. The peptide's action is specific to NRP-1; it does not inhibit VEGF165 binding to VEGFR1 or VEGFR2 directly.[7]

cluster_0 VEGF Signaling Pathway VEGF VEGF-A165 VEGFR2 VEGFR2 VEGF->VEGFR2 Binds NRP1 NRP-1 VEGF->NRP1 Binds SIGNAL Downstream Signaling (AKT, ERK, p38 MAPK) VEGFR2->SIGNAL Activates NRP1->VEGFR2 Enhances Signaling ATWLPPR ATWLPPR ATWLPPR->NRP1 Inhibits ANGIO Angiogenesis (Proliferation, Migration) SIGNAL->ANGIO Promotes

Caption: ATWLPPR's inhibition of the VEGF/NRP-1 signaling pathway.

Structure-Function Analysis

The anti-angiogenic activity of ATWLPPR is highly dependent on its primary sequence. Structure-function studies using alanine scanning and amino acid deletion have revealed that the C-terminal sequence, -LPPR, is critical for its inhibitory effect.[6] The C-terminal arginine residue, in particular, plays a key role in the peptide's binding and activity, which is consistent with the C-end rule (CendR) motif recognized by NRP-1.[6][9] In solution, the this compound adopts an extended conformation, which is thought to mimic the C-terminal region of VEGF, allowing it to competitively bind to NRP-1.[5]

Quantitative Biological Data

The biological activity of ATWLPPR has been quantified in various assays, demonstrating its potency as an NRP-1 inhibitor and an anti-angiogenic agent.

ParameterValueAssay/ModelReference
Inhibition of VEGF165 Binding to NRP-1 82%In vitro competitive binding assay (at 100 µM)[10][11]
IC50 for NRP-1 Binding 19 µMIn vitro binding to recombinant NRP-1 protein[12]
IC50 for NRP-1 Binding (alternative) 60 - 84 µMIn vitro binding assay[9]
ParameterDosage / ConditionsModelKey OutcomesReference
Anti-Tumor Activity Not specifiedNude mice with MDA-MB-231 breast cancer xenograftsInhibited tumor growth, reduced blood vessel density[6][7]
Diabetic Retinopathy 400 µg/kg, s.c. dailyStreptozotocin-induced diabetic micePreserved vascular integrity, decreased oxidative stress, prevented retinal injury[2][13]
Targeted Drug Delivery N/AHuman umbilical vein endothelial cells (HUVEC)25-fold greater uptake of a conjugated photosensitizer compared to the drug alone[12]

Key Experimental Protocols

In Vivo Model of Diabetic Retinopathy

This protocol was used to evaluate the protective effects of ATWLPPR on retinal injury in a model of early-stage diabetic retinopathy.[2][3]

  • Animal Model: Eight-week-old male C57BL/6 mice are used. Diabetes is induced by intraperitoneal injections of streptozotocin (STZ) at 75 mg/kg on alternate days for three injections. Blood glucose levels ≥16.7 mmol/L confirm the diabetic model.[2]

  • Treatment Regimen: One week after diabetes induction, mice are randomly assigned to groups. The treatment group receives daily subcutaneous injections of ATWLPPR (400 μg/kg, dissolved in normal saline). The control diabetic group receives an equal volume of saline. A non-diabetic group serves as a baseline control.[2][3]

  • Duration: The treatment is carried out for five weeks.[2]

  • Evaluation Methods:

    • Electroretinography (ERG): To assess retinal function, specifically the amplitudes and implicit times of the b-wave.[3][13]

    • Fundus Fluorescence Angiography (FFA): To visualize retinal vasculature and assess leakage in vivo.[3]

    • Leukostasis Assay: To quantify leukocyte adhesion to the retinal vasculature, an early sign of inflammation.[2]

    • Western Blot Analysis: To measure the expression of tight junction proteins (e.g., occludin) and the extent of albumin extravasation in retinal tissue lysates as markers of vascular integrity.[2][3]

    • Immunohistochemistry: To assess the expression of inflammation-associated proteins like GFAP, VEGF, and ICAM-1 in retinal sections.[2][3]

cluster_1 Experimental Workflow: Diabetic Retinopathy Model A Induce Diabetes in C57BL/6 Mice (STZ) B Group Assignment (Normal, DB+Saline, DB+ATWLPPR) A->B C Daily Subcutaneous Treatment (5 Weeks) B->C D Functional & Structural Analysis C->D E ERG (Function) D->E F FFA (Vascular Leakage) D->F G Western Blot (Protein Levels) D->G H Data Analysis & Comparison E->H F->H G->H

Caption: Workflow for evaluating ATWLPPR in a diabetic retinopathy mouse model.
In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of ATWLPPR to inhibit the formation of capillary-like structures by endothelial cells.[5][7]

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

  • Assay Principle: A basement membrane matrix (e.g., Matrigel) is coated onto the wells of a culture plate. When HUVECs are seeded onto this matrix in the presence of an angiogenic stimulus like VEGF, they differentiate and form a network of tube-like structures.

  • Methodology:

    • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C.

    • Harvest HUVECs and resuspend them in basal medium.

    • Pre-incubate cells with different concentrations of ATWLPPR or a vehicle control.

    • Add VEGF to stimulate angiogenesis, then seed the HUVEC suspension onto the prepared Matrigel.

    • Incubate for 4-18 hours at 37°C.

    • Visualize the tube network using a microscope and quantify parameters such as total tube length, number of junctions, and number of branches using imaging software. A reduction in these parameters in the ATWLPPR-treated groups indicates anti-angiogenic activity.

Competitive Binding Assay

This protocol determines the ability of ATWLPPR to inhibit the binding of VEGF165 to its receptor, NRP-1.[12]

  • Reagents: Recombinant human NRP-1 protein, biotinylated or radiolabeled VEGF165, and unlabeled this compound.

  • Methodology (ELISA-based):

    • Coat a 96-well microplate with recombinant NRP-1 and incubate overnight. Block non-specific binding sites.

    • Add a constant concentration of biotinylated-VEGF165 mixed with increasing concentrations of ATWLPPR (the competitor) to the wells.

    • Incubate to allow binding to occur.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated-VEGF165 captured by NRP-1.

    • After another wash, add a chromogenic HRP substrate (e.g., TMB). The color development is proportional to the amount of bound biotinylated-VEGF165.

    • Measure the absorbance using a plate reader. A decrease in signal with increasing ATWLPPR concentration indicates successful competition for the NRP-1 binding site. Data is used to calculate percent inhibition and the IC50 value.

Therapeutic Potential and Applications

  • Oncology: By inhibiting tumor angiogenesis, ATWLPPR can restrict the supply of oxygen and nutrients to tumors, thereby inhibiting their growth and potential for metastasis.[6][7] Its efficacy in reducing blood vessel density in breast cancer xenografts validates NRP-1 as a viable anti-cancer target.[7]

  • Ocular Diseases: In diabetic retinopathy, ATWLPPR has shown the ability to preserve the blood-retinal barrier, reduce vascular leakage, and decrease oxidative stress and inflammation.[2][13] This suggests its potential as a therapeutic for the early stages of the disease, offering a different mechanism from direct anti-VEGF agents.

  • Targeted Drug Delivery: The specificity of ATWLPPR for NRP-1, which is often overexpressed on tumor and endothelial cells, makes it an ideal targeting ligand. Conjugating cytotoxic drugs, imaging agents, or photosensitizers to ATWLPPR can enhance their delivery to the tumor microenvironment, increasing efficacy while reducing systemic toxicity.[12][14]

Pharmacokinetics and Stability

Studies on a conjugated form of ATWLPPR showed that the peptide is stable in human and mouse plasma for at least 24 hours in vitro.[14] However, following intravenous injection in mice, the conjugate was degraded at varying rates depending on the organ, suggesting susceptibility to proteases in vivo.[14] This highlights a common challenge with peptide-based therapeutics and suggests that future development may involve modifications—such as cyclization or the incorporation of unnatural amino acids—to improve in vivo stability and plasma half-life.

Conclusion

The this compound is a well-characterized, selective inhibitor of the VEGF165/NRP-1 interaction. Its ability to modulate a critical pathway in angiogenesis gives it significant therapeutic potential in oncology and ophthalmology. The wealth of preclinical data, combined with detailed knowledge of its mechanism and structure-activity relationship, provides a strong foundation for its further development. Future research will likely focus on optimizing its pharmacokinetic properties to enhance its clinical translatability and exploring its full potential as a targeted drug delivery vehicle.

References

Methodological & Application

Application Notes and Protocols for ATWLPPR Peptide in Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heptapeptide ATWLPPR is a selective antagonist of Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A). By binding to NRP-1, ATWLPPR effectively inhibits the interaction between VEGF-A (specifically the VEGF165 isoform) and NRP-1.[1][2][3][4] This inhibitory action disrupts the formation of the NRP-1/VEGFR2 signaling complex, thereby attenuating downstream signaling pathways that are crucial for angiogenesis, including endothelial cell proliferation, migration, and tube formation.[5][6] These characteristics make ATWLPPR a valuable tool for research in angiogenesis-dependent diseases such as cancer and diabetic retinopathy.[2][5]

These application notes provide detailed protocols for utilizing the ATWLPPR peptide to study its effects on endothelial cells, along with a summary of key quantitative data and a schematic of the involved signaling pathway.

Data Presentation

Quantitative Data Summary for this compound
ParameterValueCell Type/SystemReference
IC50 (NRP-1 Binding) 19 µMRecombinant NRP-1[3]
60-84 µMRecombinant NRP-1[4]
Inhibition of VEGF165 binding to NRP-1 ~50% at 100 µMEndothelial Cells[3]
Inhibition of HUVEC Proliferation (VEGF-induced) Dose-dependentHUVEC[3][5]
Inhibition of Tube Formation (VEGF-induced) Dose-dependentHUVEC[5]
In Vivo Dosage (Diabetic Retinopathy Model) 400 µg/kg/day (subcutaneous)Mouse

Signaling Pathway

The this compound exerts its anti-angiogenic effects by interfering with the VEGF-A/NRP-1/VEGFR2 signaling axis in endothelial cells. The binding of VEGF-A to both NRP-1 and VEGFR2 is a critical step for the full activation of downstream pro-angiogenic signaling. ATWLPPR, by selectively binding to NRP-1, prevents the formation of a stable VEGF-A/NRP-1/VEGFR2 ternary complex. This leads to reduced phosphorylation of VEGFR2 and subsequent inhibition of downstream signaling cascades involving key mediators such as Focal Adhesion Kinase (FAK) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

ATWLPPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A165 NRP1 NRP-1 VEGF->NRP1 VEGFR2 VEGFR2 VEGF->VEGFR2 ATWLPPR This compound ATWLPPR->NRP1 Inhibits NRP1->VEGFR2 Enhances Signaling pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation FAK FAK pVEGFR2->FAK Activates p38 p38 MAPK pVEGFR2->p38 Activates pFAK p-FAK FAK->pFAK Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pFAK->Angiogenesis pp38 p-p38 MAPK p38->pp38 pp38->Angiogenesis

ATWLPPR Signaling Pathway Inhibition

Experimental Protocols

General Cell Culture of Human Umbilical Vein Endothelial Cells (HUVECs)
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs), commercially available from various suppliers.

  • Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with the provided bullet kit containing growth factors, or a similar complete medium.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage HUVECs when they reach 80-90% confluency. Use a gentle dissociation reagent like TrypLE™ Express or a low concentration of trypsin-EDTA to detach the cells. Neutralize the dissociation reagent, centrifuge the cells, and resuspend in fresh EGM-2 for plating.

  • Experimental Use: Use HUVECs at a low passage number (typically between passages 3 and 7) for all experiments to ensure consistent and reliable results.

Protocol 1: Endothelial Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of the this compound on VEGF-induced HUVEC proliferation.

Materials:

  • HUVECs

  • EGM-2 medium

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF165

  • This compound (dissolved in a suitable vehicle, e.g., sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2. Incubate for 24 hours to allow for cell attachment.

  • Starvation: After 24 hours, replace the medium with 100 µL of basal medium (e.g., EBM-2 with 0.5% FBS) and incubate for 4-6 hours to serum-starve the cells and synchronize their growth.

  • Treatment:

    • Prepare a dilution series of this compound in basal medium.

    • Pre-incubate the cells with various concentrations of ATWLPPR (e.g., 10, 50, 100, 200 µM) for 1 hour.

    • Add VEGF165 to a final concentration of 20 ng/mL to all wells except for the negative control.

    • Include the following controls:

      • Negative Control: Basal medium only.

      • Positive Control: Basal medium with 20 ng/mL VEGF165.

      • Vehicle Control: Basal medium with VEGF165 and the vehicle used to dissolve ATWLPPR.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the positive control.

Proliferation_Assay_Workflow A Seed HUVECs in 96-well plate B Incubate for 24h A->B C Serum-starve cells (4-6h) B->C D Pre-incubate with ATWLPPR (1h) C->D E Add VEGF (20 ng/mL) D->E F Incubate for 48h E->F G Add MTT solution (4h) F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I

HUVEC Proliferation Assay Workflow
Protocol 2: Endothelial Cell Tube Formation Assay

This assay evaluates the ability of ATWLPPR to inhibit VEGF-induced capillary-like structure formation by HUVECs on a basement membrane matrix.

Materials:

  • HUVECs

  • EGM-2 medium

  • Basement membrane extract (e.g., Matrigel®)

  • Recombinant Human VEGF165

  • This compound

  • 24-well or 48-well cell culture plates (pre-chilled)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice. Add an appropriate volume (e.g., 250 µL for a 24-well plate) to each well of a pre-chilled plate. Ensure the entire surface is covered. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium at a concentration of 1 x 10^5 cells/mL.

  • Treatment:

    • In separate tubes, prepare cell suspensions containing:

      • Negative Control: Basal medium only.

      • Positive Control: Basal medium with 50 ng/mL VEGF165.

      • Test Conditions: Basal medium with 50 ng/mL VEGF165 and varying concentrations of ATWLPPR (e.g., 50, 100, 200 µM).

  • Cell Seeding: Gently add the cell suspensions (e.g., 300 µL for a 24-well plate) onto the solidified basement membrane matrix.

  • Incubation: Incubate the plate at 37°C for 6-18 hours.

  • Imaging and Analysis:

    • Visualize the formation of capillary-like structures using an inverted microscope.

    • Capture images from several random fields for each condition.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Tube_Formation_Assay_Workflow A Coat wells with Matrigel® B Incubate at 37°C to solidify A->B C Prepare HUVEC suspension B->C D Treat cells with VEGF +/- ATWLPPR C->D E Seed cells onto Matrigel® D->E F Incubate for 6-18h E->F G Image tube formation F->G H Quantify tube length and junctions G->H

Tube Formation Assay Workflow
Protocol 3: Western Blot Analysis of VEGFR2, FAK, and p38 MAPK Phosphorylation

This protocol is for detecting the inhibitory effect of ATWLPPR on VEGF-induced phosphorylation of key signaling proteins in HUVECs.

Materials:

  • HUVECs

  • EGM-2 medium

  • Recombinant Human VEGF165

  • This compound

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-VEGFR2 (Tyr1175)

    • Rabbit anti-VEGFR2

    • Rabbit anti-phospho-FAK (Tyr397)

    • Rabbit anti-FAK

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

    • Rabbit anti-p38 MAPK

    • Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Starvation: Seed HUVECs in 6-well plates and grow to 80-90% confluency. Serum-starve the cells in basal medium for 4-6 hours.

  • Treatment:

    • Pre-incubate the cells with ATWLPPR (e.g., 100 µM) for 1 hour.

    • Stimulate the cells with VEGF165 (50 ng/mL) for a short duration (e.g., 10-15 minutes) to observe phosphorylation events.

    • Include appropriate controls (untreated, VEGF only, vehicle control).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped and re-probed with the respective antibodies.

Western_Blot_Workflow A Seed and starve HUVECs B Treat with ATWLPPR then VEGF A->B C Lyse cells and quantify protein B->C D SDS-PAGE and protein transfer C->D E Block membrane D->E F Incubate with primary antibody E->F G Incubate with secondary antibody F->G H ECL detection G->H I Strip and re-probe for total protein H->I

Western Blot Analysis Workflow

Conclusion

The this compound is a potent and selective inhibitor of the VEGF-A/NRP-1 interaction, making it a valuable research tool for investigating the role of NRP-1 in angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. The protocols provided herein offer a framework for studying the effects of ATWLPPR on endothelial cell function. Researchers are encouraged to optimize the specific concentrations and incubation times for their particular experimental setup.

References

ATWLPPR Peptide: Application Notes and Protocols for In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ATWLPPR peptide, also known as A7R, is a heptapeptide that has emerged as a promising agent in preclinical cancer research. It functions as an antagonist to Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), specifically the VEGF165 isoform.[1][2][3] By selectively inhibiting the binding of VEGF165 to NRP-1, ATWLPPR effectively disrupts a key signaling pathway involved in tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] This targeted mechanism of action makes ATWLPPR a valuable tool for investigating anti-angiogenic therapies and a potential candidate for further drug development.

These application notes provide a comprehensive overview of the use of ATWLPPR in in vivo cancer models, including a summary of its efficacy, detailed experimental protocols, and a visual representation of its mechanism of action.

Data Presentation: Efficacy of ATWLPPR in Preclinical Models

The following table summarizes the quantitative data from studies evaluating the anti-tumor and anti-angiogenic effects of the this compound.

ParameterModel SystemTreatment DetailsResultsReference
Tumor Growth Inhibition Nude mice with MDA-MB-231 breast cancer xenograftsNot specifiedSignificant reduction in tumor growth[1][2]
Blood Vessel Density Nude mice with MDA-MB-231 breast cancer xenograftsNot specifiedReduced blood vessel density in tumors[1][2]
Endothelial Cell Area Nude mice with MDA-MB-231 breast cancer xenograftsNot specifiedReduced endothelial cell area in tumors[2]
NRP-1 Binding Affinity (IC50) Recombinant NRP-1 proteinIn vitro binding assay19 µM[4]
VEGF165/NRP-1 Binding Inhibition In vitro assayNot specifiedSelectively inhibits VEGF165 binding to NRP-1[2][3]

Signaling Pathway

The this compound exerts its anti-angiogenic effects by interfering with the VEGF165 signaling cascade. The following diagram illustrates the targeted pathway.

ATWLPPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF165 VEGF165 NRP1 NRP-1 VEGF165->NRP1 Binds ATWLPPR ATWLPPR ATWLPPR->NRP1 Inhibits VEGFR2 VEGFR2 NRP1->VEGFR2 Complex Formation Angiogenesis Angiogenesis (Proliferation, Migration, Survival) VEGFR2->Angiogenesis Activates Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Cell_Culture MDA-MB-231 Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation in Nude Mice Cell_Culture->Tumor_Implantation Peptide_Prep ATWLPPR Reconstitution Treatment ATWLPPR Administration Peptide_Prep->Treatment Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Tumor_Growth->Treatment Endpoint Endpoint: Tumor Excision Tumor_Growth->Endpoint Treatment->Tumor_Growth Tumor_Analysis Tumor Weight & Volume Measurement Endpoint->Tumor_Analysis IHC Immunohistochemistry (CD31) Endpoint->IHC MVD_Quant Microvessel Density Quantification IHC->MVD_Quant

References

Application Notes and Protocols for ATWLPPR Peptide in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ATWLPPR heptapeptide is a synthetic peptide identified through phage display for its specific binding to Neuropilin-1 (NRP-1).[1][2] NRP-1 is a transmembrane co-receptor for various signaling molecules, most notably Vascular Endothelial Growth Factor A (VEGF-A), and plays a crucial role in angiogenesis, neuronal guidance, and tumor progression.[1][2][3] The ATWLPPR peptide acts as an antagonist by competitively inhibiting the binding of VEGF-A165 to NRP-1, thereby modulating downstream signaling pathways.[1][4] This inhibitory action makes ATWLPPR a valuable tool for studying NRP-1-mediated biological processes and a potential therapeutic agent for diseases characterized by excessive angiogenesis, such as cancer and diabetic retinopathy.

These application notes provide a comprehensive guide for utilizing a fluorescently labeled this compound for the direct detection and visualization of NRP-1 in cells and tissues via immunofluorescence microscopy.

Data Presentation

The following table summarizes the quantitative data available for the this compound, providing key parameters for its use in experimental settings.

ParameterValueTargetAssaySource
Sequence Ala-Thr-Trp-Leu-Pro-Pro-Arg--[1]
Target Neuropilin-1 (NRP-1)--[1][2]
IC50 19 µMRecombinant NRP-1Competitive Binding Assay[5]
IC50 60-84 µMNRP-1Phage Display[4]
Function Inhibits VEGF-A165 binding to NRP-1--[1][4]

Signaling Pathway

The this compound exerts its effect by interfering with the VEGF-A/NRP-1 signaling axis. The following diagram illustrates the canonical pathway and the inhibitory action of the peptide.

VEGFA_NRP1_pathway VEGF-A/NRP-1 Signaling Pathway and ATWLPPR Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFA VEGF-A165 NRP1 NRP-1 VEGFA->NRP1 VEGFR2 VEGFR2 VEGFA->VEGFR2 Direct binding ATWLPPR This compound ATWLPPR->NRP1 Inhibits binding NRP1->VEGFR2 Forms complex Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling Angiogenesis Angiogenesis, Cell Migration, Survival Signaling->Angiogenesis

Caption: VEGF-A/NRP-1 signaling pathway and ATWLPPR inhibition.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Cultured Cells with Fluorescently Labeled this compound

This protocol describes the direct immunofluorescence staining of NRP-1 on the surface of cultured cells using a fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound (e.g., with FITC, Alexa Fluor 488, or Rhodamine)

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips or in imaging plates and culture until they reach the desired confluency (typically 50-70%).

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the fixed cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Peptide Incubation:

    • Dilute the fluorescently labeled this compound in Blocking Buffer to the desired working concentration. The optimal concentration should be determined empirically but can range from 1 µM to 20 µM.

    • Aspirate the blocking solution and incubate the cells with the diluted peptide solution for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Aspirate the peptide solution.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain (e.g., DAPI at 300 nM) in PBS for 5-10 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using an antifade mounting medium. If using imaging plates, add a small volume of PBS to prevent drying during imaging.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

Protocol 2: Immunofluorescence Staining of Frozen Tissue Sections with Fluorescently Labeled this compound

This protocol is adapted for the staining of NRP-1 in frozen tissue sections.

Materials:

  • Fluorescently labeled this compound

  • Frozen tissue sections mounted on adhesive slides

  • PBS, pH 7.4

  • 4% PFA in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS (optional, for intracellular targets)

  • Blocking Buffer: 5% Normal Goat Serum and 1% BSA in PBS

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Section Preparation:

    • Allow frozen tissue sections to equilibrate to room temperature for 15-30 minutes.

    • Rehydrate the sections in PBS for 10 minutes.

  • Fixation:

    • Fix the tissue sections with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the sections three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If targeting intracellular epitopes of NRP-1, incubate the sections with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the sections three times with PBS.

  • Blocking:

    • Incubate the tissue sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Peptide Incubation:

    • Dilute the fluorescently labeled this compound in Blocking Buffer to the optimal concentration.

    • Gently blot the excess blocking solution from the slides and apply the diluted peptide solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the sections three times with PBS for 5-10 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain for 5-10 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the sections with an antifade mounting medium and a coverslip.

    • Image using a fluorescence microscope.

Experimental Workflow

The following diagram outlines the general workflow for immunofluorescence staining using the this compound.

IF_Workflow Immunofluorescence Staining Workflow with this compound start Start: Sample Preparation (Cell Culture or Tissue Sections) fixation Fixation (e.g., 4% PFA) start->fixation washing1 Washing (PBS) fixation->washing1 blocking Blocking (e.g., BSA, Normal Serum) washing1->blocking peptide_incubation Incubation with Fluorescently Labeled ATWLPPR blocking->peptide_incubation washing2 Washing (PBS) peptide_incubation->washing2 counterstain Counterstaining (Optional) (e.g., DAPI) washing2->counterstain washing3 Washing (PBS) counterstain->washing3 mounting Mounting (Antifade Medium) washing3->mounting imaging Imaging (Fluorescence Microscopy) mounting->imaging

Caption: General workflow for immunofluorescence staining.

References

Application Notes and Protocols for Co-Immunoprecipitation with ATWLPPR Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the ATWLPPR peptide for co-immunoprecipitation (Co-IP) experiments. The provided protocols are designed to enable the identification and characterization of binding partners for this anti-angiogenic peptide, which is a known inhibitor of the Vascular Endothelial Growth Factor A (VEGF-A) binding to Neuropilin-1 (NRP-1).

Introduction

The heptapeptide ATWLPPR has been identified as a specific binding antagonist to Neuropilin-1 (NRP-1), a co-receptor for VEGF-A.[1][2] By preventing the interaction between VEGF-A and NRP-1, the this compound can inhibit downstream signaling pathways implicated in angiogenesis, making it a person of interest in cancer therapy and for treating conditions like diabetic retinopathy.[1][3] Co-immunoprecipitation (Co-IP) using the this compound as bait is a powerful technique to isolate and identify its direct binding partners and associated protein complexes from cell lysates. This allows for a deeper understanding of its mechanism of action and potential off-target effects.

Principle of the Method

A biotinylated version of the this compound is used as the "bait" to capture its interacting proteins ("prey") from a cell lysate. The biotin tag allows for high-affinity binding to streptavidin-coated beads, facilitating the purification of the peptide-protein complexes. After incubation of the biotinylated peptide with the cell lysate, the complexes are pulled down using streptavidin beads. Following a series of washes to remove non-specific binders, the captured proteins are eluted and can be identified by downstream applications such as Western blotting or mass spectrometry.

Quantitative Data Presentation

Due to the novelty of using the this compound in Co-IP for novel partner identification, publicly available quantitative data from such experiments is limited. The following tables are presented as illustrative examples of how to structure and present data from a hypothetical Co-IP experiment followed by mass spectrometry-based protein identification.

Table 1: Hypothetical Mass Spectrometry Results for Proteins Co-immunoprecipitated with Biotin-ATWLPPR

Protein ID (UniProt)Gene NameProtein NameScoreUnique PeptidesFold Change (ATWLPPR vs. Control)
P62993NRP1Neuropilin-12541525.3
P07333KDRVascular endothelial growth factor receptor 211288.7
Q9Y2X7GIPC1GAIP C-terminus-interacting protein 18554.2
P42345SRCProto-oncogene tyrosine-protein kinase Src6342.5

This table represents a hypothetical outcome where NRP-1 is the most significantly enriched protein, consistent with its known direct interaction. Other proteins listed are known to be part of the NRP-1 signaling complex and are plausible co-precipitated partners.

Table 2: Binding Affinity of this compound

LigandReceptorMethodIC50
ATWLPPRNeuropilin-1Competitive Binding Assay19 µM
TPC-Ahx-ATWLPPRNeuropilin-1Competitive Binding Assay171 µM

This data is based on published literature and demonstrates the binding affinity of the this compound to its known receptor, NRP-1.

Experimental Protocols

This section provides a detailed protocol for performing a Co-IP experiment using a biotinylated this compound.

Materials and Reagents
  • Biotinylated this compound and a scrambled control peptide (e.g., Biotin-PRLWTAP)

  • Streptavidin-coated magnetic beads

  • Cell line expressing target proteins (e.g., HUVECs, U87 glioma cells)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Antibodies for Western blot analysis (e.g., anti-NRP-1, anti-VEGFR2)

Protocol for Co-Immunoprecipitation using Biotinylated this compound
  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new tube.

  • Peptide-Protein Complex Formation:

    • Determine the protein concentration of the cleared lysate.

    • Incubate 1-2 mg of total protein with 10-20 µg of biotinylated this compound or the scrambled control peptide.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Pull-Down of Peptide-Protein Complexes:

    • Prepare streptavidin magnetic beads by washing them three times with wash buffer.

    • Add the pre-washed beads to the lysate-peptide mixture.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Place the tube on a magnetic rack to capture the beads.

    • Carefully remove and discard the supernatant.

  • Washing:

    • Wash the beads three times with 1 ml of ice-cold wash buffer.

    • For the final wash, transfer the beads to a new tube to minimize background from non-specific binding to the tube walls.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add 2X SDS-PAGE sample buffer to the beads.

    • Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins.

    • Place the tube on a magnetic rack and collect the supernatant containing the eluted proteins.

  • Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE followed by Western blotting or sent for mass spectrometry analysis for the identification of novel binding partners.

Visualizations

Signaling Pathway

The this compound inhibits angiogenesis by interfering with the VEGF-A/NRP-1 signaling pathway. The following diagram illustrates the key components of this pathway and the inhibitory action of the peptide.

ATWLPPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFA VEGF-A165 NRP1 NRP-1 VEGFA->NRP1 Binds VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds ATWLPPR This compound ATWLPPR->NRP1 Inhibits NRP1->VEGFR2 Enhances Signaling PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGF-A/NRP-1 signaling pathway and ATWLPPR inhibition.

Experimental Workflow

The following diagram outlines the experimental workflow for the co-immunoprecipitation of ATWLPPR binding partners.

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis incubation Incubate Lysate with Biotin-ATWLPPR lysis->incubation pulldown Pull-down with Streptavidin Beads incubation->pulldown wash Wash Beads pulldown->wash elution Elute Bound Proteins wash->elution analysis Analysis elution->analysis western Western Blot analysis->western mass_spec Mass Spectrometry analysis->mass_spec end End: Identify Binding Partners western->end mass_spec->end

Caption: Co-immunoprecipitation workflow using this compound.

References

Application Notes and Protocols for ATWLPPR Peptide: A Potent Blocker of Neuropilin-1 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ATWLPPR peptide, a heptapeptide antagonist of Neuropilin-1 (NRP-1). This document details its mechanism of action, offers quantitative data on its binding affinity and inhibitory concentrations, and provides detailed protocols for its synthesis and evaluation in key preclinical assays. The information presented here is intended to facilitate the use of ATWLPPR as a tool for studying NRP-1 signaling and as a potential therapeutic agent.

Introduction to ATWLPPR and Neuropilin-1

Neuropilin-1 (NRP-1) is a transmembrane co-receptor involved in a multitude of physiological and pathological processes, including angiogenesis, neuronal guidance, and tumor progression.[1][2] It enhances the signaling of various growth factors, most notably Vascular Endothelial Growth Factor A (VEGF-A), by forming a complex with VEGF receptors (VEGFRs).[3][4] The this compound was identified through phage display screening and has been shown to specifically bind to NRP-1, thereby inhibiting the binding of VEGF-A165.[5][6] This competitive inhibition disrupts downstream signaling pathways, leading to anti-angiogenic and anti-tumor effects.[5][7]

Quantitative Data

The following tables summarize the reported binding affinity and inhibitory concentrations of the this compound and its derivatives for NRP-1.

PeptideTargetAssayValueReference
ATWLPPRNeuropilin-1Competitive Binding (inhibition of VEGF165 binding)IC50: 19 µM[8]
TPC-Ahx-ATWLPPRNeuropilin-1Competitive Binding (inhibition of VEGF165 binding)IC50: 171 µM[8]
ATWLPPRNeuropilin-1Phage Display ScreeningIC50: 60-84 µM[9]
KDKPPRNeuropilin-1Not specifiedKi: 9.0 x 10⁻⁸ mol L⁻¹[10]
ATWLPPRNeuropilin-1Not specifiedKi: 1.4 x 10⁻⁴ mol L⁻¹[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving NRP-1 and the experimental workflows for evaluating the this compound.

NRP-1 Signaling Pathway

NRP1_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR2 FAK FAK VEGFR2->FAK Akt Akt VEGFR2->Akt ERK ERK VEGFR2->ERK p38 p38 MAPK VEGFR2->p38 NRP1 Neuropilin-1 NRP1->VEGFR2 Forms complex VEGFA VEGF-A165 VEGFA->VEGFR2 Binds VEGFA->NRP1 Binds ATWLPPR ATWLPPR ATWLPPR->NRP1 Blocks Migration Cell Migration FAK->Migration Angiogenesis Angiogenesis Akt->Angiogenesis ERK->Angiogenesis p38->Angiogenesis

Caption: VEGF-A165/NRP-1 signaling pathway and ATWLPPR inhibition.

Experimental Workflow for In Vitro Evaluation

in_vitro_workflow start Start synthesis Peptide Synthesis (ATWLPPR) start->synthesis binding_assay Competitive Binding Assay (vs. VEGF-A165) synthesis->binding_assay migration_assay Cell Migration Assay (Boyden Chamber) synthesis->migration_assay tube_formation_assay Tube Formation Assay synthesis->tube_formation_assay data_analysis Data Analysis binding_assay->data_analysis migration_assay->data_analysis tube_formation_assay->data_analysis results In Vitro Efficacy data_analysis->results

Caption: Workflow for in vitro characterization of ATWLPPR.

Experimental Workflow for In Vivo Evaluation

in_vivo_workflow start Start xenograft Establish Tumor Xenograft Model (e.g., MDA-MB-231) start->xenograft treatment Administer this compound xenograft->treatment monitoring Monitor Tumor Growth treatment->monitoring analysis Tumor Analysis (Histology, etc.) monitoring->analysis results In Vivo Efficacy analysis->results

Caption: Workflow for in vivo evaluation of ATWLPPR.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of ATWLPPR

This protocol describes the manual Fmoc solid-phase peptide synthesis of ATWLPPR (Ala-Thr-Trp-Leu-Pro-Pro-Arg).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Pro-OH

  • Fmoc-Leu-OH

  • Fmoc-Trp(Boc)-OH

  • Fmoc-Thr(tBu)-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Iterative): a. Dissolve 3 equivalents of the Fmoc-protected amino acid (starting with Fmoc-Arg(Pbf)-OH) and 3 equivalents of OxymaPure in DMF. b. Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the deprotected resin and shake for 2 hours. d. Wash the resin with DMF and DCM. e. Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step. f. Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Pro, Pro, Leu, Trp(Boc), Thr(tBu), Ala).

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Ala-OH), remove the Fmoc group as described in step 2.

  • Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5 v/v/v/w) for 3 hours at room temperature. c. Filter the resin and collect the TFA solution containing the cleaved peptide. d. Precipitate the peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. f. Dry the crude peptide under vacuum.

  • Purification and Characterization: a. Dissolve the crude peptide in a minimal amount of water/acetonitrile. b. Purify the peptide by reverse-phase HPLC. c. Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Competitive ELISA for ATWLPPR Binding to NRP-1

This protocol is for determining the IC50 value of ATWLPPR for the inhibition of VEGF-A165 binding to NRP-1.

Materials:

  • Recombinant human NRP-1 protein

  • Recombinant human VEGF-A165 protein (biotinylated)

  • This compound

  • 96-well ELISA plates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with 100 µL of recombinant human NRP-1 (e.g., 2 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Binding: a. Prepare serial dilutions of the this compound in binding buffer (e.g., PBS with 1% BSA). b. Add 50 µL of the ATWLPPR dilutions to the wells. c. Add 50 µL of biotinylated VEGF-A165 (at a concentration predetermined to give a submaximal signal, e.g., 50 ng/mL) to all wells except the blank. d. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: a. Add 100 µL of Streptavidin-HRP (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature. b. Wash the plate five times with wash buffer. c. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. d. Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Plot the absorbance against the log concentration of the this compound. c. Calculate the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Protocol 3: Endothelial Cell Migration Assay (Boyden Chamber)

This protocol describes a method to assess the effect of ATWLPPR on VEGF-A165-induced endothelial cell migration.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM)

  • Serum-free basal medium

  • Recombinant human VEGF-A165

  • This compound

  • Boyden chamber inserts (e.g., 8 µm pore size)

  • Fibronectin

  • Calcein-AM or Crystal Violet for staining

  • Fluorescence microscope or standard light microscope

Procedure:

  • Cell Preparation: a. Culture HUVECs in EGM until they reach 80-90% confluency. b. Serum-starve the cells for 4-6 hours in serum-free basal medium. c. Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free basal medium at a concentration of 1 x 10⁶ cells/mL.

  • Chamber Preparation: a. Coat the underside of the Boyden chamber inserts with fibronectin (10 µg/mL) for 1 hour at 37°C. b. Add 600 µL of serum-free basal medium containing VEGF-A165 (e.g., 50 ng/mL) to the lower wells of the 24-well plate. For the inhibitor group, add both VEGF-A165 and the desired concentration of ATWLPPR. Include a negative control (basal medium only) and a positive control (VEGF-A165 only).

  • Migration: a. Add 100 µL of the HUVEC suspension (1 x 10⁵ cells) to the upper chamber of each insert. b. Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

  • Quantification: a. Carefully remove the inserts from the wells. b. Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. c. Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes. d. Stain the cells with 0.1% Crystal Violet for 20 minutes or with Calcein-AM for 30 minutes. e. Wash the inserts with PBS. f. Count the number of migrated cells in several random fields of view under a microscope.

  • Data Analysis: Calculate the average number of migrated cells per field for each condition and compare the ATWLPPR-treated group to the controls.

Protocol 4: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ATWLPPR in a mouse xenograft model using MDA-MB-231 breast cancer cells.

Materials:

  • MDA-MB-231 human breast cancer cells

  • Immunocompromised mice (e.g., female BALB/c nude mice, 6-8 weeks old)

  • Matrigel

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation and Implantation: a. Culture MDA-MB-231 cells to 80% confluency. b. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL. c. Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Treatment: a. Monitor the mice for tumor formation. b. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. c. Administer the this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle control to the control group.

  • Tumor Monitoring: a. Measure the tumor dimensions with calipers every 2-3 days. b. Calculate the tumor volume using the formula: Volume = (length x width²) / 2. c. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: a. At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. b. Excise the tumors and measure their final weight. c. Fix a portion of the tumor tissue in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for markers of proliferation and angiogenesis).

  • Data Analysis: Compare the tumor growth rates, final tumor volumes, and weights between the ATWLPPR-treated and control groups. Analyze the histological data to assess changes in tumor morphology, proliferation, and vascularity.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.

References

Troubleshooting & Optimization

ATWLPPR Peptide Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the ATWLPPR peptide. It includes troubleshooting advice for common solubility issues, detailed experimental protocols, and frequently asked questions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its primary mechanism of action?

A1: ATWLPPR, also known as A7R, is a heptapeptide identified for its anti-angiogenic properties.[1][2] Its primary mechanism of action is the selective inhibition of Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A).[1][2] By binding to NRP-1, ATWLPPR competitively blocks the binding of VEGF-A, thereby attenuating downstream signaling pathways that lead to angiogenesis, vascular permeability, and cell proliferation.[1]

Q2: What are the main applications of the this compound in research?

A2: The this compound is primarily used in cancer research to inhibit tumor angiogenesis and growth.[2][3] It is also investigated in ophthalmology, particularly for its potential to prevent retinal injury in diabetic retinopathy by preserving vascular integrity and reducing oxidative stress.[1]

Q3: What is the recommended solvent for dissolving the this compound?

A3: The this compound is soluble in water.[4] For in vivo studies, it has been successfully dissolved in normal saline.[1] If solubility issues arise, sterile, distilled water is the recommended starting solvent.

Q4: How should I store the this compound?

A4: For long-term stability, it is recommended to store the lyophilized this compound at -20°C or -80°C. Once reconstituted in a solvent, it is best to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Peptides containing tryptophan, like ATWLPPR, are susceptible to oxidation, so minimizing exposure to air is advisable.

Troubleshooting Guide: Solubility and Aggregation Issues

Problem: The lyophilized this compound does not fully dissolve in water or saline.

Possible Cause Troubleshooting Step
Insufficient Mixing Gently vortex the solution for a few minutes. Sonication in a water bath for short periods (1-2 minutes) can also aid dissolution.
Peptide Concentration is Too High Try dissolving the peptide in a smaller volume of solvent to create a concentrated stock solution, then dilute it to the final desired concentration.
Formation of Secondary Structures/Aggregates The presence of tryptophan and proline can promote the formation of secondary structures and aggregation. If initial attempts to dissolve in aqueous solutions fail, a small amount of an organic solvent like DMSO (dimethyl sulfoxide) can be used to first solubilize the peptide, followed by dilution with the aqueous buffer of choice. Ensure the final DMSO concentration is compatible with your experimental system (typically <1% v/v for cell-based assays).

Problem: I observe precipitation or cloudiness in my this compound solution after storage.

Possible Cause Troubleshooting Step
Peptide Aggregation Over Time This can be triggered by factors such as pH, temperature fluctuations, and the ionic strength of the buffer. If you observe aggregation, try to prepare fresh solutions before each experiment. Consider filtering the solution through a 0.22 µm filter to remove aggregates.
Buffer Incompatibility Certain buffer components can promote peptide aggregation. If you are using a buffer other than water or saline, and observe precipitation, consider testing the solubility of a small aliquot of the peptide in different buffers to find a more suitable one. Phosphate buffers can sometimes contribute to the aggregation of certain peptides.
Microbial Contamination If the solution was not prepared under sterile conditions, microbial growth can cause cloudiness. Always use sterile solvents and handle the peptide solution under aseptic conditions.

Quantitative Data Summary

The following table summarizes key quantitative data for the this compound.

Parameter Value Notes Reference
Molecular Weight ~954 g/mol Varies slightly based on salt form (e.g., TFA salt).
Water Solubility ≥ 50 mg/mL[4]
In Vitro IC50 19 µM - 84 µMFor inhibition of VEGF165 binding to NRP-1.
In Vivo Dosage 400 µg/kgAdministered subcutaneously daily in a mouse model of diabetic retinopathy.[1]
Plasma Stability (conjugated) Stable for at least 24h at 37°CData for a TPC-Ahx-ATWLPPR conjugate. Stability of the unmodified peptide may differ.

Experimental Protocols & Workflows

Signaling Pathway of ATWLPPR Action

The following diagram illustrates the mechanism by which ATWLPPR inhibits the VEGF-A signaling pathway.

ATWLPPR_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 Signaling_Cascade Downstream Signaling (e.g., Akt, ERK) VEGFR2->Signaling_Cascade Activates NRP1 NRP-1 NRP1->VEGFR2 Complex Formation VEGFA VEGF-A VEGFA->NRP1 Binds ATWLPPR ATWLPPR ATWLPPR->NRP1 Competitively Inhibits Angiogenesis Angiogenesis & Vascular Permeability Signaling_Cascade->Angiogenesis Promotes Peptide_Solubility_Workflow Start Start: Small Aliquot of Lyophilized ATWLPPR Solvent1 Add Sterile Water or Normal Saline Start->Solvent1 Vortex Gently Vortex/ Sonicate Solvent1->Vortex Check1 Complete Dissolution? Vortex->Check1 Success Success: Use as Solvent Check1->Success Yes Solvent2 Add Small Amount of DMSO (e.g., 10-20 µl) Check1->Solvent2 No Dilute Dilute with Aqueous Buffer to Final Concentration Solvent2->Dilute Check2 Complete Dissolution? Dilute->Check2 Check2->Success Yes Failure Failure: Consider Alternative Organic Solvents (e.g., DMF) Check2->Failure No

References

Optimizing ATWLPPR Peptide Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of the ATWLPPR peptide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound?

A1: The this compound is a heptapeptide that acts as an antagonist to Neuropilin-1 (NRP-1).[1][2] It specifically binds to NRP-1 and competitively inhibits the binding of Vascular Endothelial Growth Factor A (VEGF-A165), a key pro-angiogenic factor.[1][2][3] By blocking the VEGF-A165/NRP-1 interaction, ATWLPPR effectively inhibits downstream signaling pathways that promote angiogenesis, such as cell proliferation and migration.[3][4]

Q2: What is a good starting concentration for my in vitro experiments?

A2: A good starting point for in vitro experiments is to perform a dose-response analysis. Based on published data, the IC50 for ATWLPPR binding to NRP-1 is in the micromolar range, with reported values of 19 µM and in the range of 60-84 µM.[5][6] For cell-based functional assays, such as proliferation or migration assays, a broader concentration range should be tested, for example, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), to determine the optimal effective concentration for your specific cell type and experimental conditions.

Q3: How should I prepare and store the this compound?

A3: For optimal stability, it is recommended to store the lyophilized this compound at -20°C and protect it from light.[7] When preparing a stock solution, use a sterile, high-purity solvent such as sterile water or a buffer appropriate for your cell culture system. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[7] For long-term storage of solutions, -80°C is recommended.

Q4: What are the expected outcomes of ATWLPPR treatment in an in vitro angiogenesis model?

A4: In in vitro angiogenesis models, such as a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs), treatment with an effective concentration of ATWLPPR is expected to inhibit the formation of capillary-like structures. This is a direct consequence of its anti-angiogenic properties. You should observe a reduction in the number of tubes, branching points, and overall network complexity compared to untreated or vehicle-treated controls.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound - Suboptimal peptide concentration: The concentration used may be too low to elicit a response. - Peptide degradation: Improper storage or handling may have compromised the peptide's activity. - Low NRP-1 expression: The cell line used may not express sufficient levels of NRP-1. - Incorrect experimental setup: Issues with the assay itself, such as cell seeding density or incubation time.- Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM). - Ensure proper storage of the peptide at -20°C or -80°C and minimize freeze-thaw cycles. Use freshly prepared solutions for critical experiments.[7] - Verify NRP-1 expression in your cell line using techniques like Western blot or flow cytometry. - Optimize your assay conditions according to established protocols for your specific cell type.
High variability between replicates - Inconsistent peptide dilution: Errors in preparing serial dilutions can lead to significant variability. - Uneven cell seeding: Inconsistent cell numbers across wells will affect the results. - Edge effects in multi-well plates: Evaporation in the outer wells can concentrate the peptide and affect cell growth.- Use precise pipetting techniques and prepare a master mix for each concentration to be tested. - Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. - To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile buffer or media.
Unexpected cytotoxicity - High peptide concentration: Very high concentrations of any peptide can sometimes lead to non-specific toxic effects. - Contaminants in the peptide preparation: Impurities from the synthesis process, such as trifluoroacetic acid (TFA), can be cytotoxic.[8] - Solvent toxicity: The solvent used to dissolve the peptide may be toxic to the cells at the final concentration.- Include a cell viability assay (e.g., MTT or trypan blue exclusion) in your dose-response experiment to identify cytotoxic concentrations. - Use high-purity grade peptide (>95%). If cytotoxicity persists, consider TFA removal services.[8] - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.1-0.5%).

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (Binding to NRP-1) 19 µMRecombinant NRP-1[5]
IC50 (Binding to NRP-1) 60-84 µMNot specified[6]
In Vivo Dosage 400 µg/kg (subcutaneous)Mouse model of diabetic retinopathyNot specified

Experimental Protocols

Dose-Response Experiment for this compound

Objective: To determine the optimal concentration of this compound for inhibiting a specific cellular response (e.g., proliferation, migration).

Materials:

  • This compound (lyophilized)

  • Sterile solvent (e.g., sterile water or DMSO)

  • Appropriate cell line (e.g., HUVECs)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., MTT reagent for proliferation assay, Boyden chamber for migration assay)

  • Plate reader or microscope for analysis

Procedure:

  • Peptide Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a sterile solvent.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of working concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density for the specific assay.

    • Allow the cells to adhere and stabilize overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment:

    • Remove the old medium and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the peptide stock) and an untreated control.

  • Incubation:

    • Incubate the plate for a duration appropriate for the specific assay (e.g., 24-72 hours for a proliferation assay).

  • Analysis:

    • Perform the specific assay according to the manufacturer's protocol (e.g., add MTT reagent and measure absorbance).

    • Plot the response (e.g., % inhibition of proliferation) against the log of the ATWLPPR concentration.

    • Determine the EC50 (half-maximal effective concentration) from the dose-response curve. This represents the concentration at which 50% of the maximal inhibitory effect is observed.

Visualizations

ATWLPPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF-A165 VEGF-A165 NRP-1 NRP-1 VEGF-A165->NRP-1 Binds VEGFR2 VEGFR2 VEGF-A165->VEGFR2 Binds ATWLPPR ATWLPPR ATWLPPR->NRP-1 Inhibits NRP-1->VEGFR2 Enhances Signaling PI3K PI3K VEGFR2->PI3K PLCg PLCg VEGFR2->PLCg Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Promotes PKC PKC PLCg->PKC PKC->Angiogenesis Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Promotes

Caption: this compound inhibits the VEGF-A165/NRP-1 signaling pathway.

Experimental_Workflow A Prepare ATWLPPR Stock Solution B Perform Serial Dilutions A->B D Treat Cells with Peptide Concentrations B->D C Seed Cells in 96-well Plate C->D E Incubate for Defined Period D->E F Perform Functional Assay (e.g., Proliferation, Migration) E->F G Analyze Data and Determine EC50 F->G

Caption: Workflow for determining the optimal this compound concentration.

References

ATWLPPR Peptide Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the ATWLPPR peptide in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: For initial reconstitution, it is recommended to use sterile, distilled water. If solubility issues arise, the addition of a small amount of a polar organic solvent such as acetonitrile or DMSO may be necessary. For biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: What are the optimal storage conditions for this compound in its lyophilized form and in solution?

A2: Lyophilized this compound should be stored at -20°C or colder, protected from light and moisture. Once in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to a week), peptide solutions can be kept at 4°C. For long-term storage, aliquots should be frozen at -20°C or -80°C.[1] Peptides with specific residues like Cys, Met, Trp, Asp, and Gln are more susceptible to degradation in solution.

Q3: What are the primary pathways of ATWLPPR degradation in solution?

A3: While specific degradation pathways for ATWLPPR are not extensively documented in publicly available literature, peptides, in general, are susceptible to several degradation mechanisms. Potential degradation pathways for ATWLPPR could include:

  • Oxidation: The Tryptophan (W) residue is susceptible to oxidation.

  • Hydrolysis: The peptide bonds, particularly those involving Proline (P), can be subject to hydrolysis, although Proline often confers some proteolytic resistance.

  • Deamidation: Although ATWLPPR does not contain Asparagine or Glutamine, which are prone to deamidation, this is a common degradation pathway for many peptides.

  • Enzymatic degradation: In biological fluids, the peptide can be cleaved by various proteases and peptidases. Studies on peptides with a C-terminal arginine, like ATWLPPR, have shown that this residue can be cleaved by carboxypeptidases, leading to a loss of activity.[2]

Q4: How can I monitor the stability of my this compound solution over time?

A4: The most common method for monitoring peptide stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A decrease in the area of the main peptide peak and the appearance of new peaks over time indicate degradation. Mass spectrometry (MS) can be used in conjunction with HPLC to identify the degradation products.

Q5: What might cause aggregation of the this compound, and how can I prevent it?

A5: Peptide aggregation can be influenced by factors such as concentration, pH, temperature, and the ionic strength of the solution. To minimize aggregation, it is advisable to work with solutions at the lowest effective concentration and to optimize the buffer composition and pH. Visual inspection for turbidity or precipitation can be a first indicator of aggregation. More advanced techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) can be used for quantitative analysis.

Troubleshooting Guides

Issue 1: Loss of Peptide Activity in Biological Assays
Possible Cause Troubleshooting Step Recommended Action
Peptide Degradation Analyze the peptide solution using RP-HPLC to check for degradation products.Prepare fresh solutions from lyophilized stock for each experiment. If degradation is rapid, consider using protease inhibitors in your assay medium.
Peptide Aggregation Visually inspect the solution for any signs of precipitation. Use techniques like DLS to check for soluble aggregates.Optimize the solvent and buffer conditions. Sonication may help to disaggregate the peptide, but care should be taken as it can also induce degradation.
Incorrect Storage Review storage conditions of both lyophilized powder and peptide solutions.Ensure lyophilized peptide is stored at -20°C or below and solutions are aliquoted and frozen. Avoid repeated freeze-thaw cycles.
Adsorption to Surfaces Peptides can adsorb to plasticware, leading to a decrease in the effective concentration.Use low-adsorption microcentrifuge tubes and pipette tips. Pre-coating surfaces with a blocking agent like bovine serum albumin (BSA) may also help.
Issue 2: Variability in Experimental Results
Possible Cause Troubleshooting Step Recommended Action
Inconsistent Peptide Concentration Re-verify the concentration of the stock solution. Peptide quantification can be challenging.Use a validated method for peptide quantification, such as UV spectroscopy at 280 nm (if the peptide contains Trp or Tyr) or a colorimetric peptide assay.
Batch-to-Batch Variation If using different batches of synthesized peptide, there may be differences in purity or counter-ion content.Qualify each new batch of peptide for purity and activity before use in critical experiments.
Solution Instability The peptide may be degrading over the course of the experiment.Perform a time-course stability study under your specific experimental conditions to determine the window of peptide stability.

Quantitative Data Summary

Specific quantitative stability data for the this compound is not extensively available in the public domain. The following table provides an example of how such data could be presented. Researchers should determine the stability of ATWLPPR under their own experimental conditions.

Table 1: Example Stability of ATWLPPR (1 mg/mL) under Different Conditions (Hypothetical Data)

Condition Time Point % Remaining (by RP-HPLC) Appearance
4°C in Water 24 hours98%Clear, colorless
7 days92%Clear, colorless
25°C in Water 24 hours90%Clear, colorless
7 days75%Slight turbidity
37°C in PBS (pH 7.4) 8 hours85%Clear, colorless
24 hours60%Clear, colorless

Experimental Protocols

Protocol 1: Assessment of this compound Stability by RP-HPLC

This protocol outlines a general method for assessing the stability of ATWLPPR in a given solution.

1. Materials:

  • This compound

  • Solvent/buffer of interest (e.g., water, PBS)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV detector

2. Procedure:

  • Prepare a stock solution of ATWLPPR (e.g., 1 mg/mL) in the solvent/buffer of interest.

  • Divide the solution into aliquots for different time points and incubation conditions (e.g., 4°C, 25°C, 37°C).

  • At each time point (e.g., 0, 8, 24, 48 hours), take an aliquot and, if necessary, quench any reaction (e.g., by adding an equal volume of cold ACN to precipitate proteins in biological fluids).[1]

  • Centrifuge the sample to remove any precipitate.

  • Analyze the supernatant by RP-HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. The optimal gradient should be determined empirically.

    • Flow Rate: 1 mL/min

    • Detection: 214 nm or 280 nm (due to the Tryptophan residue)

  • Integrate the peak area of the intact this compound at each time point.

  • Calculate the percentage of remaining peptide relative to the initial time point (t=0).

Protocol 2: Identification of Degradation Products by LC-MS

This protocol describes how to identify potential degradation products of ATWLPPR.

1. Materials:

  • Degraded ATWLPPR samples from the stability study

  • LC-MS system (e.g., ESI-TOF or Orbitrap)

2. Procedure:

  • Subject the degraded peptide samples to the same HPLC separation conditions as in Protocol 1, but with the HPLC system coupled to a mass spectrometer.

  • Acquire mass spectra for the eluting peaks.

  • Compare the mass of the degradation products to the mass of the intact this compound (Monoisotopic Mass: ~869.49 Da).

  • Use tandem mass spectrometry (MS/MS) to fragment the degradation products and determine the site of modification or cleavage. Common modifications to look for include oxidation of Tryptophan (+16 Da) or hydrolysis of a peptide bond.

Signaling Pathway and Experimental Workflow Diagrams

ATWLPPR_Signaling_Pathway cluster_cell Endothelial Cell cluster_signaling Intracellular Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds NRP1 NRP-1 VEGF->NRP1 Binds PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Activates NRP1->VEGFR2 Enhances Signaling ATWLPPR ATWLPPR ATWLPPR->NRP1 Inhibits Binding Angiogenesis Angiogenesis, Permeability, Cell Survival PI3K_Akt->Angiogenesis PLCg_PKC->Angiogenesis

ATWLPPR inhibits VEGF-induced signaling by blocking its binding to NRP-1.

Peptide_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Reconstitute Reconstitute Lyophilized This compound Prepare_Aliquots Prepare Aliquots in Test Solutions Reconstitute->Prepare_Aliquots Incubate Incubate under Stress Conditions (Temp, pH, etc.) Prepare_Aliquots->Incubate Time_Points Collect Samples at Defined Time Points Incubate->Time_Points Quench Quench Reaction (if necessary) Time_Points->Quench HPLC Analyze by RP-HPLC Quench->HPLC LCMS Analyze by LC-MS/MS Quench->LCMS Quantify Quantify Remaining Peptide HPLC->Quantify Identify Identify Degradation Products LCMS->Identify Kinetics Determine Degradation Kinetics (Half-life) Quantify->Kinetics

References

ATWLPPR Peptide Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the ATWLPPR peptide during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of the this compound.

Problem Potential Cause Recommended Solution
Loss of Peptide Activity Enzymatic degradation, particularly cleavage of the C-terminal arginine by carboxypeptidases.[1]- Add a broad-spectrum protease inhibitor cocktail to your experimental buffer. - Consider using a modified version of the peptide with a protected C-terminus (e.g., amidation) to prevent carboxypeptidase activity. - Minimize the incubation time of the peptide in biological samples.
pH-induced degradation or conformational changes.- Maintain the pH of the peptide solution within a stable range, ideally between pH 5-7.[2] Avoid highly acidic or alkaline conditions. - Use a well-buffered solution to prevent pH fluctuations.
Oxidation of Tryptophan (W) residue.- Use degassed buffers and solvents to minimize dissolved oxygen. - Store stock solutions under an inert gas (e.g., argon or nitrogen). - Avoid prolonged exposure to light.
Inconsistent or Non-reproducible Results Incomplete solubilization of the peptide.- Follow the recommended reconstitution protocol carefully. Sonication can aid in dissolving the peptide. - Visually inspect the solution to ensure it is clear and free of particulates before use.
Peptide adsorption to container surfaces.- Use low-protein-binding microcentrifuge tubes and pipette tips. - Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to your buffer, if compatible with your assay.
Multiple freeze-thaw cycles of the stock solution.- Aliquot the reconstituted peptide into single-use volumes to avoid repeated freezing and thawing.
Unexpected Peaks in HPLC/LC-MS Analysis Presence of degradation products.- Analyze a freshly prepared sample as a control. - Common degradation products of ATWLPPR in cell culture include fragments like ATWLP, ATWL, and Alanine.[3] - The primary cleavage site is often the C-terminal arginine.[1]
Peptide aggregation.- Ensure complete solubilization. - Store the peptide at the recommended concentration to avoid aggregation. - If aggregation is suspected, a size-exclusion chromatography (SEC) analysis can be performed.
Low Peptide Recovery After Storage Improper storage conditions.- Store lyophilized peptide at -20°C or -80°C for long-term storage.[4] - Store peptide solutions in aliquots at -20°C or -80°C. - Avoid storing peptides in solution at 4°C for extended periods.
Hygroscopic nature of the peptide leading to inaccurate weighing.- Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation. - Weigh the required amount quickly in a low-humidity environment.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for the this compound?

The primary degradation pathway for ATWLPPR and similar peptides is the enzymatic cleavage of the C-terminal arginine residue by carboxypeptidases present in biological samples like serum and cell lysates.[1] This cleavage results in a loss of biological activity as the C-terminal arginine is crucial for its binding to Neuropilin-1.[1][5]

2. How should I store the lyophilized this compound?

For long-term stability, the lyophilized this compound should be stored at -20°C or, preferably, -80°C in a tightly sealed container, protected from light and moisture.[4]

3. What is the best way to reconstitute and store the this compound solution?

It is recommended to reconstitute the lyophilized peptide in a sterile, high-purity solvent such as sterile distilled water or a buffer appropriate for your experiment. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C.

4. How stable is the this compound in solution?

A conjugated form of ATWLPPR has been shown to be stable in human and mouse plasma in vitro for at least 24 hours at 37°C.[3] However, it is important to note that stability can be significantly lower in in vivo settings or in cell culture, where various proteases are active.[3] Degradation in cell culture has been observed, with lysosomes being a major site of degradation.[3]

5. What are the main degradation products of ATWLPPR observed in experiments?

In in vitro cell culture experiments with a conjugated form of ATWLPPR, the main degradation products identified were smaller peptide fragments such as TPC-Ahx-A (indicating cleavage to the initial Alanine), TPC-Ahx-AT, and TPC-Ahx-ATWLPP.[3] This suggests that the peptide is cleaved sequentially from the C-terminus.

6. Can I do anything to increase the stability of the this compound in my experiments?

Yes, several strategies can be employed:

  • Add Protease Inhibitors: Including a protease inhibitor cocktail in your experimental setup can significantly reduce enzymatic degradation.

  • Modify the Peptide: If possible, using a chemically modified version of the peptide, such as one with an amidated C-terminus, can block cleavage by carboxypeptidases.

  • Optimize pH: Maintaining a pH between 5 and 7 can help minimize chemical degradation pathways like hydrolysis.[2]

  • Minimize Incubation Times: Reduce the exposure time of the peptide to biological samples containing proteases.

Quantitative Data Summary

The following table summarizes available stability data for a conjugated form of the this compound (TPC-Ahx-ATWLPPR). While not identical to the unconjugated peptide, this data provides valuable insights into its relative stability in different environments.

Condition Peptide Form Stability/Half-life Reference
In vitro (Human and Mouse Plasma, 37°C)TPC-Ahx-ATWLPPRStable for at least 24 hours[3]
In vivo (Glioma-bearing nude mice)TPC-Ahx-ATWLPPRDegraded at various rates depending on the organ[3]
In vitro (HUVEC cell culture)TPC-Ahx-ATWLPPRSignificantly degraded[3]

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of the this compound in a specific buffer or biological matrix.

1. Materials:

  • This compound

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Buffer of interest (e.g., PBS, Tris)

  • Biological matrix (e.g., serum, cell lysate) - optional

  • Protease inhibitor cocktail (optional)

  • HPLC system with a C18 column

2. Procedure:

  • Prepare ATWLPPR Stock Solution: Reconstitute the lyophilized this compound in high-purity water to a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Dilute the ATWLPPR stock solution to the final working concentration in the buffer or biological matrix to be tested.

    • If using a biological matrix, consider adding a protease inhibitor cocktail to a control sample.

    • Incubate the samples at the desired temperature (e.g., 37°C).

  • Time Points: Withdraw aliquots from the incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately stop any enzymatic activity in the collected aliquots by adding an equal volume of a quenching solution (e.g., 10% TFA in ACN) or by heat inactivation.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated proteins. Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Inject the samples onto a C18 column.

    • Use a gradient elution with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in ACN).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm for the tryptophan residue).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound based on its retention time from the t=0 sample.

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide versus time to determine the degradation rate and half-life.

Visualizations

ATWLPPR_Degradation_Pathway ATWLPPR ATWLPPR (Active) Degraded_Peptide ATWLPPR (Inactive Fragments) e.g., ATWLPP ATWLPPR->Degraded_Peptide Cleavage of C-terminal Arginine Enzyme Carboxypeptidase Enzyme->ATWLPPR

Caption: Enzymatic degradation of this compound.

Experimental_Workflow_Stability_Assay cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Reconstitute Reconstitute ATWLPPR Incubate Incubate in Buffer/Matrix Reconstitute->Incubate TimePoints Collect Time Points Incubate->TimePoints Quench Quench Reaction TimePoints->Quench HPLC HPLC/LC-MS Analysis Quench->HPLC Data Quantify Peak Area HPLC->Data HalfLife Determine Half-life Data->HalfLife

Caption: Workflow for ATWLPPR stability assessment.

Troubleshooting_Logic Start Inconsistent Results or Loss of Activity Check_Storage Review Storage & Handling Start->Check_Storage Check_Solubilization Verify Solubilization Start->Check_Solubilization Check_Degradation Assess Degradation Start->Check_Degradation Proper_Storage Aliquot & Store at -80°C Check_Storage->Proper_Storage Improper Proper_Solubilization Follow Protocol, Sonicate Check_Solubilization->Proper_Solubilization Incomplete Add_Inhibitors Add Protease Inhibitors Check_Degradation->Add_Inhibitors Enzymatic Modify_Peptide Use Modified Peptide Check_Degradation->Modify_Peptide Enzymatic

References

ATWLPPR Peptide Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATWLPPR peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of the this compound?

A1: The ATWLPPR heptapeptide functions as a selective antagonist of Neuropilin-1 (NRP-1).[1][2] It specifically binds to NRP-1 and inhibits the binding of Vascular Endothelial Growth Factor A (VEGF-A165) to this co-receptor.[1][2][3] This blockade disrupts the formation of the VEGF-A165/NRP-1/VEGFR2 ternary complex, thereby attenuating downstream signaling pathways that promote angiogenesis.[4][5]

Q2: What is the importance of the C-terminal arginine in the ATWLPPR sequence?

A2: The C-terminal arginine residue is crucial for the binding affinity and inhibitory activity of the this compound.[3] Structure-function studies have demonstrated that the C-terminal LPPR sequence, and particularly the final arginine, plays a key role in the interaction with NRP-1.[3]

Q3: What are the common challenges associated with handling and storing the this compound?

A3: Like many synthetic peptides, ATWLPPR can be susceptible to degradation, aggregation, and solubility issues. Peptides containing tryptophan and methionine are prone to oxidation. Given its arginine content, solubility can be pH-dependent.[6][7][8][9][10] For optimal stability, it is recommended to store the lyophilized peptide at -20°C or -80°C and, once in solution, to store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Peptide Solubility and Stability Issues

Problem: The this compound is difficult to dissolve or precipitates out of solution.

Possible Cause Troubleshooting Steps
Incorrect Solvent ATWLPPR is a basic peptide due to the C-terminal arginine. Attempt to dissolve it in a small amount of an acidic solvent like 10% acetic acid and then dilute it with the desired aqueous buffer.[6] For cell-based assays, sterile phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common solvent.
pH of the Solution The solubility of arginine-rich peptides can be highly pH-dependent.[7][8] Ensure the pH of your final solution is compatible with maintaining the peptide's charged state and solubility.
Aggregation Peptides can aggregate at high concentrations. Try dissolving the peptide at a lower concentration initially. Sonication can help to break up aggregates.[6] The addition of excipients like arginine can sometimes improve the solubility of other proteins, though this should be tested for compatibility with your specific assay.[7][8][9][10]
Improper Storage Repeated freeze-thaw cycles can lead to peptide degradation and aggregation. Prepare single-use aliquots of the stock solution to minimize this.
Inconsistent Results in Cell-Based Assays (e.g., HUVEC Proliferation/Migration)

Problem: High variability or lack of expected inhibitory effect of ATWLPPR in cell-based angiogenesis assays.

Possible Cause Troubleshooting Steps
Peptide Quality and Purity Impurities from peptide synthesis can have biological activity and interfere with the assay.[11] Ensure you are using a high-purity (e.g., >95%) this compound. Verify the peptide's identity and purity via mass spectrometry and HPLC.
Peptide Degradation ATWLPPR may be degraded by proteases in the cell culture medium, especially during long incubation periods.[12] Minimize incubation times where possible and consider using protease inhibitor cocktails if compatible with your assay. Test the stability of the peptide in your specific cell culture medium over the time course of the experiment.[12]
Cell Health and Passage Number The responsiveness of primary cells like Human Umbilical Vein Endothelial Cells (HUVECs) can decline with increasing passage number. Use low-passage HUVECs for your experiments. Ensure cells are healthy and not overly confluent.
Suboptimal Assay Conditions The concentration of VEGF-A165 used to stimulate the cells may be too high, requiring a higher concentration of ATWLPPR for effective inhibition. Perform a dose-response curve for both VEGF-A165 and ATWLPPR to determine optimal concentrations.
Incorrect Experimental Controls Include appropriate controls, such as a scrambled peptide sequence, to ensure the observed effects are specific to the ATWLPPR sequence.
Issues with In Vitro Angiogenesis Assays (e.g., Tube Formation Assay)

Problem: Difficulty in observing or quantifying the anti-angiogenic effect of ATWLPPR in a tube formation assay.

Possible Cause Troubleshooting Steps
Matrigel/Extracellular Matrix Quality The quality and thickness of the extracellular matrix can significantly impact tube formation. Ensure the matrix is properly thawed on ice to prevent premature gelling and is evenly coated in the wells.[13]
Cell Seeding Density The density of endothelial cells seeded onto the matrix is critical. Too few cells may not form a robust network, while too many can lead to cell clumping. Optimize the cell seeding density for your specific cell type and matrix.[13]
Incubation Time The time required for tube formation can vary. Monitor the cells at different time points to determine the optimal window for observing the inhibitory effect of ATWLPPR.
Imaging and Quantification Consistent and unbiased quantification is essential. Use imaging software to analyze parameters such as total tube length, number of junctions, and number of loops. Acquire multiple images from each well to ensure representative data.[13]

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of the this compound from published studies.

Parameter Value Assay Conditions Reference
IC50 for NRP-1 Binding 19 µMCompetitive binding assay with recombinant NRP-1.[1][14]
IC50 for NRP-1 Binding (Range) 60-84 µMSpecific binding to NRP-1.[15]
In Vivo Dosage 400 µg/kg dailySubcutaneous administration in a mouse model of diabetic retinopathy.[2]

Experimental Protocols

VEGF-A165 Binding Inhibition Assay (ELISA-based)

This protocol is designed to quantify the ability of ATWLPPR to inhibit the binding of VEGF-A165 to NRP-1.

Materials:

  • Recombinant human NRP-1

  • Recombinant human VEGF-A165 (biotinylated)

  • This compound

  • High-bind 96-well plates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with recombinant NRP-1 (e.g., 1 µg/mL in coating buffer) overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the this compound in binding buffer (e.g., PBS with 0.1% BSA).

  • Add the ATWLPPR dilutions to the wells, followed by a constant concentration of biotinylated VEGF-A165 (concentration to be optimized, e.g., at its EC50 for binding).

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add Streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate and incubate in the dark until sufficient color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm.

  • Plot the absorbance against the log of the ATWLPPR concentration and determine the IC50 value.

HUVEC Proliferation Assay (MTT-based)

This protocol assesses the effect of ATWLPPR on VEGF-A165-induced proliferation of HUVECs.

Materials:

  • HUVECs (low passage)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Starvation medium (e.g., basal medium with 0.5-1% FBS)

  • Recombinant human VEGF-A165

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells per well in full growth medium and allow them to adhere overnight.[16][17]

  • The next day, replace the medium with starvation medium and incubate for 4-6 hours.

  • Prepare different concentrations of ATWLPPR in starvation medium.

  • Pre-incubate the cells with the ATWLPPR dilutions for 1 hour.

  • Add VEGF-A165 to the wells at a final concentration known to induce proliferation (e.g., 20-50 ng/mL), except for the negative control wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT reagent to each well and incubate for 3-4 hours, or until purple formazan crystals are visible.

  • Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of inhibition of proliferation for each ATWLPPR concentration relative to the VEGF-A165-stimulated control.

Visualizations

ATWLPPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFA VEGF-A165 NRP1 NRP-1 VEGFA->NRP1 Binds VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds ATWLPPR ATWLPPR ATWLPPR->NRP1 Blocks Binding NRP1->VEGFR2 Forms complex with pVEGFR2 pVEGFR2 (Phosphorylated) VEGFR2->pVEGFR2 Dimerization & Autophosphorylation Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) pVEGFR2->Signaling Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Signaling->Angiogenesis

Caption: ATWLPPR inhibits the VEGF-A165/NRP-1 signaling pathway.

Experimental_Workflow_Inhibition_Assay cluster_plate_prep Plate Preparation cluster_binding_reaction Binding Reaction cluster_detection Detection cluster_analysis Data Analysis Coat 1. Coat plate with NRP-1 Block 2. Block non-specific sites Coat->Block Add_ATWLPPR 3. Add ATWLPPR dilutions Block->Add_ATWLPPR Add_VEGF 4. Add biotinylated VEGF-A165 Add_ATWLPPR->Add_VEGF Incubate_Binding 5. Incubate Add_VEGF->Incubate_Binding Add_Strep_HRP 6. Add Streptavidin-HRP Incubate_Binding->Add_Strep_HRP Add_Substrate 7. Add TMB Substrate Add_Strep_HRP->Add_Substrate Read_Absorbance 8. Read Absorbance at 450 nm Add_Substrate->Read_Absorbance Calculate_IC50 9. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for an ELISA-based VEGF-A165/NRP-1 binding inhibition assay.

Logical_Relationship_Troubleshooting cluster_Peptide Peptide-Related Issues cluster_Assay Assay-Related Issues cluster_Data Data Interpretation Issues Start Inconsistent Experimental Results Solubility Solubility/Aggregation Start->Solubility Purity Purity/Integrity Start->Purity Stability Stability/Degradation Start->Stability Cells Cell Health/Passage Start->Cells Reagents Reagent Concentration Start->Reagents Conditions Incubation Time/Temp Start->Conditions Controls Inadequate Controls Start->Controls Quantification Inconsistent Quantification Start->Quantification

Caption: Troubleshooting logic for inconsistent ATWLPPR experimental results.

References

ATWLPPR Peptide Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATWLPPR peptide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the this compound?

A1: The primary target of the this compound is Neuropilin-1 (NRP-1).[1][2] It acts as a selective inhibitor by binding to NRP-1 and competitively inhibiting the binding of Vascular Endothelial Growth Factor 165 (VEGF165).[2][3] This inhibition disrupts the VEGF/NRP-1 signaling axis, leading to anti-angiogenic effects.[1]

Q2: Is ATWLPPR selective for Neuropilin-1?

Q3: What are the known on-target effects of ATWLPPR?

A3: By inhibiting the VEGF165/NRP-1 interaction, ATWLPPR has been shown to have several on-target anti-angiogenic effects, including:

  • Inhibition of endothelial cell proliferation and migration.

  • Reduction of vascular permeability.[5]

  • Inhibition of tumor angiogenesis and growth in preclinical models.[1][5]

  • Preservation of vascular integrity and reduction of oxidative stress in models of diabetic retinopathy.[1]

Q4: Are there any known or potential off-target effects of ATWLPPR?

A4: A potential off-target effect of ATWLPPR may involve the Transforming Growth Factor-beta (TGF-β) signaling pathway. Neuropilin-1 can act as a co-receptor for TGF-β1, enhancing its signaling. By binding to NRP-1, ATWLPPR could potentially modulate TGF-β1 activity. This interaction is an important consideration in experimental design and data interpretation, particularly in studies related to fibrosis, inflammation, and cancer progression where TGF-β signaling is a key regulator.

Troubleshooting Guide

Problem 1: The this compound shows no or reduced inhibitory effect on VEGF-induced angiogenesis in my cell-based assay.

  • Possible Cause 1: Peptide Degradation. Peptides can be susceptible to degradation by proteases in cell culture media.

    • Troubleshooting Tip: Assess the stability of your this compound stock and its stability in your specific cell culture conditions over the time course of your experiment. A peptide stability assay using LC-MS can be performed. (See Experimental Protocols section for a detailed methodology). Consider using protease inhibitors in your assay medium if significant degradation is observed.

  • Possible Cause 2: Incorrect Peptide Concentration. The effective concentration of ATWLPPR can vary between cell types and experimental conditions.

    • Troubleshooting Tip: Perform a dose-response experiment to determine the optimal concentration of ATWLPPR for your specific assay. Start with a concentration range that brackets the reported IC50 values (see Data Presentation section).

  • Possible Cause 3: Low or Absent NRP-1 Expression. The target cells must express sufficient levels of NRP-1 for ATWLPPR to exert its effect.

    • Troubleshooting Tip: Confirm NRP-1 expression in your target cells using techniques such as Western blot, flow cytometry, or qPCR. If NRP-1 expression is low, consider using a different cell line or overexpressing NRP-1.

  • Possible Cause 4: Redundant Angiogenic Signaling. Cells may utilize alternative angiogenic pathways that are independent of the VEGF/NRP-1 axis.

    • Troubleshooting Tip: Investigate the role of other pro-angiogenic factors such as FGF or PDGF in your experimental system. Consider using a combination of inhibitors to target multiple pathways.

Problem 2: I am observing unexpected cellular effects that do not seem to be related to the inhibition of VEGF signaling.

  • Possible Cause: Off-Target Effects on TGF-β Signaling. As mentioned in the FAQs, NRP-1 can modulate TGF-β signaling. The observed effects may be due to the modulation of this pathway by ATWLPPR.

    • Troubleshooting Tip: Investigate the effect of ATWLPPR on the TGF-β signaling pathway in your cells. You can measure the phosphorylation of Smad2/3, key downstream effectors of TGF-β signaling, in the presence and absence of ATWLPPR and TGF-β1. (See Experimental Protocols section for a relevant assay).

  • Possible Cause: Cross-reactivity with Neuropilin-2. Although ATWLPPR is more selective for NRP-1, some cross-reactivity with NRP-2 may occur, leading to unexpected biological responses, as NRP-2 can also play a role in angiogenesis and other cellular processes.

    • Troubleshooting Tip: If your cells express NRP-2, consider using siRNA to knock down NRP-2 expression to determine if the observed effects are mediated through this receptor.

Problem 3: I am seeing variability in my experimental results between different batches of the this compound.

  • Possible Cause: Inconsistent Peptide Quality or Purity. The purity and handling of synthetic peptides can significantly impact their activity.

    • Troubleshooting Tip: Ensure you are using a high-purity grade of this compound. Always follow the manufacturer's instructions for storage and handling. It is good practice to perform a quality control check on new batches of the peptide, such as mass spectrometry, to confirm its identity and purity.

Data Presentation

Table 1: Binding Affinity of this compound

Target ProteinLigandAssay TypeIC50Reference
Neuropilin-1 (NRP-1)ATWLPPRCompetitive Binding19 µM[4]
Neuropilin-1 (NRP-1)ATWLPPRCompetitive Binding60-84 µM[3]
VEGF Receptor 2 (VEGFR-2)ATWLPPRCompetitive BindingNo significant affinity[4]
Neuropilin-2 (NRP-2)ATWLPPRNot specifiedTwo-fold preference for NRP-1 suggested[3]

Note: The "two-fold preference" for NRP-1 is a qualitative observation from the literature, and a specific IC50 value for ATWLPPR binding to NRP-2 is not currently available.

Signaling Pathway Diagrams

OnTarget_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF165 VEGF165 NRP1 Neuropilin-1 (NRP-1) VEGF165->NRP1 Binds VEGFR2 VEGFR-2 VEGF165->VEGFR2 ATWLPPR ATWLPPR ATWLPPR->NRP1 Inhibits NRP1->VEGFR2 Forms complex PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K PKC PKC PLC->PKC ERK ERK PKC->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) Akt->Angiogenesis ERK->Angiogenesis

Caption: On-target signaling pathway of ATWLPPR.

OffTarget_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGFB1 TGF-β1 NRP1 Neuropilin-1 (NRP-1) TGFB1->NRP1 Binds TGFBR2 TGF-βRII TGFB1->TGFBR2 Binds ATWLPPR ATWLPPR ATWLPPR->NRP1 Modulates? TGFBR1 TGF-βRI NRP1->TGFBR1 Enhances Signaling Smad23 Smad2/3 TGFBR1->Smad23 Phosphorylates TGFBR2->TGFBR1 Recruits & Activates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Transcription Gene Transcription (Fibrosis, EMT, etc.) Nucleus->Gene_Transcription

Caption: Potential off-target signaling pathway of ATWLPPR.

Experimental Protocols

Protocol 1: Competitive Binding ELISA to Determine ATWLPPR Affinity for NRP-1

This protocol is designed to determine the IC50 of ATWLPPR for its binding to NRP-1 by competing with a labeled ligand (e.g., biotinylated VEGF165).

Materials:

  • High-binding 96-well ELISA plate

  • Recombinant human NRP-1 protein

  • Biotinylated VEGF165

  • This compound

  • Coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of recombinant NRP-1 (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of this compound in binding buffer (e.g., PBS with 1% BSA). Add 50 µL of each ATWLPPR dilution to the wells. Then, add 50 µL of a constant concentration of biotinylated VEGF165 (a concentration that gives a robust signal, typically around its Kd for NRP-1) to all wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well. The color will change to yellow.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the ATWLPPR concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Peptide Stability Assay using LC-MS

This protocol is to assess the stability of the this compound in cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (the same used in your experiments)

  • LC-MS system

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Prepare a stock solution of ATWLPPR in a suitable solvent (e.g., sterile water or DMSO). Spike the this compound into your cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM).

  • Incubation: Incubate the peptide-spiked medium at 37°C in a cell culture incubator.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), collect an aliquot of the medium (e.g., 100 µL).

  • Quenching: Immediately stop any enzymatic degradation by adding an equal volume of a quenching solution (e.g., 100% ACN with 0.1% FA).

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

  • Sample Collection: Carefully collect the supernatant, which contains the peptide.

  • LC-MS Analysis:

    • Inject the supernatant onto a C18 reverse-phase LC column.

    • Use a gradient of mobile phase A (e.g., water with 0.1% FA) and mobile phase B (e.g., ACN with 0.1% FA) to elute the peptide.

    • Monitor the elution of the intact this compound and any potential degradation products using the mass spectrometer.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining peptide against time to determine the stability profile and half-life of the peptide in the cell culture medium.

Protocol 3: Western Blot for Phospho-Smad2/3 to Assess Off-Target Effects on TGF-β Signaling

This protocol is to determine if ATWLPPR modulates TGF-β1-induced phosphorylation of Smad2/3.

Materials:

  • Target cells cultured in appropriate medium

  • This compound

  • Recombinant human TGF-β1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2/3, anti-total Smad2/3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells overnight if necessary. Pre-treat the cells with ATWLPPR at the desired concentration for 1-2 hours. Then, stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for a specified time (e.g., 30-60 minutes). Include appropriate controls (untreated, ATWLPPR alone, TGF-β1 alone).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Smad2/3 and a loading control like β-actin.

  • Data Analysis: Densitometrically quantify the band intensities for phospho-Smad2/3 and normalize to total Smad2/3 and the loading control. Compare the levels of phosphorylated Smad2/3 between the different treatment groups.

References

Technical Support Center: Enhancing ATWLPPR Peptide Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the binding affinity of the ATWLPPR peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary binding target of the this compound?

The primary target of the this compound is Neuropilin-1 (NRP-1).[1][2][3][4] ATWLPPR acts as an antagonist, selectively inhibiting the binding of Vascular Endothelial Growth Factor-A (VEGF-A), particularly the VEGF165 isoform, to NRP-1.[1][2][3] This interaction is crucial for angiogenesis, making ATWLPPR a peptide of interest in anti-angiogenic research.[4] While initially thought to bind to VEGFR-2 (KDR), studies have shown it binds exclusively to NRP-1.[5]

Q2: Which residues in the ATWLPPR sequence are most critical for its binding affinity to NRP-1?

Structure-function analyses, including alanine-scanning studies, have demonstrated the critical importance of the C-terminal tetrapeptide sequence, LPPR.[2] The C-terminal arginine (Arg) residue plays a key role in the interaction with NRP-1.[6] The LPPR sequence is responsible for a significant portion of the peptide's inhibitory activity.[6]

Q3: What are the most effective strategies to improve the binding affinity of ATWLPPR?

Several strategies can be employed to enhance the binding affinity of ATWLPPR:

  • Amino Acid Substitution: Replacing specific amino acids can improve binding. For instance, substituting leucine with lysine to form the KPPR motif has been shown to increase the inhibition of VEGF165 binding to NRP-1.[6]

  • N-terminal Modification: The addition of a cysteine residue to the N-terminus of ATWLPPR or its active fragments can significantly enhance inhibitory properties.[6]

  • Peptide Cyclization: Cyclization is a common strategy to improve peptide binding affinity and stability by reducing the conformational flexibility of the peptide, which lowers the entropic penalty upon binding.[7][8]

  • Dimerization and Multimerization: Creating dimeric or multimeric versions of the peptide can lead to increased avidity and apparent affinity for the target receptor.

  • Peptide Conjugation: Conjugating ATWLPPR to other molecules, such as RGD peptides, can create dual-targeting agents with potentially enhanced overall binding and specificity to the tumor microenvironment.[9]

Q4: How does cyclization of a peptide like ATWLPPR lead to improved binding affinity?

Cyclization constrains the peptide's structure, reducing its flexibility in solution. This pre-organization of the peptide into a conformation that is more favorable for binding to its target receptor minimizes the entropic penalty of binding, which can lead to a significant increase in binding affinity.[7][8] Studies have shown that cyclization can improve binding affinity by 15-fold or more for some peptides.[8]

Data Presentation

Table 1: Inhibitory Concentration (IC50) of ATWLPPR and a Modified Analog
PeptideTargetIC50 (µM)Experimental Context
ATWLPPR (A7R)NRP-119Inhibition of VEGF165 binding to NRP-1 recombinant chimeric protein.[5]
TPC-Ahx-ATWLPPRNRP-1171Inhibition of VEGF165 binding to NRP-1 recombinant chimeric protein.[5]
ATWLPPR (A7R)NRP-160-84Inhibition of VEGF-A165 activation of NRP-1.[6]

Note: IC50 values can vary depending on the specific experimental setup, including the assay format, reagent concentrations, and cell types used.

Table 2: Alanine Scanning of ATWLPPR - Principles and Expected Outcomes

An alanine scan systematically replaces each amino acid residue in the peptide with alanine to determine the contribution of each residue's side chain to the peptide's function, in this case, binding to NRP-1.[2][10]

Original ResidueSubstitutionExpected Impact on Binding Affinity
Alanine (A1)AlanineNo change (control).
Threonine (T2)AlanineModerate decrease in affinity, suggesting a role for the hydroxyl group in binding.
Tryptophan (W3)AlanineSignificant decrease in affinity, indicating the bulky, hydrophobic indole side chain is crucial for a strong interaction.
Leucine (L4)AlanineSignificant decrease in affinity, highlighting the importance of this residue within the critical LPPR motif.
Proline (P5)AlanineSignificant decrease in affinity; proline's rigid structure is likely essential for maintaining the correct backbone conformation for binding.
Proline (P6)AlanineSignificant decrease in affinity, similar to P5, emphasizing the structural role of the proline residues.
Arginine (R7)AlanineDrastic loss of affinity, confirming the C-terminal arginine as a key residue for the interaction with NRP-1.[2] The positively charged guanidinium group is likely involved in critical electrostatic interactions with the receptor.

Experimental Protocols

Detailed Methodology 1: Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[11][12][13]

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of ATWLPPR and its analogs binding to NRP-1.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant NRP-1 protein (ligand)

  • This compound and its analogs (analytes)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the NRP-1 protein solution (typically 10-50 µg/mL in a low pH buffer like 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently bind to the surface via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the NRP-1 protein to subtract non-specific binding.

  • Analyte Binding Measurement:

    • Prepare a series of dilutions of the this compound or its analogs in running buffer (e.g., ranging from 0.1 nM to 1 µM).

    • Inject the peptide solutions sequentially over the NRP-1 immobilized surface and the reference surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain association and dissociation curves.

    • Between each peptide injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound peptide.

  • Data Analysis:

    • Subtract the reference flow cell data from the NRP-1 flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Detailed Methodology 2: Competitive ELISA for Assessing Inhibition of VEGF-A/NRP-1 Interaction

This enzyme-linked immunosorbent assay (ELISA) is a competitive binding assay to quantify the ability of ATWLPPR and its analogs to inhibit the interaction between VEGF-A and NRP-1.[14][15]

Objective: To determine the IC50 value of ATWLPPR and its analogs for the inhibition of VEGF-A binding to NRP-1.

Materials:

  • 96-well high-binding ELISA plates

  • Recombinant NRP-1 protein

  • Biotinylated VEGF-A165

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • This compound and its analogs

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of the 96-well plate with recombinant NRP-1 protein (e.g., 1-5 µg/mL in a suitable coating buffer like PBS) overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Binding:

    • Prepare serial dilutions of the this compound or its analogs.

    • In each well, add a fixed concentration of biotinylated VEGF-A165 mixed with the different concentrations of the competitor peptides.

    • Include control wells with biotinylated VEGF-A165 only (maximum binding) and wells with blocking buffer only (background).

    • Incubate for 1-2 hours at room temperature to allow for competitive binding to the immobilized NRP-1.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add Streptavidin-HRP solution to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding the stop solution, which will turn the color to yellow.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Subtract the background absorbance from all readings.

    • Plot the percentage of VEGF-A165 binding (relative to the maximum binding control) against the logarithm of the competitor peptide concentration.

    • Determine the IC50 value, which is the concentration of the peptide that inhibits 50% of the biotinylated VEGF-A165 binding, by fitting the data to a sigmoidal dose-response curve.

Troubleshooting Guides

Issue 1: High Background or Non-Specific Binding in ELISA

Potential Cause Troubleshooting Step
Insufficient blockingIncrease the concentration of the blocking agent (e.g., BSA from 1% to 3%) or try a different blocking agent (e.g., non-fat dry milk).[1][16] Increase the blocking incubation time.
Inadequate washingIncrease the number of wash steps and the volume of wash buffer.[1][17] Ensure complete aspiration of buffer from the wells after each wash.
Antibody/Peptide concentration too highTitrate the concentrations of biotinylated VEGF-A and Streptavidin-HRP to find the optimal concentrations that give a good signal-to-noise ratio.[1][17]
Cross-reactivity of reagentsEnsure that the secondary detection reagents do not bind non-specifically to the coated protein or blocking agents.
Contaminated reagentsUse fresh, sterile buffers and reagents.[17]

Issue 2: Weak or No Signal in Binding Assays (SPR or ELISA)

Potential Cause Troubleshooting Step
Inactive protein or peptideVerify the integrity and activity of the recombinant NRP-1 and the ATWLPPR peptides. Improper storage or multiple freeze-thaw cycles can lead to degradation.
Incorrect buffer conditionsOptimize the pH and ionic strength of the binding buffer. Binding interactions can be sensitive to these parameters.
Low affinity of the peptide analogIf testing a new analog, it may have a significantly lower affinity. Try testing at higher concentrations.
Insufficient immobilization of ligand (SPR)Optimize the immobilization pH and protein concentration to achieve an adequate level of immobilized ligand.[11]
Incorrect antibody pair (Sandwich ELISA)If using a sandwich ELISA format, ensure the capture and detection antibodies recognize different epitopes on the target protein.[1]

Issue 3: Poor Reproducibility of Results

Potential Cause Troubleshooting Step
Inconsistent pipettingCalibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.[18]
Temperature fluctuationsPerform incubations at a consistent and controlled temperature.[17][18]
Edge effects on ELISA platesAvoid using the outer wells of the plate, or ensure even temperature and humidity control during incubations.
Variability in peptide synthesis batchesSynthesize and purify peptides under consistent conditions. Characterize each batch thoroughly (e.g., by HPLC and mass spectrometry) to ensure purity and identity.
Improper sample storageAliquot peptides and proteins to avoid repeated freeze-thaw cycles. Store at the recommended temperature (-20°C or -80°C).

Mandatory Visualizations

Signaling Pathway

VEGFA_NRP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A NRP1 NRP-1 VEGF-A->NRP1 Binds VEGFR2 VEGFR-2 VEGF-A->VEGFR2 Binds ATWLPPR ATWLPPR ATWLPPR->NRP1 Inhibits NRP1->VEGFR2 Co-receptor for Signaling Downstream Signaling (Angiogenesis, Permeability) VEGFR2->Signaling Activates

Caption: VEGF-A/NRP-1 signaling pathway and ATWLPPR inhibition.

Experimental Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Peptide_Prep Prepare Peptide Analogs (Synthesis & Purification) Binding_Step Incubate with Peptides (Competitive or Direct Binding) Peptide_Prep->Binding_Step Protein_Prep Prepare Recombinant NRP-1 Immobilization Immobilize NRP-1 (SPR Chip or ELISA Plate) Protein_Prep->Immobilization Buffer_Prep Prepare Buffers & Reagents Buffer_Prep->Immobilization Buffer_Prep->Binding_Step Immobilization->Binding_Step Detection Detect Binding Signal (SPR or ELISA Reader) Binding_Step->Detection Data_Processing Process Raw Data (Background Subtraction) Detection->Data_Processing Curve_Fitting Fit Data to Binding Model Data_Processing->Curve_Fitting Determine_Parameters Determine Kd or IC50 Curve_Fitting->Determine_Parameters

Caption: General workflow for measuring peptide binding affinity.

Logical Relationships

Peptide_Modification_Strategy cluster_modifications Modification Strategies cluster_outcomes Desired Outcomes Start This compound Substitution Amino Acid Substitution (e.g., L to K in LPPR) Start->Substitution N_Term_Mod N-Terminal Modification (e.g., Cysteine Addition) Start->N_Term_Mod Cyclization Peptide Cyclization Start->Cyclization Conjugation Peptide Conjugation (e.g., with RGD) Start->Conjugation Increased_Affinity Increased Binding Affinity (Lower Kd / IC50) Substitution->Increased_Affinity N_Term_Mod->Increased_Affinity Cyclization->Increased_Affinity Increased_Stability Increased Proteolytic Stability Cyclization->Increased_Stability Improved_Targeting Improved In Vivo Targeting Conjugation->Improved_Targeting

Caption: Strategies for improving this compound properties.

References

Technical Support Center: ATWLPPR Peptide Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATWLPPR peptide assays. Our goal is to help you reduce variability and ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your this compound quantification experiments.

Q1: Why am I observing high variability between replicate injections of the same sample?

A1: High variability between replicate injections often points to issues with the analytical instrument, such as the autosampler, liquid chromatography (LC) system, or mass spectrometer (MS).

  • Autosampler Issues: Inconsistent injection volumes can be a significant source of variability. Ensure the autosampler is properly calibrated and that there are no air bubbles in the syringe or sample loop.

  • LC System Instability: Fluctuations in pump pressure, inconsistent gradient mixing, or a partially clogged column can lead to variable retention times and peak areas. Monitor the pressure trace for irregularities and perform regular maintenance on your LC system.

  • MS Source Instability: A dirty or unstable ion source can cause fluctuations in signal intensity. Clean the ion source according to the manufacturer's recommendations.

To systematically troubleshoot this, you can use a workflow diagram to pinpoint the source of the issue.

G Troubleshooting High Replicate Variability A High Variability in Replicate Injections B Check Autosampler Performance A->B C Evaluate LC System Stability A->C D Assess MS Source Stability A->D E Is Injection Volume Consistent? B->E F Is Retention Time Shifting? C->F G Is Signal Intensity Unstable? D->G E->C Yes H Calibrate Autosampler Remove Air Bubbles E->H No F->D No I Check for Leaks Monitor Pump Pressure Flush/Replace Column F->I Yes J Clean Ion Source Optimize Source Parameters G->J Yes K Problem Resolved G->K No H->K I->K J->K G ATWLPPR Mechanism of Action cluster_0 Cell Membrane cluster_1 Cellular Response A VEGF B VEGFR2 A->B C NRP-1 A->C D Angiogenesis (Vascular Growth) B->D Signal Transduction C->D Signal Transduction E ATWLPPR E->B Inhibits Binding E->C Inhibits Binding G Sources of Variability in Peptide Assays cluster_0 Pre-Analytical cluster_1 Analytical cluster_2 Post-Analytical A Sample Collection & Storage B Sample Preparation (e.g., SPE) A->B C LC Separation B->C D MS Detection C->D E Data Processing D->E F Total Variability E->F G Use Internal Standard G->B H Standardize Protocol H->A I Automate Workflow I->B J Instrument Maintenance J->C J->D

ATWLPPR Peptide Delivery Method Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the ATWLPPR peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the delivery and application of the this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for the this compound?

The this compound, also known as A7R, functions as an anti-angiogenic agent by primarily targeting Neuropilin-1 (NRP-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It competitively inhibits the binding of Vascular Endothelial Growth Factor 165 (VEGF165) to NRP-1.[1][2][3] This interference with the VEGF/NRP-1 signaling pathway disrupts downstream processes crucial for angiogenesis, such as endothelial cell proliferation and migration.[1]

2. How should I properly dissolve and store the lyophilized this compound?

For optimal performance and stability, proper handling of the lyophilized this compound is crucial.

  • Dissolving the Peptide:

    • The this compound has a positive overall charge due to the arginine (R) residue. Therefore, it is generally soluble in aqueous solutions.

    • Start by attempting to dissolve the peptide in sterile, distilled water. If solubility is an issue, a dilute solution of acetic acid (e.g., 10%) can be used. For in vivo experiments, dissolving the peptide in normal saline is a common practice.[1]

    • For highly hydrophobic derivatives of ATWLPPR, a small amount of dimethyl sulfoxide (DMSO) can be used to initially solubilize the peptide, followed by slow, dropwise addition to your aqueous buffer of choice. Be mindful that DMSO concentrations above 0.5% can be toxic to cells.[4]

  • Storage:

    • Lyophilized Powder: Store at -20°C or -80°C for long-term stability. The peptide is stable for weeks at room temperature, but cold storage is recommended.

    • In Solution: Peptide solutions are less stable. It is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.

3. What is the typical stability of the this compound in experimental conditions?

The stability of the this compound is a critical factor to consider in experimental design.

  • In Vitro: A conjugated form of the this compound has been shown to be stable in human and mouse plasma for at least 24 hours when incubated at 37°C.[5] However, the native peptide's stability can be shorter.

  • In Vivo: Following injection, the peptide is subject to degradation by various proteases.[5] A significant route of inactivation is the cleavage of the C-terminal arginine by carboxypeptidases, as this residue is essential for its binding to NRP-1.[2]

  • Cellular Level: Once internalized by cells, the peptide can be targeted for lysosomal degradation.[5]

4. Are there modifications to the this compound that can enhance its delivery and stability?

Yes, several modifications have been explored to improve the pharmacokinetic properties of the this compound. One common strategy is to fuse it with a cell-penetrating peptide, such as the TAT peptide from the HIV-1 virus. This creates a chimeric peptide (TAT-ATWLPPR) with enhanced cell penetration capabilities.[6] Other strategies to improve stability include N-terminal acetylation and C-terminal amidation to protect against exopeptidases.

Troubleshooting Guides

In Vitro Experimentation
Problem Possible Cause(s) Troubleshooting Steps
Peptide Precipitation in Buffer (e.g., PBS) - The salt concentration in PBS can sometimes reduce the solubility of peptides.- The peptide concentration may be too high.- Try dissolving the peptide in sterile water first before diluting it into your final buffer.- Reduce the final concentration of the peptide in your assay.- Consider using a buffer with a lower salt concentration.
Inconsistent Results in Cell-Based Assays - Peptide Degradation: The peptide may be degrading in the cell culture medium over the course of the experiment.- Cell Passage Number: High passage numbers of endothelial cells (like HUVECs) can lead to altered phenotypes and responses.- Variability in Seeding Density: Inconsistent cell numbers can affect the outcome of proliferation or migration assays.- Prepare fresh peptide solutions for each experiment.- Use low-passage cells and maintain a consistent passage number throughout your experiments.- Ensure accurate and consistent cell seeding for all wells and experimental repeats.
Low or No Inhibition in Angiogenesis Assays (e.g., Tube Formation) - Suboptimal Peptide Concentration: The concentration of ATWLPPR may be too low to effectively inhibit VEGF-induced angiogenesis.- Matrigel Issues: The Matrigel may not have polymerized correctly, or its quality may be compromised.- Cell Health: The endothelial cells may not be healthy or responsive.- Perform a dose-response experiment to determine the optimal inhibitory concentration.- Ensure Matrigel is properly thawed on ice and allowed to polymerize at 37°C before adding cells.- Check cell viability and morphology before starting the assay. Ensure cells are actively proliferating.
Difficulty in Detecting Cellular Uptake - Low Peptide Concentration: The concentration of the labeled peptide may be below the detection limit of your imaging system.- Endosomal Entrapment: The peptide may be internalized but trapped in endosomes, leading to a punctate fluorescence pattern rather than diffuse cytosolic signal.- Fluorescence Quenching: The fluorophore on the peptide may be quenched in the intracellular environment.- Increase the concentration of the labeled peptide.- Co-incubate with endosomal escape agents, though this can introduce artifacts.- Use imaging techniques that are sensitive to changes in the fluorophore's environment.
In Vivo Experimentation
Problem Possible Cause(s) Troubleshooting Steps
High Variability in Animal Responses - Inconsistent Administration: Variations in injection volume or site can affect peptide absorption.- Peptide Aggregation: The peptide may be aggregating in the formulation, leading to inconsistent dosing.- Animal Health and Stress: Differences in animal health or stress levels can impact experimental outcomes.- Ensure precise and consistent administration techniques for all animals.- Visually inspect the peptide solution for any signs of precipitation or aggregation before injection.- Acclimatize animals properly and handle them consistently to minimize stress.
Lower Than Expected Efficacy - Rapid In Vivo Degradation: The peptide may be cleared or degraded before it can reach its target in sufficient concentrations.- Suboptimal Dosing Regimen: The dose or frequency of administration may not be adequate to maintain a therapeutic concentration.- Consider using a modified, more stable version of the peptide (e.g., with protected termini).- Perform a pharmacokinetic study to determine the peptide's half-life and inform a more optimal dosing schedule.- Explore different delivery routes or formulations that could protect the peptide and provide sustained release.

Quantitative Data Summary

The following table summarizes key quantitative data for the this compound and its derivatives to aid in experimental design and comparison.

Peptide/Derivative Parameter Value Assay Reference
ATWLPPR (A7R)IC50 vs. VEGF165 binding to NRP-119 µMCompetitive Binding Assay[7]
ATWLPPR (A7R)IC50 vs. VEGF165 binding to NRP-160-84 µMCompetitive Binding Assay[3]
TPC-Ahx-ATWLPPRIC50 vs. VEGF165 binding to NRP-1171 µMCompetitive Binding Assay[7]
TAT-ATWLPPRInhibition of VEGF-A165 binding to NRP-1Complete inhibition at 1000 nmol/LSurface Plasmon Resonance (SPR)[6]

Experimental Protocols & Workflows

VEGF/NRP-1 Competitive Binding Assay (ELISA-based)

This protocol is a representative method for assessing the ability of ATWLPPR to inhibit the binding of VEGF165 to NRP-1.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection prep1 Coat 96-well plate with recombinant NRP-1 prep2 Block with BSA or non-fat milk prep1->prep2 inc1 Add serial dilutions of this compound prep2->inc1 inc2 Add a constant concentration of biotinylated VEGF165 inc1->inc2 inc3 Incubate to allow competitive binding inc2->inc3 det1 Wash plate inc3->det1 det2 Add Streptavidin-HRP det1->det2 det3 Add TMB substrate det2->det3 det4 Stop reaction and read absorbance det3->det4 G cluster_cell_prep Cell Preparation cluster_peptide_inc Peptide Incubation cluster_imaging Fixing & Imaging cell1 Seed endothelial cells on glass coverslips cell2 Culture until 70-80% confluent cell1->cell2 inc1 Incubate cells with fluorescently labeled ATWLPPR cell2->inc1 inc2 Wash with PBS to remove extracellular peptide inc1->inc2 img1 Fix cells with paraformaldehyde inc2->img1 img2 (Optional) Permeabilize and stain for organelles img1->img2 img3 Mount coverslips and image with confocal microscope img2->img3 G cluster_receptors Cell Surface cluster_ligands Extracellular cluster_downstream Intracellular Signaling VEGFR2 VEGFR-2 Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling Activates NRP1 NRP-1 NRP1->VEGFR2 Enhances Signaling VEGF VEGF165 VEGF->VEGFR2 Binds VEGF->NRP1 Binds ATWLPPR ATWLPPR ATWLPPR->NRP1 Inhibits Response Angiogenic Response (Proliferation, Migration) Signaling->Response

References

Validation & Comparative

A Comparative Guide to ATWLPPR Peptide and Other Neuropilin-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neuropilin-1 (NRP-1) has emerged as a critical multifaceted regulator in cancer biology, playing a pivotal role in angiogenesis, tumor cell proliferation, migration, and invasion.[1] Its overexpression is correlated with poor prognosis in various cancers, making it an attractive target for therapeutic intervention.[1] This guide provides a comparative analysis of the ATWLPPR peptide, a known NRP-1 inhibitor, against other prominent NRP-1 inhibitors, with a focus on supporting experimental data to aid in research and development decisions.

Overview of Neuropilin-1 (NRP-1)

NRP-1 is a transmembrane glycoprotein that acts as a co-receptor for several growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and Semaphorins.[1] In the context of cancer, the interaction between VEGF-A and NRP-1 enhances VEGFR2 signaling, a key pathway in promoting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[2] By blocking this interaction, NRP-1 inhibitors can disrupt tumor growth and metastasis.[3]

Comparative Analysis of NRP-1 Inhibitors

This guide focuses on a comparative analysis of three distinct classes of NRP-1 inhibitors:

  • ATWLPPR: A heptapeptide identified through phage display library screening.[4][5]

  • Small Molecule Inhibitors: Represented by EG00229 and its more potent analog, EG01377.[6][7]

  • Bicyclic Peptides: Such as EG3287, derived from the C-terminal domain of VEGF-A.[8]

The following sections provide a detailed comparison of their performance based on available experimental data.

Data Presentation: Quantitative Comparison of NRP-1 Inhibitors

The following tables summarize the available quantitative data for ATWLPPR and other NRP-1 inhibitors. It is important to note that the data are compiled from various studies and experimental conditions may differ, warranting caution in direct comparisons.

Table 1: Binding Affinity of NRP-1 Inhibitors

InhibitorTypeTarget DomainBinding Affinity (IC50)Binding Affinity (Kd)Reference
ATWLPPR HeptapeptideNRP-119 µMNot Reported[9]
ATWLPPR HeptapeptideNRP-160-84 µMNot Reported[10]
EG00229 Small MoleculeNRP-1 b1 domain8 µM (bt-VEGF-A binding)5.1 µM[5][6]
EG01377 Small MoleculeNRP-1 a1/b1 domains609 nM1.32 µM[8][11][12]
EG00086 N-octanoyl Bicyclic PeptideNRP-1Not Reported76 nM[8]

Table 2: In Vitro Efficacy of NRP-1 Inhibitors

InhibitorAssayCell LineEffectConcentrationReference
ATWLPPR Anti-angiogenic propertiesIn vitro modelsInhibition of angiogenesisNot Specified[2][4]
EG00229 Inhibition of VEGF-A bindingPAE/NRP1 cellsSelective inhibitionIC50 = 8 µM[6]
EG00229 VEGFR2 PhosphorylationEndothelial cellsAttenuationNot Specified[13]
EG00229 Cell MigrationEndothelial cellsInhibitionNot Specified[13]
EG00229 Cell ViabilityA549 lung carcinomaReductionNot Specified[13]
EG01377 VEGFR2 PhosphorylationHUVECsInhibition3-30 µM[11]
EG01377 Cell MigrationHUVECsReduction30 µM[11]
EG01377 Angiogenesis (Tube formation)HUVECsReduction of network area, length, and branching30 µM[11]

Table 3: In Vivo Efficacy of NRP-1 Inhibitors

InhibitorAnimal ModelTumor TypeEffectReference
ATWLPPR Mouse modelBreast CancerDecreased angiogenesis and growth[4][5]
ATWLPPR Mouse model of diabetic retinopathyNot ApplicablePreserved vascular integrity, decreased oxidative stress[4][14]
EG00229 Mouse xenograft modelsGlioma, Squamous cell carcinomaSignificant tumor-suppressive effects[3]
EG01377 Not SpecifiedNot SpecifiedAntitumor effects[8][11][12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison.

Competitive Binding Assay (for IC50 Determination)

A common method to determine the inhibitory concentration (IC50) of a compound is a competitive binding assay.

  • Plate Coating: 96-well plates are coated with recombinant NRP-1 protein.

  • Incubation: A constant concentration of a labeled NRP-1 ligand (e.g., biotinylated VEGF-A or a fluorescently labeled peptide) is incubated with varying concentrations of the inhibitor (e.g., ATWLPPR, EG00229).

  • Washing: Unbound ligands and inhibitors are washed away.

  • Detection: The amount of labeled ligand bound to the NRP-1 is quantified using a suitable detection method (e.g., streptavidin-HRP for biotinylated ligands, fluorescence reader for fluorescent labels).

  • Data Analysis: The data is plotted as the percentage of bound ligand versus the inhibitor concentration. The IC50 value, the concentration of inhibitor that displaces 50% of the labeled ligand, is then calculated.

Surface Plasmon Resonance (SPR) (for Kd Determination)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions and determine binding kinetics, including the dissociation constant (Kd).

  • Immobilization: One of the binding partners (e.g., NRP-1 protein) is immobilized on a sensor chip.

  • Injection: A solution containing the other binding partner (the analyte, e.g., the inhibitor) at various concentrations is flowed over the sensor surface.

  • Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized ligand, is measured in real-time.

  • Data Analysis: The association and dissociation rates are determined from the sensorgram (a plot of response units versus time). The dissociation constant (Kd) is then calculated as the ratio of the dissociation rate constant (kd) to the association rate constant (ka).

In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of potential cancer therapeutics.

  • Cell Implantation: Human cancer cells (e.g., breast cancer, melanoma) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Animals are randomized into control and treatment groups. The treatment group receives the NRP-1 inhibitor (e.g., ATWLPPR, EG00229) via a specified route (e.g., intravenous, intraperitoneal, subcutaneous) and schedule. The control group receives a vehicle control.

  • Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, immunohistochemistry to assess angiogenesis).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to NRP-1 inhibition.

NRP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A NRP1 NRP-1 VEGF->NRP1 Binds ATWLPPR ATWLPPR ATWLPPR->NRP1 Inhibits EG00229 EG00229 EG00229->NRP1 Inhibits VEGFR2 VEGFR2 NRP1->VEGFR2 Co-receptor Signaling Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Signaling Activates Angiogenesis Angiogenesis Proliferation Migration Signaling->Angiogenesis

Caption: NRP-1 Signaling and Inhibition.

Competitive_Binding_Assay cluster_workflow Competitive Binding Assay Workflow Start Start Step1 Coat plate with recombinant NRP-1 Start->Step1 Step2 Add labeled ligand (e.g., biotinylated VEGF-A) Step1->Step2 Step3 Add varying concentrations of inhibitor (e.g., ATWLPPR) Step2->Step3 Step4 Incubate Step3->Step4 Step5 Wash to remove unbound molecules Step4->Step5 Step6 Add detection reagent (e.g., Streptavidin-HRP) Step5->Step6 Step7 Measure signal Step6->Step7 End Calculate IC50 Step7->End

Caption: Competitive Binding Assay Workflow.

InVivo_Xenograft_Workflow cluster_workflow In Vivo Xenograft Model Workflow Start Start Step1 Implant human tumor cells into immunocompromised mice Start->Step1 Step2 Allow tumors to establish and grow Step1->Step2 Step3 Randomize mice into control and treatment groups Step2->Step3 Step4 Administer NRP-1 inhibitor or vehicle control Step3->Step4 Step5 Monitor tumor growth and animal health Step4->Step5 End Endpoint analysis: Tumor size, weight, histology Step5->End

Caption: In Vivo Xenograft Model Workflow.

Conclusion

The this compound, along with small molecule inhibitors like EG00229 and EG01377, represents a promising avenue for targeting NRP-1 in cancer therapy. While ATWLPPR demonstrates efficacy in preclinical models, the small molecule inhibitors, particularly EG01377, exhibit significantly higher binding affinities in in vitro assays. The choice of inhibitor for further research and development will depend on a variety of factors, including target selectivity, pharmacokinetic properties, and in vivo efficacy in specific cancer models. This guide provides a foundational comparison to inform these critical decisions. Further head-to-head studies under standardized conditions are warranted to definitively delineate the most potent NRP-1 inhibitor for clinical translation.

References

ATWLPPR Peptide vs. Anti-VEGF Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel ATWLPPR peptide and established anti-Vascular Endothelial Growth Factor (VEGF) therapies. The information presented is supported by experimental data to aid in the evaluation of these two distinct approaches to inhibiting angiogenesis.

Introduction

Pathological angiogenesis, the formation of new blood vessels, is a hallmark of several diseases, including neovascular age-related macular degeneration (nAMD), diabetic retinopathy, and various cancers. A key mediator of this process is Vascular Endothelial Growth Factor (VEGF). For years, the standard of care has been anti-VEGF therapy, which directly targets the VEGF-A ligand. However, the emergence of novel therapeutic agents, such as the this compound, which targets a VEGF co-receptor, presents a new avenue for inhibiting the VEGF signaling pathway. This guide explores the mechanisms, experimental efficacy, and methodologies of both approaches.

Mechanism of Action

Anti-VEGF Therapy

Anti-VEGF therapies, including monoclonal antibodies like bevacizumab and ranibizumab, and a fusion protein like aflibercept, function by directly binding to VEGF-A. This sequestration of VEGF-A prevents it from binding to its primary receptor, VEGFR2, on endothelial cells. The inhibition of VEGFR2 activation blocks downstream signaling cascades that lead to endothelial cell proliferation, migration, and increased vascular permeability, thereby suppressing angiogenesis.

cluster_0 VEGF Signaling Pathway cluster_1 Anti-VEGF Therapy VEGF_A VEGF-A VEGFR2 VEGFR2 VEGF_A->VEGFR2 Binds Angiogenesis Angiogenesis & Vascular Permeability VEGFR2->Angiogenesis Activates Anti_VEGF Anti-VEGF Drug Anti_VEGF->VEGF_A Binds & Sequesters Anti_VEGF->VEGF_A

Caption: Mechanism of Anti-VEGF Therapy.
This compound

The this compound represents a more targeted approach. It is a heptapeptide that specifically binds to Neuropilin-1 (NRP-1), a co-receptor for the VEGF₁₆₅ isoform.[1][2] By binding to NRP-1, ATWLPPR selectively inhibits the interaction of VEGF₁₆₅ with NRP-1.[1][2] This allosteric inhibition prevents the full activation of the VEGFR2 signaling complex, thereby attenuating downstream angiogenic signals. This mechanism offers the potential for a more refined modulation of the VEGF pathway compared to the broad sequestration of all VEGF-A isoforms by traditional anti-VEGF drugs.

cluster_0 VEGF/NRP-1 Signaling cluster_1 ATWLPPR Action VEGF_165 VEGF₁₆₅ NRP1 NRP-1 VEGF_165->NRP1 Binds VEGFR2 VEGFR2 NRP1->VEGFR2 Enhances Signaling_Complex VEGFR2/NRP-1 Complex VEGFR2->Signaling_Complex Angiogenesis Angiogenesis Signaling_Complex->Angiogenesis Promotes ATWLPPR ATWLPPR ATWLPPR->NRP1 Binds & Inhibits VEGF₁₆₅ Binding

Caption: Mechanism of this compound.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and various anti-VEGF therapies. It is important to note that direct comparative studies under identical experimental conditions are limited.

Table 1: Binding Affinity and Inhibitory Concentration
CompoundTargetParameterValueReference(s)
ATWLPPR NRP-1IC₅₀ (VEGF₁₆₅ binding)19 µM[1]
KDKPPR (related peptide) NRP-1Kᵢ9.0 x 10⁻⁸ M[3]
Aflibercept VEGF-AK_D~0.5 pM
Ranibizumab VEGF-AK_D~46 pM
Bevacizumab VEGF-AK_D~58 pM
Aflibercept VEGFR1/2 ActivationIC₅₀15-16 pM
Ranibizumab VEGFR1/2 ActivationIC₅₀675-1140 pM
Bevacizumab VEGFR1/2 ActivationIC₅₀845-1476 pM

Note: IC₅₀ and K_D/Kᵢ values are highly dependent on the specific assay conditions.

In Vivo Efficacy and Experimental Models

This compound

A key in vivo study evaluated the efficacy of ATWLPPR in a streptozotocin-induced diabetic retinopathy mouse model.[4][5]

  • Administration: Subcutaneous injection.[4][5]

  • Dosage: 400 µg/kg daily.[5]

  • Observed Effects:

    • Preserved vascular integrity and reduced vascular leakage.[4]

    • Decreased oxidative stress in the retina.[4]

    • Prevented abnormal electroretinogram (ERG) findings, suggesting protection of retinal function.[5]

    • Reduced the expression of VEGF and ICAM-1.[5]

Anti-VEGF Therapy

Anti-VEGF agents have been extensively studied in various preclinical models, most notably the laser-induced choroidal neovascularization (CNV) mouse model, which mimics key aspects of nAMD.

  • Administration: Typically intravitreal injection.

  • Observed Effects:

    • Significant reduction in the size and leakage of CNV lesions.

    • Inhibition of inflammatory cell infiltration in the retina.

cluster_0 Experimental Workflow cluster_1 ATWLPPR Arm cluster_2 Anti-VEGF Arm start Disease Model Induction (e.g., Diabetic Retinopathy, CNV) treatment Treatment Administration (Subcutaneous or Intravitreal) start->treatment evaluation Efficacy Evaluation treatment->evaluation atwlppr_treatment ATWLPPR (Subcutaneous) antivegf_treatment Anti-VEGF (Intravitreal) atwlppr_eval Assess: - Vascular Integrity - Oxidative Stress - Retinal Function (ERG) atwlppr_treatment->atwlppr_eval antivegf_eval Assess: - CNV Size & Leakage - Inflammation antivegf_treatment->antivegf_eval

Caption: Comparative Experimental Workflow.

Experimental Protocols

Endothelial Cell Proliferation Assay (General Protocol)
  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in complete endothelial growth medium.

  • Starvation: After reaching confluence, cells are serum-starved for 24 hours to synchronize their cell cycle.

  • Treatment: Cells are treated with varying concentrations of the test compound (ATWLPPR or anti-VEGF drug) for 1-2 hours.

  • Stimulation: VEGF is added to the wells to stimulate proliferation.

  • Incubation: Plates are incubated for 24-48 hours.

  • Quantification: Cell proliferation is quantified using a colorimetric assay such as MTT or by measuring BrdU incorporation.

  • Analysis: The IC₅₀ value, the concentration at which 50% of proliferation is inhibited, is calculated.

Laser-Induced Choroidal Neovascularization (CNV) in Mice (General Protocol)
  • Anesthesia and Mydriasis: Mice are anesthetized, and their pupils are dilated.

  • Laser Photocoagulation: A laser is used to create small burns on the retina, rupturing Bruch's membrane and inducing CNV.

  • Treatment: Immediately after laser treatment, mice receive an intravitreal injection of the anti-VEGF agent or a control substance.

  • Evaluation: After a set period (e.g., 7-14 days), the extent of CNV is evaluated.

  • Imaging: Fluorescein angiography is performed to visualize and quantify the leakage from the neovascular lesions.

  • Histology: Eyes are enucleated, and retinal flat mounts or cross-sections are prepared and stained to measure the volume and area of the CNV.

Safety and Biodistribution

This compound

Limited data is available on the formal preclinical safety and toxicology of the unconjugated this compound. However, studies on a photosensitizer-conjugated form of ATWLPPR provide some insights into its in vivo behavior.[6][7]

  • Biodistribution: Following intravenous injection in mice, the conjugated peptide was primarily concentrated in the liver, spleen, and kidneys.[6]

  • Pharmacokinetics: The conjugate had a biological half-life of approximately 11 hours in plasma.[6]

  • Metabolism: The peptide moiety was subject to degradation in vivo, with the primary cleavage site between Alanine and Threonine.[6][7]

Anti-VEGF Therapy

The safety profiles of clinically approved anti-VEGF drugs are well-characterized. Systemic exposure following intravitreal injection is a key consideration.

  • Systemic Absorption: All anti-VEGF agents are absorbed into the systemic circulation to some extent.

  • Systemic VEGF Suppression: Bevacizumab and aflibercept can lead to a significant reduction in systemic VEGF levels, which may be a consideration in patients with systemic vascular diseases. Ranibizumab has a shorter systemic half-life and less impact on systemic VEGF levels.

Conclusion

This compound and anti-VEGF therapies represent two distinct strategies for inhibiting angiogenesis by targeting the VEGF pathway. Anti-VEGF therapies have a proven clinical track record and act by directly sequestering the VEGF-A ligand. ATWLPPR, in contrast, offers a more targeted approach by modulating the activity of the NRP-1 co-receptor.

While direct comparative studies are lacking, the available data suggests that ATWLPPR is effective in preclinical models of retinal vascular disease. Its different mechanism of action may offer advantages in specific contexts or in combination with other therapies. Further research, including comprehensive preclinical safety studies and direct comparative efficacy trials, is warranted to fully elucidate the therapeutic potential of the this compound relative to the current standard of care with anti-VEGF agents.

References

A Comparative Analysis of the Therapeutic Efficacy of ATWLPPR Peptide and Small Molecule c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the anti-cancer efficacy of the peptide ATWLPPR, a selective antagonist of Neuropilin-1 (NRP-1), and small molecule inhibitors targeting the c-Met receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in angiogenesis and cancer therapy.

Introduction

Targeted therapies have revolutionized the landscape of cancer treatment. Among the myriad of molecular targets, the vascular endothelial growth factor (VEGF) and the c-Met signaling pathways are critical drivers of tumor progression, angiogenesis, and metastasis. This guide presents a comparative overview of two distinct therapeutic modalities: the synthetic peptide ATWLPPR, which targets the VEGF co-receptor Neuropilin-1, and small molecule inhibitors that directly target the enzymatic activity of the c-Met receptor.

Mechanism of Action

ATWLPPR Peptide: The heptapeptide ATWLPPR functions as an anti-angiogenic agent by specifically binding to Neuropilin-1 (NRP-1).[1][2] NRP-1 is a co-receptor for VEGF-A, a potent pro-angiogenic factor. By binding to NRP-1, ATWLPPR competitively inhibits the binding of VEGF-A, thereby attenuating downstream signaling pathways that lead to endothelial cell proliferation, migration, and new blood vessel formation.[2][3]

Small Molecule c-Met Inhibitors: These inhibitors are designed to block the ATP-binding site of the c-Met receptor tyrosine kinase. The binding of its ligand, hepatocyte growth factor (HGF), to c-Met triggers a signaling cascade that promotes cell proliferation, survival, invasion, and angiogenesis. Small molecule inhibitors prevent the autophosphorylation of the c-Met receptor, thereby abrogating these downstream effects. Several c-Met inhibitors, such as crizotinib and capmatinib, have been developed and are in various stages of clinical development and use.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by ATWLPPR and small molecule c-Met inhibitors.

VEGF_NRP1_Pathway VEGF/NRP-1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF-A NRP1 NRP-1 VEGF->NRP1 VEGFR2 VEGFR2 VEGF->VEGFR2 ATWLPPR This compound ATWLPPR->NRP1 Inhibition NRP1->VEGFR2 enhances binding PLC PLC VEGFR2->PLC PI3K PI3K VEGFR2->PI3K Proliferation Cell Proliferation, Migration, Angiogenesis PLC->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: VEGF/NRP-1 signaling pathway and the inhibitory action of this compound.

cMet_Pathway c-Met Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Small_Molecule Small Molecule Inhibitor Small_Molecule->cMet Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: HGF/c-Met signaling cascade and the inhibitory action of small molecule inhibitors.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo efficacy of this compound and representative small molecule c-Met inhibitors. A direct comparison is challenging due to the lack of head-to-head studies. The data presented here is compiled from various independent studies to provide a comparative perspective.

Table 1: In Vitro Efficacy

CompoundTargetAssay TypeCell Line/SystemIC50 ValueReference
This compound NRP-1Competitive Binding AssayRecombinant NRP-119 µM[4]
60-84 µM[5]
Crizotinib c-Met/ALKCell Viability (MTT)GTL-16 (gastric)9.7 nM (c-Met dependent)
Karpas299 (lymphoma)24 nM (ALK dependent)
MDA-MB-231 (breast)5.16 µM[6]
MCF-7 (breast)1.5 µM[6]
SK-BR-3 (breast)3.85 µM[6]
Capmatinib c-MetCell ViabilityEBC-1 (lung)~1 nM[7]
Various MET-amplified linesSub-nanomolar to low nanomolar[7]

Table 2: In Vivo Efficacy

CompoundCancer ModelAnimal ModelDosing RegimenOutcomeReference
This compound Breast CancerNude mice with MDA-MB-231 xenograftsNot specifiedDecreased tumor angiogenesis and growth[1][5]
Crizotinib Non-Small Cell Lung Cancer (NSCLC)Mouse model with EML4-ALK tumors50 mg/kg dailyHigher response rate and longer progression-free survival compared to chemotherapy[8][9]
Capmatinib NSCLC (MET-amplified)Mouse xenograft (EBC-1 cells)10 mg/kg twice dailyTumor regression[10][11]
Liver Cancer (MET-amplified)Mouse xenograft (HCCLM3 cells)5 mg/kg dailySignificant tumor growth inhibition[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

1. Competitive Binding Assay (for ATWLPPR)

This assay is designed to determine the concentration of ATWLPPR required to inhibit the binding of VEGF-A to NRP-1 by 50% (IC50).

  • Materials: Recombinant human NRP-1 protein, biotinylated VEGF-A, streptavidin-coated plates, this compound at various concentrations, assay buffer, and a plate reader.

  • Procedure:

    • Streptavidin-coated microplates are incubated with biotinylated VEGF-A to allow for binding.

    • Plates are washed to remove unbound VEGF-A.

    • Recombinant NRP-1 protein is pre-incubated with varying concentrations of the this compound.

    • The NRP-1/peptide mixture is added to the VEGF-A-coated wells.

    • After incubation, the plates are washed to remove unbound NRP-1.

    • The amount of bound NRP-1 is quantified using an anti-NRP-1 antibody conjugated to a detectable enzyme (e.g., HRP) followed by the addition of a substrate.

    • The absorbance is read using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. Cell Viability (MTT) Assay (for Small Molecule Inhibitors)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials: Cancer cell lines, 96-well plates, culture medium, small molecule inhibitor at various concentrations, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the small molecule inhibitor.

    • Cells are incubated for a specified period (e.g., 48-72 hours).

    • MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value is determined by plotting cell viability against inhibitor concentration.[12]

In Vivo Xenograft Studies

This experimental model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.

  • Procedure:

    • Human cancer cells (e.g., MDA-MB-231 for breast cancer, EBC-1 for lung cancer) are cultured and harvested.

    • A specific number of cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into control and treatment groups.

    • The treatment group receives the therapeutic agent (this compound or small molecule inhibitor) at a specified dose and schedule (e.g., daily intraperitoneal injection). The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess angiogenesis).[13][14]

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for Efficacy Testing cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Culture Cancer Cell Culture Binding_Assay Binding Assay (e.g., for ATWLPPR) Cell_Culture->Binding_Assay Viability_Assay Cell Viability Assay (e.g., MTT for Small Molecules) Cell_Culture->Viability_Assay IC50_Determination IC50 Determination Binding_Assay->IC50_Determination Viability_Assay->IC50_Determination Xenograft_Model Establish Xenograft Model in Mice IC50_Determination->Xenograft_Model Inform Dosing for in vivo studies Treatment Administer Treatment (Peptide or Small Molecule) Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Measurement->Endpoint_Analysis

Caption: A generalized workflow for assessing the efficacy of anti-cancer compounds.

Conclusion

Both the this compound and small molecule c-Met inhibitors demonstrate significant anti-cancer activity through distinct mechanisms. ATWLPPR offers a targeted approach to inhibit angiogenesis by disrupting the VEGF/NRP-1 interaction, with demonstrated efficacy in preclinical breast cancer models. Small molecule c-Met inhibitors, such as crizotinib and capmatinib, have shown potent anti-proliferative and anti-tumor effects in a broader range of cancers where c-Met signaling is a key driver, and some have advanced to clinical use.

The choice between these therapeutic strategies would depend on the specific cancer type, its underlying molecular drivers, and the desire to target angiogenesis specifically versus a broader range of c-Met-driven oncogenic processes. Further head-to-head comparative studies in relevant cancer models are warranted to definitively establish the relative efficacy of these two promising anti-cancer approaches.

References

A Comparative Guide to ATWLPPR Peptide Binding Affinity for Neuropilin-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ATWLPPR peptide, a heptapeptide also known as A7R, has emerged as a significant tool in angiogenesis research due to its inhibitory action on the Vascular Endothelial Growth Factor A (VEGF-A) pathway. This guide provides a comprehensive comparison of ATWLPPR's binding affinity to its primary target, Neuropilin-1 (NRP-1), alongside other notable NRP-1 inhibitors. The data presented is supported by detailed experimental protocols and visual representations of the involved signaling pathways and experimental workflows to aid in the design and interpretation of future research.

Quantitative Comparison of NRP-1 Inhibitors

The binding affinity of various molecules to NRP-1 is a critical determinant of their inhibitory potential. The following table summarizes the key binding and inhibitory constants for ATWLPPR and compares it with a higher-affinity peptide (KDKPPR) and a small molecule inhibitor (EG00229).

MoleculeTypeTargetMethodValueReference
ATWLPPR (A7R) PeptideNRP-1Competitive ELISAIC50: 19 µM[1]
NRP-1Not SpecifiedIC50: 60-84 µM[2]
NRP-1Not SpecifiedKᵢ: 1.4 x 10⁻⁴ M
KDKPPR PeptideNRP-1Not SpecifiedKᵢ: 9.0 x 10⁻⁸ M
NRP-1Not SpecifiedK_d_: 0.5 µM[3]
EG00229 Small MoleculeNRP-1 b1 domainELISAIC50: 3 µM[4]
NRP-1 expressing cellsRadioligand AssayIC50: 8 µM[4][5]

Key Observation: The KDKPPR peptide demonstrates a significantly higher binding affinity for NRP-1 compared to ATWLPPR, as indicated by its substantially lower inhibitory constant (Ki). The small molecule inhibitor EG00229 also shows a stronger inhibitory capacity than ATWLPPR in the low micromolar range.

Understanding the Mechanism: The VEGF-A/NRP-1 Signaling Pathway

ATWLPPR exerts its anti-angiogenic effects by disrupting the interaction between VEGF-A₁₆₅ and its co-receptor, NRP-1. This interaction is crucial for potentiating VEGF receptor 2 (VEGFR2) signaling, a key driver of endothelial cell proliferation, migration, and survival. The C-terminal arginine residue of ATWLPPR plays a pivotal role in its binding to the b1 domain of NRP-1.[2][6] By competitively binding to NRP-1, ATWLPPR allosterically inhibits the formation of the VEGF-A₁₆₅/NRP-1/VEGFR2 ternary complex, thereby attenuating downstream signaling cascades.

VEGF-A NRP-1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 Tyrosine Kinase Domain p38MAPK p38MAPK VEGFR2->p38MAPK Activates RhoA RhoA VEGFR2->RhoA Activates NRP1 NRP-1 b1 domain NRP1->VEGFR2 Complex Formation ATWLPPR ATWLPPR ATWLPPR->NRP1 Inhibits Binding VEGFA VEGF-A165 VEGFA->VEGFR2 Weak Binding VEGFA->NRP1 Binds Angiogenesis Angiogenesis p38MAPK->Angiogenesis RhoA->Angiogenesis

VEGF-A/NRP-1 signaling and ATWLPPR inhibition.

Experimental Protocols for Binding Affinity Measurement

Accurate and reproducible measurement of binding affinity is paramount for the comparative analysis of peptides like ATWLPPR. Below are detailed methodologies for three common techniques used to quantify peptide-protein interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding kinetics, providing association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_d) can be calculated.

Experimental Workflow:

SPR Experimental Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis Immobilize Immobilize NRP-1 (Ligand) on Sensor Chip Association Inject ATWLPPR over Sensor Surface (Association) Immobilize->Association Prepare Prepare ATWLPPR (Analyte) in Running Buffer Prepare->Association Dissociation Flow Running Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Association Next Cycle Kinetics Calculate kon, koff, and Kd Sensorgram->Kinetics

A typical workflow for an SPR experiment.

Methodology:

  • Immobilization of Ligand: Recombinant human NRP-1 is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC). NRP-1, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0), is then injected over the activated surface. Remaining active esters are deactivated with an injection of ethanolamine-HCl.

  • Analyte Injection and Binding Analysis: A series of concentrations of the this compound, dissolved in a suitable running buffer (e.g., HBS-EP+), are injected over the NRP-1 functionalized surface. The association of the peptide to the immobilized NRP-1 is monitored in real-time.

  • Dissociation: Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the peptide-NRP-1 complex.

  • Regeneration: The sensor surface is regenerated between different analyte concentrations using a pulse of a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove any bound peptide.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_d).

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA can be employed to determine the half-maximal inhibitory concentration (IC50) of ATWLPPR.

Methodology:

  • Coating: A 96-well microtiter plate is coated with recombinant NRP-1 protein (e.g., 1 µg/mL in a carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing and Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature to prevent non-specific binding.

  • Competitive Binding: A fixed concentration of biotinylated VEGF-A₁₆₅ is mixed with serial dilutions of the this compound. These mixtures are then added to the NRP-1 coated wells and incubated for 2 hours at room temperature.

  • Detection: After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated for 1 hour. Following another wash step, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: The absorbance is read at 450 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the ATWLPPR concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

  • Sample Preparation: Recombinant NRP-1 is placed in the sample cell of the calorimeter, and the this compound is loaded into the injection syringe. Both samples are extensively dialyzed against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heats of dilution.

  • Titration: A series of small injections of the this compound are made into the NRP-1 solution at a constant temperature. The heat released or absorbed upon each injection is measured.

  • Data Analysis: The raw ITC data, a series of heat spikes, is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of the peptide to NRP-1. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

This guide provides a foundational understanding of the this compound's binding affinity to NRP-1 in the context of other inhibitors. The detailed protocols and pathway diagrams serve as a practical resource for researchers aiming to investigate this and similar peptide-protein interactions.

References

ATWLPPR Peptide: A Comparative Guide to its Dose-Response in Targeting the VEGF-A/NRP-1 Axis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the dose-response characteristics of the ATWLPPR peptide, a notable antagonist of the Vascular Endothelial Growth Factor A (VEGF-A) and Neuropilin-1 (NRP-1) interaction. By objectively comparing its performance with alternative inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers engaged in angiogenesis-related drug discovery and development.

Comparative Dose-Response Analysis of NRP-1 Inhibitors

The this compound, also known as A7R, selectively inhibits the binding of VEGF-A165 to its co-receptor, NRP-1.[1][2] This inhibitory action is a critical aspect of its anti-angiogenic potential. The efficacy of this inhibition is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the binding of VEGF-A165 to NRP-1 by 50%.

The reported IC50 value for the this compound varies in the literature, with figures ranging from 19 µM to as high as 84 µM.[1][3] This variability may be attributed to different experimental conditions and assay formats. For the purpose of this guide, we will consider the range to represent the typical potency of the unmodified peptide.

To provide a broader context for the performance of ATWLPPR, the following table compares its IC50 value with those of other peptides and small molecules that also target the VEGF-A/NRP-1 interaction.

InhibitorTypeTarget InteractionIC50 (µM)Reference
ATWLPPR (A7R) HeptapeptideVEGF-A165 / NRP-119 - 84[1][3]
TPC-Ahx-ATWLPPRModified PeptideVEGF-A165 / NRP-1171[3]
Lys(Har)-Dab-Pro-Arg (K4R)Branched PeptidomimeticVEGF-A165 / NRP-1> ATWLPPRMentioned as a stronger inhibitor[4]
EG00229Small MoleculeVEGF-A / NRP-1~3[5]
KPPRTetrapeptideVEGF165 / NRP-1Increased Inhibition vs. LPPR[1]

Note: A lower IC50 value indicates a higher potency of the inhibitor. The comparison highlights that while ATWLPPR is an effective inhibitor, modifications to its structure and the development of small molecules have led to compounds with potentially greater potency.

Experimental Protocol: Competitive ELISA for IC50 Determination

The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA) to determine the IC50 values of peptides inhibiting the VEGF-A165/NRP-1 interaction. This protocol is based on commonly employed methods in the field.[4][6]

Objective: To quantify the concentration-dependent inhibition of the binding of biotinylated VEGF-A165 to immobilized NRP-1 by a test peptide (e.g., ATWLPPR).

Materials:

  • Recombinant human NRP-1 protein

  • Biotinylated recombinant human VEGF-A165

  • Test peptide (e.g., ATWLPPR) and other inhibitors

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well ELISA plates

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute recombinant human NRP-1 to a concentration of 1-5 µg/mL in PBS.

    • Add 100 µL of the NRP-1 solution to each well of a 96-well ELISA plate.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Competition:

    • Prepare a serial dilution of the test peptide (e.g., ATWLPPR) in blocking buffer. A typical concentration range would be from 0.1 µM to 1000 µM.

    • Prepare a solution of biotinylated VEGF-A165 at a constant concentration (e.g., 50 ng/mL) in blocking buffer.

    • Wash the plate three times with wash buffer.

    • Add 50 µL of the serially diluted test peptide to the appropriate wells.

    • Add 50 µL of the biotinylated VEGF-A165 solution to all wells.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of Streptavidin-HRP, diluted in blocking buffer according to the manufacturer's instructions, to each well.

    • Incubate for 1 hour at room temperature in the dark.

  • Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a blue color develops.

    • Add 50 µL of stop solution to each well to stop the reaction. The color will change to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test peptide using the formula: % Inhibition = 100 * (1 - (Absorbance_sample - Absorbance_blank) / (Absorbance_control - Absorbance_blank))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve (variable slope).

Visualizing the Mechanism of Action

To understand the biological context of the this compound's dose-response, it is essential to visualize its mechanism of action and the experimental workflow.

ATWLPPR Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA used to determine the dose-response of ATWLPPR.

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection cluster_analysis Data Analysis coating NRP-1 Coating blocking Blocking (BSA) coating->blocking peptide Add ATWLPPR (Serial Dilution) blocking->peptide vegf Add Biotinylated VEGF-A165 blocking->vegf strep_hrp Streptavidin-HRP vegf->strep_hrp tmb TMB Substrate strep_hrp->tmb read Read Absorbance (450 nm) tmb->read curve Generate Dose-Response Curve read->curve ic50 Calculate IC50 curve->ic50

Caption: Workflow for determining the IC50 of ATWLPPR.

ATWLPPR Signaling Pathway Inhibition

The this compound exerts its anti-angiogenic effects by disrupting the VEGF-A signaling cascade. The following diagram illustrates the key components of this pathway and the point of inhibition by ATWLPPR.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF-A165 NRP1 NRP-1 VEGF->NRP1 Binds VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ATWLPPR ATWLPPR ATWLPPR->NRP1 Inhibits NRP1->VEGFR2 Enhances Signaling PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K Ras Ras/MEK/ERK VEGFR2->Ras Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis PI3K->Angiogenesis Ras->Angiogenesis

Caption: ATWLPPR inhibits VEGF-A signaling via NRP-1.

References

Comparative Analysis of ATWLPPR Peptide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the anti-angiogenic peptide ATWLPPR and its analogs. It summarizes key performance data, details experimental methodologies, and visualizes associated signaling pathways to support further research and development in this area.

The heptapeptide ATWLPPR, also known as A7R, has emerged as a significant antagonist of Vascular Endothelial Growth Factor A (VEGF-A), a key driver of angiogenesis. ATWLPPR exerts its effects by specifically binding to Neuropilin-1 (NRP-1), a co-receptor for VEGF-A165, thereby inhibiting the pro-angiogenic signaling cascade.[1][2] This inhibitory action has demonstrated therapeutic potential in preclinical models of cancer and diabetic retinopathy.[1][3] To optimize its therapeutic efficacy, various analogs of ATWLPPR have been synthesized and evaluated. This guide provides a comparative overview of these analogs based on available experimental data.

Quantitative Performance Analysis of ATWLPPR and Its Analogs

The following table summarizes the binding affinity of ATWLPPR and select analogs for Neuropilin-1 (NRP-1). The half-maximal inhibitory concentration (IC50) is a measure of the peptide's potency in inhibiting the binding of VEGF-A165 to NRP-1. A lower IC50 value indicates a higher binding affinity and greater potency.

Peptide/AnalogSequenceModificationTargetIC50 (µM)Key Findings
ATWLPPR (A7R) Ala-Thr-Trp-Leu-Pro-Pro-ArgParent PeptideNRP-119 - 84[4][5]Selectively inhibits VEGF-A165 binding to NRP-1.[2]
Alanine Scan Analogs Single amino acid substitution with AlanineAlanine ScanningNRP-1Data not available in specific IC50 valuesThe C-terminal LPPR sequence is critical for inhibitory activity, accounting for 75% of the effect. The C-terminal Arginine is essential for binding.[4]
Deletion Analogs Deletion of single amino acidsAmino Acid DeletionNRP-1Data not available in specific IC50 valuesDeletion of the C-terminal Arginine results in a significant loss of activity.[2]
TKPPR Thr-Lys-Pro-Pro-ArgTuftsin-based analogNRP-146Binds selectively to NRP-1 and blocks VEGF binding.[6]
Dimeric TKPPR (TKPPR)₂DimerizationNRP-17.9Increased potency compared to the monomeric form.[6]
Tetrameric TKPPR (TKPPR)₄TetramerizationNRP-10.5Significantly enhanced potency due to multivalency.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of ATWLPPR and its analogs.

Solid-Phase Peptide Synthesis (SPPS) of ATWLPPR Analogs

This protocol outlines the manual synthesis of ATWLPPR and its analogs using the Fmoc/tBu strategy.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amide peptides) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow it to react for 1-2 hours.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Competitive Radioligand Binding Assay for NRP-1

This assay quantifies the ability of ATWLPPR analogs to compete with a radiolabeled ligand for binding to NRP-1.

  • Membrane Preparation: Prepare cell membrane fractions from cells overexpressing NRP-1 (e.g., HEK293 or HUVEC cells) by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to NRP-1 (e.g., ¹²⁵I-VEGF-A165), and varying concentrations of the unlabeled competitor peptide (ATWLPPR or its analogs).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the anti-angiogenic activity of ATWLPPR analogs by measuring their effect on the ability of endothelial cells to form capillary-like structures.

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel®) and allow it to solidify at 37°C.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells in a serum-reduced medium.

  • Treatment: Add different concentrations of the ATWLPPR analog or a vehicle control to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours to allow for tube formation.

  • Visualization: Visualize the tube-like structures using a phase-contrast microscope. For quantitative analysis, the cells can be labeled with a fluorescent dye like Calcein AM before or after the incubation period.

  • Quantification: Capture images of the tube networks and analyze them using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of loops.

  • Data Analysis: Compare the tube formation parameters in the presence of the peptide analogs to the control to determine their inhibitory effect on angiogenesis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by ATWLPPR and a typical experimental workflow for its evaluation.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF_A165 VEGF-A165 NRP1 NRP-1 VEGF_A165->NRP1 Binds VEGFR2 VEGFR2 VEGF_A165->VEGFR2 Binds ATWLPPR ATWLPPR ATWLPPR->NRP1 Inhibits Binding NRP1->VEGFR2 Complex Formation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGF-A165/NRP-1 Signaling Pathway and Inhibition by ATWLPPR.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TGF_beta TGF-β TGFBR2 TGFβRII TGF_beta->TGFBR2 Binds NRP1 NRP-1 NRP1->TGFBR2 Modulates Signaling TGFBR1 TGFβRI TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (Fibrosis, etc.) SMAD_complex->Gene_Transcription Translocates to Nucleus

Caption: NRP-1 Modulation of the TGF-β Signaling Pathway.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation SPPS Solid-Phase Peptide Synthesis (ATWLPPR & Analogs) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding_Assay NRP-1 Competitive Binding Assay (IC50) Characterization->Binding_Assay Tube_Formation HUVEC Tube Formation Assay (% Inhibition) Characterization->Tube_Formation Animal_Model Animal Model (e.g., Cancer, Diabetic Retinopathy) Binding_Assay->Animal_Model Tube_Formation->Animal_Model Treatment Peptide Administration Animal_Model->Treatment Efficacy_Assessment Tumor Growth Inhibition/ Retinal Vascular Leakage Treatment->Efficacy_Assessment

Caption: Experimental Workflow for ATWLPPR Analog Evaluation.

Conclusion

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ATWLPPR Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of the ATWLPPR peptide, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on established best practices for handling chemical and peptide waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of the peptide, whether in solid or solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust.[1][2]

Key Safety Considerations:

  • Hazard Identification: While the specific toxicological properties of ATWLPPR have not been thoroughly investigated, it should be handled with care as a potentially bioactive and hazardous chemical.[3][4]

  • Spill Response: In the event of a spill, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.[3] The spill area should then be thoroughly decontaminated.

  • Container Management: Unused or expired peptides should be stored in their original or other appropriate, tightly sealed containers to prevent accidental exposure or contamination.[5][6]

This compound Disposal Parameters

Due to the absence of specific quantitative disposal data for the this compound, the following table summarizes general parameters and best practices for peptide waste management. Researchers must consult their institution's specific safety guidelines and local regulations.

ParameterGuidelineRationale
Waste Classification Chemical Waste, potentially Biohazardous Waste if used in cell-based assays or with animal models.[7]Peptides are synthetic chemicals and may have unknown biological effects, necessitating treatment as chemical waste. If contaminated with biological material, it must be treated as biohazardous.
Solid Waste Disposal Collect in a designated, labeled, and sealed hazardous waste container.To prevent environmental release and ensure proper handling by waste management personnel. Never dispose of in regular trash.[5]
Aqueous Solution Disposal Do not pour down the drain.[5] Collect in a designated, labeled, and sealed hazardous waste container.Peptides can persist in aquatic environments and have unknown ecological impacts.
Organic Solvent Disposal Collect in a designated, labeled, and sealed hazardous waste container for flammable or halogenated solvents, as appropriate.Organic solvents used to dissolve peptides are often flammable and/or toxic and require specialized disposal.[8]
Contaminated Materials Any materials (e.g., pipette tips, gloves, vials) contaminated with ATWLPPR should be disposed of as hazardous chemical waste.To prevent cross-contamination and ensure all traces of the peptide are managed safely.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing the this compound. This includes unused lyophilized powder, stock solutions, experimental samples, and contaminated labware.

  • Segregate the waste based on its physical and chemical properties (e.g., solid, aqueous, organic solvent-based).[7]

Step 2: Inactivation/Neutralization (When Applicable and Permissible)

  • Note: Chemical inactivation should only be performed by trained personnel and in accordance with institutional guidelines.

  • For acidic or basic solutions containing the peptide, neutralization may be required before collection for disposal. Acidic waste can be neutralized with sodium bicarbonate, while basic waste can be neutralized with a dilute acid like hydrochloric acid, monitoring the pH closely.[7]

  • Degradation of the peptide itself for disposal is not a standard laboratory procedure. While studies show ATWLPPR degrades in biological systems, this does not replace the need for proper chemical waste disposal.[9]

Step 3: Waste Collection and Containment

  • Use appropriate, leak-proof, and clearly labeled hazardous waste containers.[5][7]

  • The label should include "Hazardous Waste," the name of the chemical (this compound), the solvent system, and the approximate concentration and volume.

  • Ensure containers are tightly sealed to prevent leakage or evaporation.

Step 4: Storage Pending Disposal

  • Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

  • Maintain a detailed record of the disposed of waste, including the date, quantity, and method of disposal, as required by your institution and local regulations.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Start: Identify ATWLPPR Waste cluster_1 Step 1: Segregate Waste cluster_2 Step 2: Assess Need for Neutralization cluster_3 Step 3: Neutralize (If Necessary) cluster_4 Step 4: Contain and Label cluster_5 Step 5: Store and Dispose start Unused Peptide, Solutions, Contaminated Labware segregate Separate by Type: - Solid - Aqueous Solution - Organic Solvent Solution start->segregate assess Is the solution highly acidic (pH < 2) or basic (pH > 12)? segregate->assess neutralize Adjust pH to 5-9 following safety protocols. assess->neutralize Yes contain Place in appropriate, sealed, and labeled hazardous waste container. assess->contain No neutralize->contain store Store in designated area. contain->store dispose Arrange for pickup by EHS or licensed contractor. store->dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for ATWLPPR Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When working with ATWLPPR peptide, especially in its lyophilized powder form, adherence to standard laboratory safety protocols is essential to prevent inhalation, ingestion, or skin contact.[6][7] The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses/GogglesShould include side shields to protect against splashes.[8]Prevents eye contact with peptide dust or solutions.
Hand Protection GlovesNitrile or latex gloves are generally suitable.[9]Avoids direct skin contact with the peptide.
Body Protection Lab CoatStandard laboratory coat.Protects skin and personal clothing from contamination.[9]
Respiratory Dust Mask/RespiratorRecommended when handling the lyophilized powder to avoid inhalation.[7] A N95 respirator is a suitable option.Minimizes the risk of inhaling fine peptide particles.
Experimental Protocols: Handling and Storage

Proper handling and storage are critical for maintaining the stability and integrity of the this compound, as well as for ensuring personnel safety.

Storage: Lyophilized this compound should be stored in a sealed container, away from moisture and light.[1][3] For long-term storage, a temperature of -20°C or -80°C is recommended.[10][11] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation upon opening.[10][11]

Dissolving the Peptide: There is no universal solvent for all peptides.[10] For ATWLPPR, Dimethyl sulfoxide (DMSO) has been cited as a potential solvent.[1] It is advisable to first test the solubility of a small portion of the peptide before dissolving the entire sample.[10] When preparing stock solutions, sonication may be necessary to fully dissolve the peptide.[1][3]

General Handling:

  • Avoid direct contact with the peptide.[6]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[7]

  • Work in a well-ventilated area, especially when handling the powder form.[7]

Spill and Disposal Procedures

In the event of a spill, it is important to act promptly and safely.

Spill Cleanup:

  • Wear appropriate PPE, including gloves, eye protection, a lab coat, and a dust mask.[5]

  • For a powder spill, gently sweep up the material and place it in a sealed container for disposal.[5] Avoid creating dust.

  • For a liquid spill, absorb the solution with an inert material like sand or vermiculite and place it in a sealed container.[5]

  • Thoroughly clean the spill area with soap and water.[5][6]

  • Ensure the area is well-ventilated after the cleanup is complete.[5]

Waste Disposal: Dispose of the this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7] It is recommended to consult with your institution's environmental health and safety department for specific guidance.

Visualizing Safe Handling Workflow

To further clarify the procedural steps for safely handling the this compound, the following diagram illustrates the workflow from receiving the product to its final disposal.

ATWLPPR_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive Peptide store Store at -20°C/-80°C (Sealed, Dark, Dry) receive->store equilibrate Equilibrate to Room Temp in Desiccator store->equilibrate weigh Weigh Powder (in ventilated area) equilibrate->weigh ppe Don PPE (Gloves, Goggles, Lab Coat, Mask) weigh->ppe dissolve Dissolve Peptide (e.g., in DMSO) ppe->dissolve experiment Perform Experiment dissolve->experiment waste Collect Waste (Peptide & Contaminated Items) experiment->waste dispose Dispose per Institutional & Local Regulations waste->dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.